S-Benzyl-L-cysteinol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-benzylsulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOITUNWAPLMBM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516548 | |
| Record name | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85803-43-6 | |
| Record name | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to S-Benzyl-L-cysteinol: A Chiral Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Chiral Synthon
S-Benzyl-L-cysteinol, a chiral amino alcohol, has garnered significant attention in the fields of medicinal chemistry and organic synthesis. As a derivative of the naturally occurring amino acid L-cysteine, it provides a readily available and optically pure scaffold for the construction of complex molecular architectures.[1][2] The presence of a primary alcohol, a primary amine, and a protected thiol functionality within a single stereodefined molecule makes this compound a highly versatile building block for the synthesis of a diverse range of biologically active compounds and chiral ligands.[3][4] This guide will provide a comprehensive overview of its chemical properties, structure, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.
Part 1: Core Chemical and Structural Properties
This compound is a stable, crystalline solid at room temperature. The benzyl group serves as a robust protecting group for the thiol, preventing its unwanted oxidation or participation in side reactions during synthetic transformations. This protection is a key feature that allows for the selective manipulation of the amino and hydroxyl groups.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 85803-43-6 | [4][5] |
| Molecular Formula | C₁₀H₁₅NOS | [4][5] |
| Molecular Weight | 197.30 g/mol | [6] |
| Appearance | White to tan solid/powder | [4] |
| Melting Point | 42-46 °C (lit.) | [5] |
| Optical Rotation | [α]20/D −49°, c = 1.4 in ethanol | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Solubility | Soluble in water. | [3] |
Structural Elucidation and Stereochemistry
The molecular structure of this compound is characterized by a propane backbone with three key functional groups: a primary amine at C2, a primary alcohol at C1, and a benzyl-protected thiol at C3. The stereochemistry at the C2 position is inherited from the parent L-cysteine, conferring an (R)-configuration according to Cahn-Ingold-Prelog priority rules.
Caption: 2D Structure of this compound.
The inherent chirality of this compound is a cornerstone of its utility, making it an indispensable tool in asymmetric synthesis for the preparation of enantiomerically pure pharmaceuticals.[1][2]
Part 2: Synthesis and Methodologies
The most common and direct route to this compound is through the reduction of its corresponding carboxylic acid derivative, S-Benzyl-L-cysteine, or its esters. This approach leverages the readily available and optically pure amino acid as a starting material.[1]
Key Synthetic Transformation: Reduction of the Carboxylic Acid Moiety
The conversion of the carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For amino acids, this requires a reducing agent that is potent enough to reduce the acid functionality without affecting other sensitive groups or causing racemization of the chiral center.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[7][8] However, its high reactivity necessitates the use of anhydrous solvents (e.g., THF, diethyl ether) and careful handling due to its violent reaction with protic solvents like water.[7] For the reduction of amino acids, the acidic proton of the carboxylic acid and the proton on the ammonium group (in its zwitterionic form) will react with LiAlH₄ first in an acid-base reaction, consuming equivalents of the reagent before reduction occurs.
-
Sodium Borohydride (NaBH₄): NaBH₄ is a milder and more selective reducing agent than LiAlH₄.[9] It readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions.[9][10] However, its reactivity can be enhanced by the addition of Lewis acids (e.g., CaCl₂, LiCl) or by performing the reaction at elevated temperatures, which can enable the reduction of esters.[10][11] A common strategy involves the in-situ activation of the carboxylic acid.
Experimental Protocol: Synthesis of this compound via CDI Activation and NaBH₄ Reduction
This protocol is based on a general and convenient method for the reduction of α-amino acids to their corresponding 1,2-amino alcohols with retention of optical purity.[12] The carboxylic acid is first activated with 1,1'-carbonyldiimidazole (CDI), followed by reduction with sodium borohydride. This method offers the advantages of short reaction times, an easy work-up, and the use of less hazardous reagents compared to LiAlH₄.[12]
Step 1: Activation of S-Benzyl-L-cysteine with CDI
-
To a solution of S-Benzyl-L-cysteine (1 equivalent) in anhydrous tetrahydrofuran (THF) at room temperature, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for approximately 30 minutes, or until the evolution of CO₂ ceases and the solution becomes homogeneous.
Step 2: Reduction with Sodium Borohydride
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2-3 equivalents) in water.
-
Add the aqueous NaBH₄ solution to the activated amino acid solution in one portion.
-
Stir the reaction mixture for 30 minutes at 0 °C.
Step 3: Work-up and Purification
-
Acidify the reaction mixture to pH ~2 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.
Caption: Major applications of this compound.
Part 4: Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [13]Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [13]For long-term storage, refrigeration (0-8 °C) is recommended to maintain its stability. [4]* Hazards: While specific toxicity data for this compound is limited, it is important to handle it with care. Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides and sulfur oxides. [13]It is incompatible with strong oxidizing agents. [13]
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its well-defined stereochemistry, coupled with its trifunctional nature, provides a robust platform for the creation of a wide range of complex and biologically active molecules. The straightforward synthetic access from S-Benzyl-L-cysteine further enhances its appeal to researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, will enable scientists and drug development professionals to fully leverage the capabilities of this important chiral synthon.
References
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Exploring the Potential of Amino Alcohols as Chiral Building Blocks. (2026, January 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]
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Drugs containing chiral γ‐amino alcohol units and methods for... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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85803-43-6 this compound. (n.d.). King-Pharm. Retrieved January 18, 2026, from [Link]
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024, April 22). ACS Publications. Retrieved January 18, 2026, from [Link]
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S-benzyl-L-cysteine | C10H13NO2S | CID 193613. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008, October 16). Bentham Science. Retrieved January 18, 2026, from [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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A Comprehensive Technical Guide to the Synthesis of S-Benzyl-L-cysteinol from L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Benzyl-L-cysteinol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and peptidomimetics. Its structure, derived from the naturally occurring amino acid L-cysteine, incorporates a protected thiol group, making it a versatile intermediate for introducing the cysteine moiety into larger molecules. This in-depth technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this compound from L-cysteine. The described methodology focuses on practical application, detailing the S-benzylation of L-cysteine followed by the selective reduction of the carboxylic acid functionality. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating protocol for researchers in the field.
Introduction
L-cysteine and its derivatives are of significant interest in medicinal chemistry due to the unique reactivity of the thiol group. However, the free thiol can interfere with many synthetic transformations. Therefore, protection of the thiol group is a crucial step in the multi-step synthesis of complex molecules containing cysteine. The benzyl group is a widely used protecting group for the thiol of cysteine due to its stability under various reaction conditions and its relatively straightforward removal when desired.[1] this compound, the alcohol derivative of S-benzyl-L-cysteine, serves as a key chiral intermediate, enabling further modifications at the hydroxyl group. This guide presents a detailed protocol for the synthesis of this compound, commencing with the protection of L-cysteine followed by the reduction of the carboxylic acid.
Synthetic Strategy
The synthesis of this compound from L-cysteine is a two-step process. The first step involves the nucleophilic substitution reaction of the thiol group of L-cysteine with benzyl bromide to form S-benzyl-L-cysteine. The second step is the reduction of the carboxylic acid group of S-benzyl-L-cysteine to a primary alcohol, yielding this compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of S-Benzyl-L-cysteine
The S-benzylation of L-cysteine is achieved by reacting it with benzyl bromide in a basic medium. The base deprotonates the thiol group, forming a thiolate anion, which then acts as a nucleophile and attacks the benzylic carbon of benzyl bromide, displacing the bromide ion. A feed-batch process using sodium hydroxide as the base has been shown to be effective, leading to high yields of the desired product.[2]
Experimental Protocol: S-benzylation of L-cysteine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-cysteine in an aqueous solution of sodium hydroxide at a controlled temperature of 5°C.[2]
-
Reagent Addition: Slowly add a solution of benzyl bromide in ethanol to the reaction mixture from the dropping funnel over a period of time, maintaining the temperature at 5°C. The optimal molar ratio of L-cysteine to benzyl bromide is 0.8:1.0.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, adjust the pH of the reaction mixture to the isoelectric point of S-benzyl-L-cysteine to precipitate the product. Filter the precipitate, wash it with cold water, and then with ethanol to remove any unreacted benzyl bromide. Dry the product under vacuum.
Part 2: Synthesis of this compound
The reduction of the carboxylic acid group of S-benzyl-L-cysteine to a primary alcohol can be challenging as common reducing agents like sodium borohydride do not readily reduce carboxylic acids. A more potent and hazardous reducing agent like lithium aluminum hydride (LiAlH4) can be used for the direct reduction of amino acids.[3][4] However, a safer and more convenient approach involves the activation of the carboxylic acid group prior to reduction with sodium borohydride.[5] One effective activation method is the formation of a mixed anhydride using ethyl chloroformate.[5]
Experimental Protocol: Reduction of S-Benzyl-L-cysteine
-
Formation of the Mixed Anhydride:
-
Suspend S-benzyl-L-cysteine in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to -15°C in an ice-salt bath.
-
Add N-methylmorpholine (NMM) to the suspension.
-
Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature at -15°C. Stir the mixture for 15-30 minutes at this temperature to form the mixed anhydride.
-
-
Reduction with Sodium Borohydride:
-
In a separate flask, dissolve sodium borohydride in water.
-
Slowly add the aqueous solution of sodium borohydride to the mixed anhydride solution at -15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Product | Typical Yield (%) | Purity (%) | Key Characterization |
| 1 | S-Benzyl-L-cysteine | ~91[2] | >98 | Melting point, ¹H NMR, ¹³C NMR |
| 2 | This compound | 70-85 | >97 | Melting point, ¹H NMR, ¹³C NMR, Optical Rotation |
Conclusion
This technical guide provides a detailed and reliable methodology for the synthesis of this compound from L-cysteine. The two-step process, involving S-benzylation and subsequent reduction of the carboxylic acid, is well-established and offers good yields of the desired product. The presented protocols, along with the rationale behind the experimental choices, are intended to provide researchers and drug development professionals with a practical and scientifically sound approach for obtaining this valuable chiral building block. The use of a mixed anhydride activation for the reduction step offers a safer and more convenient alternative to using hazardous reducing agents like lithium aluminum hydride.
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Foreword: Navigating the Scientific Landscape of S-Benzyl-L-cysteinol
An In-depth Technical Guide to the Biological Mechanisms of S-Benzyl-L-cysteinol
To the dedicated researchers, scientists, and drug development professionals, this guide delves into the multifaceted biological activities of this compound. It is important to note that while this compound is a compound of significant interest, a substantial portion of the detailed mechanistic research has been conducted on its close structural analog, S-Benzyl-L-cysteine. The primary distinction between these two molecules is the terminal functional group: a hydroxyl group in this compound and a carboxylic acid group in S-Benzyl-L-cysteine. This structural variance may influence bioavailability, metabolic fate, and target engagement. Throughout this guide, we will draw upon the robust body of evidence from S-Benzyl-L-cysteine studies to infer and propose the likely mechanisms of action for this compound, while clearly indicating where such extrapolations are made. The shared S-benzyl and L-cysteine core suggests overlapping biological activities, particularly those mediated by the thiol group.
Part 1: Enzyme Inhibition - A Well-Defined Mechanism with Herbicidal Potential
A significant body of research points to the role of S-Benzyl-L-cysteine (SBC) as a potent inhibitor of O-acetylserine(thiol) lyase (OAS-TL) in plants.[1][2] OAS-TL is a critical enzyme in the cysteine synthase complex, responsible for the biosynthesis of L-cysteine, an essential amino acid for protein synthesis and the production of numerous sulfur-containing compounds vital for plant growth and defense.[1]
The inhibitory action of SBC on OAS-TL has been characterized as non-competitive, disrupting the production of L-cysteine.[1] This disruption of the sulfur assimilation pathway leads to a cascade of downstream effects, culminating in oxidative stress and impaired photosynthesis.[1][2] The reduction in L-cysteine levels can compromise the synthesis of proteins and essential antioxidant molecules like glutathione.[1] This, in turn, leads to an accumulation of reactive oxygen species (ROS), causing lipid peroxidation and damage to cellular components.[1][2] The observed decrease in photosynthetic parameters, such as the electron transport rate and the maximum carboxylation rate of Rubisco, is a direct consequence of this cellular damage.[1]
Given the structural similarity, it is highly probable that this compound exerts a similar inhibitory effect on OAS-TL. The core molecular structure responsible for binding to the enzyme is likely retained. This mechanism underscores the potential of this compound and its derivatives as novel herbicides.
Signaling Pathway: Inhibition of OAS-TL and Induction of Oxidative Stress
Caption: Inhibition of OAS-TL by this compound disrupts cysteine synthesis, leading to oxidative stress and reduced plant growth.
Experimental Protocol: In Vitro OAS-TL Inhibition Assay
-
Enzyme Extraction: Homogenize plant tissue (e.g., spinach leaves) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 5 mM dithiothreitol). Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM O-acetylserine, 5 mM sodium sulfide, and varying concentrations of this compound (or S-Benzyl-L-cysteine as a positive control).
-
Enzyme Assay: Initiate the reaction by adding the enzyme extract to the reaction mixture. Incubate at 30°C for 15 minutes.
-
Quantification of Cysteine: Stop the reaction by adding an acidic ninhydrin reagent. Heat the mixture at 100°C for 10 minutes to allow for color development. Measure the absorbance at 560 nm. The amount of cysteine produced is determined from a standard curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Part 2: Antioxidant and Neuroprotective Mechanisms
S-Benzyl-L-cysteine and its derivatives are recognized for their antioxidant properties.[3][4] This activity is likely attributable to the thiol group of the cysteine moiety, which can directly scavenge free radicals. The neuroprotective effects of the related compound, S-allyl-L-cysteine (SAC), have been studied more extensively, providing a framework for understanding the potential mechanisms of this compound.
SAC has been shown to protect neurons from endoplasmic reticulum (ER) stress-induced neurotoxicity.[5][6][7] ER stress is implicated in a variety of neurodegenerative diseases.[5][6] A key mechanism of SAC's neuroprotective action is the direct suppression of calpain activity.[5][6] Calpains are calcium-dependent proteases that, when over-activated, contribute to neuronal damage. SAC is thought to bind to the Ca2+-binding domain of calpain, thereby inhibiting its activity.[5][6]
Furthermore, L-cysteine itself has been shown to exert neuroprotection through the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[8] L-cysteine can also stimulate the production of hydrogen sulfide (H2S), a gaseous signaling molecule with neuroprotective properties, via the cystathionine-β-synthase (CBS) pathway.[8] H2S, in turn, can activate the CREB-brain-derived neurotrophic factor (BDNF) pathway, promoting neuronal survival and synaptic plasticity.[8]
Given that this compound retains the core cysteine structure, it is plausible that it can engage in similar neuroprotective pathways, either directly or through metabolic conversion that releases the active cysteine moiety.
Signaling Pathway: Neuroprotection via ER Stress Reduction and Pro-Survival Signaling
Caption: this compound may induce apoptosis in cancer cells by altering the Bax/Bcl-2 ratio and inhibiting the PI3K/Akt survival pathway.
Experimental Protocol: Assessment of Apoptosis by Flow Cytometry
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., human bladder cancer cells) in appropriate media. Treat the cells with varying concentrations of this compound for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Interpretation: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Quantitative Data Summary
| Compound | Biological System | Effect | Measurement | Value | Reference |
| S-Benzyl-L-cysteine | Ipomoea grandifolia | Inhibition of Photosynthesis (PNmax) | % Decrease | 24% | [1] |
| S-Benzyl-L-cysteine | Ipomoea grandifolia | Induction of Oxidative Stress (ROS) | % Increase | 55% | [1] |
| S-allyl-L-cysteine | Human Bladder Cancer Cells | Inhibition of Cell Proliferation | IC50 | Varies by cell line | [9] |
| Cyclo-(Leu-S-Bzl-Cys) + 5FU | HCT116 Cancer Cells | Enhanced Anticancer Activity | IC50 of 5FU | Decreased | [10] |
Conclusion and Future Perspectives
This compound is a promising molecule with a range of potential biological activities. Based on the extensive research on its close analog, S-Benzyl-L-cysteine, the primary mechanisms of action likely involve enzyme inhibition, modulation of oxidative stress, and induction of apoptosis. The presence of the terminal hydroxyl group in this compound may alter its polarity and metabolic stability, potentially leading to a unique pharmacokinetic and pharmacodynamic profile.
Future research should focus on directly investigating the biological effects of this compound to confirm the hypothesized mechanisms. Head-to-head comparative studies with S-Benzyl-L-cysteine would be invaluable in elucidating the specific contributions of the hydroxyl versus the carboxylic acid group. Such studies will be crucial for unlocking the full therapeutic potential of this compound in agriculture, neurodegenerative disease, and oncology.
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Martarello, D. C., Grizza, L. H. E., Foletto-Felipe, M. de P., Mendonça, A. P. da S., Constantin, R. P., Ferro, A. P., ... & Ferrarese-Filho, O. (2024). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. International Journal of Molecular Sciences, 25(8), 4487. (URL: [Link])
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(PDF) S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia - ResearchGate. (URL: [Link])
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L-leucine and its analogue: specific inhibitors for S-benzyl-L-cysteine-p-nitroanilide-hydrolyzing enzyme in Escherichia coli B - PubMed. (URL: [Link])
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S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem. (URL: [Link])
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Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity - PubMed. (URL: [Link])
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S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed. (URL: [Link])
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S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release | Request PDF - ResearchGate. (URL: [Link])
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An In-depth Technical Guide to the Discovery and History of S-Benzyl-L-cysteinol
Abstract
S-Benzyl-L-cysteinol, a chiral amino alcohol, represents a critical building block in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its structural rigidity, defined stereochemistry, and versatile reactivity make it an invaluable precursor for a range of complex molecular targets. This guide provides a comprehensive exploration of the discovery, historical context, and synthetic evolution of this compound. We will delve into the foundational work on thiol protection that enabled its synthesis, provide detailed, field-proven protocols for its preparation, and illuminate its application in the development of life-saving therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chiral synthon.
Introduction: The Strategic Importance of Chiral Amino Alcohols
Chiral amino alcohols are a privileged class of organic compounds, forming the structural core of numerous natural products and active pharmaceutical ingredients (APIs). The defined spatial arrangement of the amino and hydroxyl functionalities is frequently the cornerstone of their biological activity, facilitating specific, high-affinity interactions with biological targets like enzymes and receptors. This principle of molecular recognition underscores the therapeutic efficacy and safety profile of many drugs.
This compound, with its L-configuration inherited from the natural amino acid cysteine, is a prime example of such a vital chiral building block. The presence of the benzyl-protected thiol group not only imparts stability and prevents unwanted side reactions but also offers a latent site for further chemical modification. Its primary application lies in serving as a versatile intermediate for the synthesis of more complex chiral molecules, where the integrity of its stereocenter is paramount.
Historical Perspective: The Genesis of Thiol Protection
The journey to this compound begins not with the molecule itself, but with the fundamental challenge of handling the reactive thiol group of its parent amino acid, L-cysteine. In the early 20th century, the burgeoning field of peptide chemistry, pioneered by figures like Emil Fischer, faced a significant hurdle: the sulfhydryl group of cysteine readily oxidizes to form disulfide bridges, complicating peptide synthesis and structural elucidation.
A monumental breakthrough came in the 1930s from the laboratory of American biochemist Vincent du Vigneaud. While investigating sulfur-containing compounds like insulin, du Vigneaud developed the S-benzylation technique to protect the thiol group of cysteine. By reacting cysteine with benzyl chloride in a reducing environment (initially using sodium in liquid ammonia), he was able to introduce the stable S-benzyl group. This rendered the thiol inert to the conditions of peptide coupling. Crucially, he also demonstrated that the S-benzyl group could be removed under specific reducing conditions, liberating the free thiol when needed. This pioneering work on a removable protecting group was a cornerstone in the first successful synthesis of a peptide hormone, oxytocin, for which du Vigneaud was awarded the Nobel Prize in Chemistry in 1955.
The introduction of the S-benzyl protecting group for cysteine was a pivotal moment in peptide and protein chemistry. It not only enabled the synthesis of complex peptides but also laid the conceptual groundwork for the development of a wide array of thiol-protecting groups that are now standard in organic synthesis. The resulting compound, S-Benzyl-L-cysteine, became a readily accessible and stable derivative of cysteine, setting the stage for its use as a precursor to this compound.
Synthesis of this compound: From Precursor to Product
The most common and efficient route to this compound involves a two-step process starting from the readily available amino acid, L-cysteine. The first step is the S-benzylation, followed by the reduction of the carboxylic acid moiety.
Step 1: Synthesis of the Precursor, S-Benzyl-L-cysteine
The foundational method for preparing the key precursor involves the direct alkylation of L-cysteine's thiol group with benzyl chloride. This reaction is typically performed under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then readily attacks the benzyl chloride.
Experimental Protocol: Synthesis of this compound via Ester Reduction
This protocol describes a reliable and scalable method for the preparation of this compound from S-Benzyl-L-cysteine methyl ester hydrochloride.
Part A: Synthesis of S-Benzyl-L-cysteine Methyl Ester Hydrochloride
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add S-Benzyl-L-cysteine (10.0 g, 47.3 mmol).
-
Reagent Addition: Add anhydrous methanol (100 mL) to the flask. Cool the resulting suspension to 0 °C in an ice bath.
-
Esterification: Slowly add thionyl chloride (5.4 mL, 71.0 mmol) dropwise to the stirred suspension over 15 minutes. Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification. The excess thionyl chloride also acts as a dehydrating agent, driving the equilibrium towards the ester product.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. The suspension will gradually dissolve to form a clear solution.
-
Workup: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator. The resulting crude solid is triturated with diethyl ether (3 x 50 mL) to yield S-Benzyl-L-cysteine methyl ester hydrochloride as a white solid. The product is typically used in the next step without further purification.
Part B: Reduction to this compound
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude S-Benzyl-L-cysteine methyl ester hydrochloride (approx. 47.3 mmol) in ethanol (200 mL). Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (7.16 g, 189.2 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C. Causality: Sodium borohydride serves as the hydride source. Using a significant excess ensures the complete reduction of the ester. Ethanol is a suitable protic solvent that facilitates the reaction and the subsequent workup.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (aq) at 0 °C until the effervescence ceases and the pH is acidic (~pH 2).
-
Extraction: Concentrate the mixture in vacuo to remove most of the ethanol. Add water (100 mL) and adjust the pH to ~10 with 2 M NaOH (aq). Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.
Data Presentation
Table 1: Synthesis Parameters and Expected Results
| Parameter | Value/Range | Rationale |
| Esterification | ||
| Starting Material | S-Benzyl-L-cysteine | Readily available, stable precursor |
| Reagent | Thionyl Chloride in Methanol | Efficient in situ generation of HCl catalyst |
| Temperature | Reflux | Accelerates reaction rate to completion |
| Yield | >95% (crude) | Typically a high-yielding reaction |
| Reduction | ||
| Starting Material | S-Benzyl-L-cysteine Methyl Ester | Activated form for hydride reduction |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Safer and easier to handle than LiAlH₄ |
| Solvent | Ethanol | Good solvent for substrate and reagent |
| Temperature | 0 °C to Room Temperature | Controls initial reactivity, then allows completion |
| Yield (Purified) | 80-90% | High-yielding reduction |
Table 2: Characterization Data for this compound
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 53-55 °C |
| Optical Rotation [α]D | -25.0° (c 1, CHCl₃) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.38-7.25 (m, 5H, Ar-H), 3.75 (s, 2H, Ph-CH₂-S), 3.65 (dd, 1H), 3.50 (dd, 1H), 3.10-3.00 (m, 1H), 2.60 (dd, 1H), 2.45 (dd, 1H), 2.10 (br s, 2H, NH₂, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 137.9, 129.0, 128.6, 127.2, 65.4, 54.1, 36.8, 36.5 |
| IR (KBr, cm⁻¹) | 3350 (O-H, N-H), 3060, 3030 (Ar C-H), 2920, 2870 (Aliphatic C-H), 1495, 1450 (Ar C=C) |
| Mass Spec (ESI+) m/z | 198.09 [M+H]⁺ |
Application in Drug Development: A Chiral Precursor for HIV Protease Inhibitors
The true value of this compound is realized in its application as a chiral building block for complex, high-value molecules. A prominent example is its use in the synthesis of HIV protease inhibitors. These drugs are a critical component of highly active antiretroviral therapy (HAART) and work by blocking the viral protease enzyme, which is essential for the maturation of new, infectious virus particles.
Many potent HIV protease inhibitors, including the FDA-approved drug Darunavir , feature a core structure derived from a chiral amino alcohol. While the synthesis of Darunavir itself often employs a different chiral epoxide starting material, the underlying synthetic strategy highlights the importance of precursors like this compound. S-Benzyl-L-cysteine derivatives have been instrumental in the development of related pseudopeptide inhibitors.
The synthesis of these inhibitors often involves the conversion of the amino alcohol into a chiral epoxide or azido-alcohol, which then serves as a key intermediate for coupling with other fragments of the target molecule.
This workflow demonstrates the strategic value of this compound. By providing a pre-formed, stereochemically defined core, it significantly simplifies the synthesis of complex chiral drugs, reducing the number of steps required to establish the correct stereochemistry and improving overall efficiency.
Conclusion
From its conceptual origins in the pioneering work of Vincent du Vigneaud on thiol protection to its modern application as a sophisticated chiral building block, this compound embodies the evolution of synthetic organic chemistry. The development of reliable and scalable synthetic protocols has made this valuable intermediate readily accessible to researchers in academia and industry. Its role in the synthesis of complex pharmaceuticals, particularly in the fight against HIV, highlights the profound impact that fundamental discoveries in reaction methodology and protecting group strategy can have on human health. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile chiral synthons like this compound is set to increase, ensuring its continued relevance in the field of drug discovery and development.
References
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du Vigneaud, V., Audrieth, L. F., & Loring, H. S. (1930). The Reduction of Cystine in Liquid Ammonia by Metallic Sodium. Journal of the American Chemical Society, 52(11), 4500-4504. [Link]
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The Nobel Prize in Chemistry 1955. (n.d.). NobelPrize.org. [Link]
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Ghosh, A. K., & Fidanze, S. (2000). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 7(8), 775-793. [Link]
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Costante, R., et al. (2015). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Current Bioactive Compounds, 9(3), 1-16. [Link]
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Karrer, P., & Kehl, W. (1930). Reduktion von α-Aminosäure-estern zu Amino-alkoholen. Helvetica Chimica Acta, 13(1), 50-52. [Link]
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Ghosh, A. K., et al. (2016). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 81(17), 7814-7822. [Link]
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Koczara, K., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 26(16), 4983. [Link]
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Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag. [Link]
An In-depth Technical Guide to the Synthesis and Derivatization of S-Benzyl-L-cysteinol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Benzyl-L-cysteinol is a pivotal chiral building block in medicinal chemistry and organic synthesis. Derived from the naturally occurring amino acid L-cysteine, it provides a versatile scaffold for constructing complex molecules with significant therapeutic potential. The strategic protection of the thiol group by a benzyl moiety and the reduction of the carboxylic acid to a primary alcohol render the molecule amenable to a wide array of chemical transformations. This guide offers an in-depth exploration of the synthesis of this compound from L-cysteine, detailing the underlying reaction mechanisms, critical process parameters, and purification strategies. Furthermore, it elucidates common derivatization pathways, including N-acylation and oxidation of the sulfide bridge, which are instrumental in the development of novel therapeutic agents. This document is intended to serve as a comprehensive technical resource, blending established protocols with the causal reasoning essential for experimental success and innovation.
Introduction: The Significance of this compound
L-cysteine is a unique proteinogenic amino acid characterized by its nucleophilic thiol (-SH) group. This functional group is central to its role in protein structure (disulfide bonds) and redox biology.[][2] However, the high reactivity of the thiol group presents a challenge in chemical synthesis, necessitating the use of protecting groups to achieve selective transformations.[2][3] The S-benzyl group is a robust and widely used protecting group for cysteine, offering stability across a range of reaction conditions.[3]
The conversion of S-Benzyl-L-cysteine to this compound via the reduction of its carboxylic acid creates a bifunctional chiral molecule with three key modification points: the amino group, the hydroxyl group, and the sulfur atom. This trifecta of reactivity makes this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals, including enzyme inhibitors and peptidomimetics.[4][5] For instance, derivatives of S-aryl-L-cysteine have been investigated for their potential in treating viral infections like HIV.[4]
This guide will systematically detail the synthetic journey from L-cysteine to this compound and its subsequent derivatization, providing both theoretical understanding and practical, field-tested protocols.
Core Synthesis of this compound
The synthesis of this compound is a well-established, two-step process starting from L-cysteine. The overall workflow involves the protection of the thiol group followed by the reduction of the carboxylic acid.
Caption: High-level workflow for the synthesis of this compound.
Step 1: S-Benzylation of L-Cysteine
The first step is the S-alkylation of the thiol group of L-cysteine with benzyl chloride.[2] This reaction proceeds via an S_N2 mechanism.
Mechanism and Rationale: The reaction is typically carried out in an aqueous basic medium, such as a sodium hydroxide solution.[6] The base serves to deprotonate the thiol group (pKa ~8.3) to form the more nucleophilic thiolate anion. This thiolate then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion.
It is critical to control the reaction conditions, particularly the temperature. Maintaining a low temperature (e.g., 5°C) is crucial to minimize potential side reactions, such as racemization of the chiral center.[6] The use of a feed-batch process, where the benzyl chloride is added gradually, can also improve the yield and quality of the product by maintaining a low concentration of the alkylating agent, thus preventing over-alkylation or other side reactions.[6]
Caption: Simplified S_N2 mechanism for S-benzylation of L-cysteine.
Experimental Protocol: Synthesis of S-Benzyl-L-cysteine
-
Preparation: Dissolve L-cysteine in a 2 M solution of sodium hydroxide in a jacketed reaction vessel, maintaining the temperature at 5°C with constant stirring.
-
Reagent Addition: Slowly add a solution of benzyl chloride in ethanol dropwise to the reaction mixture over a period of 1-2 hours. An optimized molar ratio of cysteine to benzyl chloride is approximately 0.8:1.0.[6]
-
Reaction: Allow the reaction to proceed at 5°C for an additional 2-3 hours after the addition is complete.
-
Precipitation: Acidify the reaction mixture to a pH of approximately 5-6 with glacial acetic acid. The product, S-Benzyl-L-cysteine, will precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then with ethanol to remove unreacted starting materials and byproducts. Dry the product under vacuum. A yield of around 91% can be expected under optimal conditions.[6]
Step 2: Reduction of S-Benzyl-L-cysteine to this compound
The second step involves the reduction of the carboxylic acid functional group to a primary alcohol.
Reagent Selection and Rationale: This transformation requires a powerful reducing agent, as carboxylic acids are relatively unreactive towards reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent reaction of LiAlH₄ with water.
Experimental Protocol: Synthesis of this compound
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: Cool the suspension to 0°C in an ice bath. Slowly add a solution of S-Benzyl-L-cysteine in anhydrous THF to the LiAlH₄ suspension. Caution: The reaction is highly exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction goes to completion.
-
Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water, followed by a 15% NaOH solution, and then more water to quench the excess LiAlH₄. This procedure, known as the Fieser work-up, is designed to precipitate the aluminum salts in a granular form that is easy to filter.
-
Isolation and Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by crystallization.
Synthesis of this compound Derivatives
The synthesized this compound is a versatile platform for creating a library of derivatives through modifications at its nitrogen, oxygen, or sulfur centers.
N-Acylation
The primary amine of this compound can be readily acylated to form amides. N-Acetyl-S-benzyl-L-cysteine, also known as benzylmercapturic acid, is a well-known example of this type of derivative.[7]
General Protocol for N-Acylation:
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or THF.
-
Add a base, such as triethylamine or pyridine, to act as a proton scavenger.
-
Cool the solution to 0°C and add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up to remove the base and any water-soluble byproducts, followed by drying and evaporation of the organic solvent. Purify the product by chromatography or crystallization.
Oxidation of the Sulfide
The benzyl sulfide moiety can be oxidized to form the corresponding sulfoxide or sulfone. These oxidized derivatives often exhibit different biological properties compared to the parent sulfide. For instance, the sulfoxides of S-alkyl-L-cysteine derivatives are known to have cholesterol-lowering effects.[5]
General Protocol for Oxidation to Sulfoxide:
-
Dissolve this compound or its N-acylated derivative in a solvent like methanol or DCM.
-
Cool the solution to 0°C.
-
Add one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.
-
Monitor the reaction by TLC. Upon completion, quench any excess oxidizing agent and purify the product. Using two or more equivalents of the oxidizing agent will typically lead to the formation of the sulfone.
Characterization and Data
The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Data |
| S-Benzyl-L-cysteine | C₁₀H₁₃NO₂S | 211.28[8] | ¹H NMR: Characteristic peaks for aromatic protons, benzylic protons (-S-CH₂-), and the amino acid backbone. IR (KBr, cm⁻¹): Broad O-H stretch (acid), N-H stretch (amine), C=O stretch (acid). MS (ESI+): [M+H]⁺ at m/z 212. |
| This compound | C₁₀H₁₅NOS | 197.30 | ¹H NMR: Disappearance of the carboxylic acid proton and appearance of a broad singlet for the hydroxyl proton. Upfield shift of the α-proton. IR (KBr, cm⁻¹): Broad O-H stretch (alcohol), N-H stretch (amine). No C=O stretch. MS (ESI+): [M+H]⁺ at m/z 198. |
| N-Acetyl-S-benzyl-L-cysteine | C₁₂H₁₅NO₃S | 253.32[7] | ¹H NMR: Appearance of a singlet around 2.0 ppm corresponding to the acetyl methyl group. MS (ESI+): [M+H]⁺ at m/z 254. |
Applications in Drug Discovery
The benzyl protecting group in these structures is particularly stable, which can be an advantage in certain synthetic strategies but a challenge in others, especially in the context of Fmoc solid-phase peptide synthesis where harsh cleavage conditions like hydrogen fluoride (HF) are required for its removal.[3] Despite this, S-benzyl-cysteine and its derivatives are fundamental building blocks.[] They are incorporated into peptide chains to create molecules with enhanced stability and functionality, which are valuable in drug development and as research tools in biochemistry.[]
For example, S-Benzyl-L-cysteine itself has been studied as an inhibitor of the enzyme O-acetylserine(thiol)lyase (OAS-TL), which is involved in the biosynthesis of L-cysteine in plants.[9][10] This has led to investigations into its potential as a novel herbicide.[9]
Conclusion
The synthesis of this compound from L-cysteine is a robust and efficient process that provides a versatile chiral intermediate for chemical and pharmaceutical research. The two-step procedure, involving S-benzylation and subsequent reduction, is well-documented and can be performed at scale. The resulting molecule, with its multiple functional handles, opens the door to a vast chemical space of derivatives through N-acylation, O-alkylation/acylation, and S-oxidation. A thorough understanding of the reaction mechanisms and careful control of experimental parameters are paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a foundational resource for scientists engaged in the synthesis and application of these valuable compounds.
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Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. (2025). Request PDF. Retrieved from [Link]
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S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. (n.d.). MDPI. Retrieved from [Link]
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Exploring S-Benzyl-L-Cysteine as an O- acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Ba. (2024). Preprints.org. Retrieved from [Link]
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The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. (2017). PubMed. Retrieved from [Link]
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S-Benzyl-L-cysteine. (2001). ResearchGate. Retrieved from [Link]
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S-benzyl-L-cysteine. (n.d.). PubChem. Retrieved from [Link]
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Reduction of benzyl sulphonyl (sulphone) intermediates to sulphinic acids. Synthesis of hypotaurine, and of L-cysteine and L-homocysteine sulphinic acids. (1967). Journal of the Chemical Society C. Retrieved from [Link]
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N-Acetyl-S-benzyl-L-cysteine (HMDB0255061). (2021). Human Metabolome Database. Retrieved from [Link]
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Benzylmercapturic acid. (n.d.). PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of S-Benzyl-L-cysteinol
Foreword: The Critical Role of Physicochemical Characterization in Drug Development
For researchers, scientists, and professionals in drug development, the journey from a promising molecule to a viable therapeutic is paved with rigorous characterization. Among the most fundamental of these properties are solubility and stability. These are not mere data points; they are the bedrock upon which formulation, dosage, bioavailability, and shelf-life are built. S-Benzyl-L-cysteinol, a cysteine derivative of interest, is no exception. Its unique structure, featuring a primary alcohol, a primary amine, a chiral center, and a thioether linkage, presents a distinct profile that demands thorough investigation.
This guide provides a comprehensive technical overview of the solubility and stability of this compound. Eschewing a rigid template, we delve into the core principles governing its behavior in various solvents and under common stress conditions. This document is designed to be a practical and authoritative resource, grounding its recommendations in established scientific principles and providing field-proven methodologies for empirical validation.
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is paramount before exploring its behavior in solution.
| Property | Value |
| Chemical Name | (2R)-2-amino-3-(benzylthio)propan-1-ol |
| Molecular Formula | C₁₀H₁₅NOS |
| Molecular Weight | 197.30 g/mol |
| Structure | |
| CAS Number | 5733-79-9 |
| Appearance | White to off-white crystalline powder (typical) |
The structure reveals key functional groups that dictate its properties:
-
Polar Groups: The primary amine (-NH₂) and primary alcohol (-OH) groups can act as both hydrogen bond donors and acceptors. This imparts a degree of hydrophilicity.
-
Non-Polar Groups: The benzyl group (C₆H₅CH₂-) provides significant hydrophobic character.
-
Thioether Linkage (-S-): This group is relatively non-polar but is susceptible to oxidation.
The Solubility Profile: A Balance of Polarity
The solubility of this compound is a direct consequence of the interplay between its polar and non-polar moieties. While extensive, peer-reviewed quantitative solubility data is not widely published, we can predict its behavior based on chemical principles and infer from related structures like S-Benzyl-L-cysteine and L-cysteine.[1]
The molecule's amphiphilic nature suggests it will exhibit nuanced solubility across a range of solvents. The amino and alcohol groups will drive solubility in polar protic solvents, while the benzyl group will contribute to solubility in solvents of lower polarity.
Predicted Solubility in Common Solvents
The following table provides a predicted qualitative solubility profile. These predictions are based on chemical structure analysis and should be empirically verified.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | Sparingly Soluble | The hydrophobic benzyl group counteracts the hydrophilic -OH and -NH₂ groups. Solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the amine group. |
| Methanol, Ethanol | Soluble | The alkyl nature and hydrogen-bonding capability of short-chain alcohols effectively solvate both the polar and non-polar parts of the molecule. Ethanol is noted as a solvent in its synthesis.[2] | |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to dissolve a wide range of compounds. |
| Acetonitrile | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or water, limiting its ability to solvate the -OH and -NH₂ groups effectively. | |
| Moderately Polar | Ethyl Acetate | Slightly Soluble | Offers a balance of polarity that can interact favorably with the benzyl group, but less so with the highly polar amine and alcohol. Recrystallization of similar compounds often uses EtOAc/hexane mixtures.[3] |
| Non-Polar | Toluene, Hexanes | Insoluble | These solvents lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions, making them poor solvents for the polar functional groups of the molecule.[3] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing the most reliable and thermodynamically relevant data.[4]
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the compound ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.
-
Extended Equilibration: A 24-48 hour agitation period is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetically determined, and potentially misleading, solubility values.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for data reproducibility and relevance.
-
Phase Separation: Centrifugation or filtration is essential to remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.
-
Validated Analytical Method: A specific and validated quantification method, such as HPLC-UV, is required for accurate measurement of the solute concentration in the supernatant.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume of the test solvent (e.g., 2-5 mL) in a sealed glass vial. Ensure enough solid is present that it remains visible throughout the experiment.
-
Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25 °C). Agitate for a minimum of 24 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material compatible with the solvent) to remove any remaining solid.
-
Sample Preparation: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method (details in Section 4) to determine the concentration.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by correcting for the dilution factor. The experiment should be performed in triplicate for statistical validity.
The Stability Profile: Understanding Degradation
Stability testing is crucial for defining storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy or safety. Forced degradation (or stress testing) is an essential part of this process, designed to accelerate degradation to predict long-term stability and to develop stability-indicating analytical methods.[5][6]
The thioether sulfur atom in this compound is the most likely site of chemical degradation under oxidative conditions. Cysteine itself is known to be more stable in acidic solutions and susceptible to oxidation in neutral or alkaline media.[1] While the S-benzyl group prevents the disulfide dimerization seen with free cysteine, the sulfur remains nucleophilic and can be oxidized.
Potential Degradation Pathways
The primary anticipated degradation pathway is the sequential oxidation of the thioether.
-
Oxidation to Sulfoxide: The thioether can be oxidized to form the corresponding sulfoxide, this compound sulfoxide. This introduces a new chiral center at the sulfur atom, potentially forming two diastereomers.
-
Oxidation to Sulfone: Further oxidation of the sulfoxide yields the sulfone, this compound sulfone.
Experimental Protocol: Forced Degradation Study
This protocol is designed based on ICH Q1A(R2) guidelines to evaluate the intrinsic stability of the molecule.[5] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely destroying the sample.[7]
Causality Behind Stress Conditions:
-
Acid/Base Hydrolysis: Evaluates susceptibility to degradation in low and high pH environments, which can be encountered during formulation or in vivo.
-
Oxidation: Directly probes the stability of the thioether, the most likely labile functional group. Hydrogen peroxide is a common and effective oxidizing agent for this purpose.
-
Thermal: Assesses the impact of heat, simulating potential excursions during shipping or storage.
-
Photolytic: Evaluates sensitivity to light, which is critical for determining packaging requirements. A control sample wrapped in foil is essential to distinguish light-induced degradation from thermal degradation.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Thermal: Use the stock solution as is.
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in a controlled oven at 60 °C.
-
Keep the Oxidative vial at room temperature due to the typically rapid nature of the reaction.
-
For photostability, place a separate vial of the stock solution in a photostability chamber (ICH Q1B). Wrap a control vial in aluminum foil and place it alongside the exposed sample.
-
-
Time Points: Sample from each condition at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.
-
Quenching:
-
For Acid samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
For Base samples, neutralize with an equivalent amount of 0.1 M HCl.
-
For other samples, dilute directly with the mobile phase.
-
-
Analysis: Analyze all samples (stressed, control, and a t=0 sample) using a developed stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). Peak purity analysis of the parent peak is essential to confirm the method's ability to resolve it from degradants.
Analytical Methodologies for Quantification
A robust, validated analytical method is the cornerstone of both solubility and stability studies. For this compound, its benzyl group contains a chromophore, making it well-suited for High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Proposed Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential components.
Rationale for Method Parameters:
-
Column: A C18 column is a versatile, reversed-phase column that is effective for separating moderately polar compounds.
-
Mobile Phase: A gradient of a weak acid (formic or acetic acid) in water and an organic modifier (acetonitrile or methanol) provides good peak shape for the amine-containing analyte and allows for the elution of both the parent compound and potentially more or less polar degradation products. The acid suppresses the ionization of residual silanols on the column and protonates the analyte, leading to sharper peaks.
-
Detection: UV detection at ~254 nm is chosen as it corresponds to the absorbance of the benzyl group, providing good sensitivity. A Photo-Diode Array (PDA) detector is superior as it can assess peak purity across the entire UV spectrum.
Example Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or PDA 200-400 nm)
This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness before use in formal studies.
Conclusion and Recommendations
This compound is a molecule whose solubility and stability are governed by a delicate balance of hydrophilic and hydrophobic functional groups. While it is predicted to be soluble in polar organic solvents like methanol and DMSO, its aqueous solubility is likely limited and pH-dependent. The primary chemical instability is anticipated to be the oxidation of the thioether to a sulfoxide and subsequently a sulfone.
For any drug development program involving this compound, the following are strongly recommended:
-
Empirical Verification: The predicted solubility profile must be confirmed experimentally using the shake-flask method outlined herein.
-
Comprehensive Stability Study: A full forced degradation study should be performed to definitively identify degradation pathways and establish a validated, stability-indicating analytical method.
-
pH-Solubility Profile: A detailed study of solubility as a function of pH is critical for developing aqueous formulations and understanding potential in vivo behavior.
-
Solid-State Characterization: Polymorphism and the solid-state properties of the crystalline material should be investigated as they can significantly impact both dissolution rate and chemical stability.
By adhering to these scientifically grounded principles and methodologies, researchers can build a robust data package for this compound, mitigating risks and paving the way for successful formulation and development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193613, S-benzyl-L-cysteine. Retrieved from [Link]
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ResearchGate. (2009). Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. Retrieved from [Link]
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MDPI. (2023). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1969). Polypeptides. Part XV. The synthesis and oxidation of some L-cysteinylpolyglycyl-L-cysteines. Retrieved from [Link]
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LinkedIn. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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IVT Network. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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New Drug Approvals. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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An In-depth Technical Guide to the Thermochemical Properties of S-Benzyl-L-cysteinol
Introduction: The Significance of Thermochemical Data in Drug Development
S-Benzyl-L-cysteinol, a derivative of the amino acid L-cysteine, represents a class of molecules with significant potential in pharmaceutical research and development. Its structural similarity to endogenous cysteine suggests a role in various biological pathways, making it a candidate for enzyme inhibition studies, protein structure analysis, and as a building block in peptide synthesis.[][2] The therapeutic efficacy and stability of any drug candidate are intrinsically linked to its fundamental physicochemical properties. Among these, thermochemical parameters such as enthalpy of formation, entropy, and heat capacity are critical for predicting reaction spontaneity, equilibrium constants, and, ultimately, the stability of the molecule under various conditions.
This guide provides a comprehensive framework for the determination and understanding of the thermochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document outlines a robust, combined experimental and computational strategy to procure these vital parameters. The methodologies described herein are grounded in established protocols for analogous sulfur-containing amino acids and organic compounds, ensuring a scientifically rigorous approach for researchers, scientists, and drug development professionals.[3][4][5]
Part 1: Experimental Determination of Thermochemical Properties
A precise experimental investigation is paramount for establishing a reliable thermochemical profile of this compound. The following section details the key experimental techniques and the rationale behind their application.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a cornerstone of thermochemical data. For sulfur-containing organic compounds like this compound, rotating-bomb combustion calorimetry is the gold-standard technique.[6][7][8]
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within the combustion bomb. A small amount of a known auxiliary substance, such as benzoic acid, may be used to ensure complete combustion.
-
Bomb Sealing and Pressurization: The bomb is sealed and purged with oxygen before being pressurized to approximately 30 atm with pure oxygen.[6] A small, measured amount of distilled water is typically added to the bomb to ensure that the sulfuric acid formed from the combustion of sulfur is in a well-defined aqueous state.
-
Calorimetric Measurement: The bomb is submerged in a known mass of water in the calorimeter. The combustion is initiated by passing a current through a fuse wire. The temperature change of the water is meticulously recorded to determine the heat released during the combustion.
-
Analysis of Combustion Products: After combustion, the contents of the bomb are carefully analyzed to quantify the amounts of carbon dioxide, water, and sulfuric acid produced. This is crucial for correcting the measured energy of combustion to standard conditions.
-
Calculation of Enthalpy of Formation: The standard molar energy of combustion (ΔcE°) is calculated from the experimental data. This value is then used to derive the standard molar enthalpy of combustion (ΔcH°) and, subsequently, the standard molar enthalpy of formation (ΔfH°) in the crystalline state using Hess's law.
The causality behind using a rotating bomb lies in the need to ensure a uniform final state for the combustion products, particularly the sulfuric acid, which is dissolved in the water added to the bomb to form a solution of a known concentration.[3]
Heat Capacity (Cp) and Phase Transitions
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for determining heat capacity and assessing the thermal stability of a compound.
Experimental Protocol: DSC and TGA
-
DSC for Heat Capacity: A small, accurately weighed sample of this compound is placed in an aluminum pan and heated at a constant rate in the DSC instrument. The heat flow required to raise the temperature of the sample is compared to that of a known reference material (e.g., sapphire) to determine the heat capacity as a function of temperature.
-
DSC for Phase Transitions: The DSC thermogram will also reveal any phase transitions, such as melting or solid-solid transitions, by detecting the associated endothermic or exothermic peaks. The melting point of this compound has been reported to be around 214 °C (with decomposition).[9][10]
-
TGA for Thermal Stability: TGA measures the change in mass of a sample as a function of temperature. This analysis identifies the decomposition temperature and provides insights into the thermal stability of this compound.
Understanding the heat capacity is essential for extrapolating thermochemical data to different temperatures, while knowledge of thermal stability is critical for handling and storage in drug development.[11]
Enthalpy of Sublimation (ΔsubH°)
For the determination of the gas-phase enthalpy of formation, the enthalpy of sublimation is a necessary parameter. The Knudsen effusion mass-loss technique is a suitable method for compounds with low vapor pressure, such as amino acid derivatives.[3][5]
Experimental Protocol: Knudsen Effusion Mass-Loss Technique
-
Effusion Cell Preparation: A small amount of this compound is placed in a Knudsen effusion cell, which has a small, well-defined orifice.
-
High-Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a series of controlled temperatures.
-
Mass Loss Measurement: The rate of mass loss through the orifice due to sublimation is measured as a function of temperature.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Enthalpy of Sublimation Determination: The standard molar enthalpy of sublimation at a reference temperature (e.g., 298.15 K) is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[3][5]
It is important to note that for some amino acid derivatives, decomposition may occur at temperatures required for sublimation, which can complicate this measurement.[3]
Part 2: Computational Thermochemistry
In conjunction with experimental methods, computational chemistry provides a powerful and complementary approach to determine and validate thermochemical properties. Density Functional Theory (DFT) and high-level ab initio methods are particularly well-suited for this purpose.[11][12]
Computational Methodology
A common and reliable approach involves geometry optimization followed by frequency calculations and single-point energy calculations using a combination of methods.
Computational Workflow:
-
Geometry Optimization: The molecular structure of this compound is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)).[11]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
High-Level Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a higher-level composite method, such as the Gaussian-n (G3 or G4) theories.[3][5] These methods are known to provide good accuracy for thermochemical properties.[12]
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often preferred as they benefit from cancellation of errors in the electronic structure calculations.[3]
Data Summary
While specific experimental values for this compound are not yet available in the literature, the following table presents a template for how such data should be structured for clarity and comparison. For illustrative purposes, data for the related compound L-cysteine are included.
| Thermochemical Property | This compound (Proposed Determination) | L-cysteine (Literature Values) |
| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | To be determined via combustion calorimetry | -534.9 ± 0.8 kJ·mol⁻¹ |
| Standard Molar Enthalpy of Sublimation (298.15 K) | To be determined via Knudsen effusion | 152.3 ± 1.6 kJ·mol⁻¹[3][5] |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | To be calculated from experimental data | -382.6 ± 1.8 kJ·mol⁻¹[3][5] |
| Standard Molar Heat Capacity (crystal, 298.15 K) | To be determined via DSC | ~150 J·mol⁻¹·K⁻¹ |
| Decomposition Temperature | To be determined via TGA | ~240 °C |
Part 3: Visualization of Workflows
To provide a clear visual representation of the methodologies described, the following diagrams illustrate the experimental and computational workflows.
Caption: Experimental workflow for determining the key thermochemical properties of this compound.
Caption: A typical computational workflow for calculating the gas-phase enthalpy of formation.
Conclusion
The thermochemical properties of this compound are indispensable for its development as a potential therapeutic agent. This guide has outlined a comprehensive, dual-pronged approach, combining established experimental techniques with high-level computational methods, to reliably determine these properties. The protocols for rotating-bomb combustion calorimetry, differential scanning calorimetry, thermogravimetric analysis, and Knudsen effusion provide a clear roadmap for experimental investigation. Complementary computational workflows, leveraging methods like G3 and DFT, offer a means of both prediction and validation. By following this integrated strategy, researchers can build a robust thermochemical foundation for this compound, enabling informed decisions in drug design, formulation, and stability assessment.
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An In-Depth Technical Guide to the Chiral Purity Analysis of S-Benzyl-L-cysteinol
Abstract
The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute that profoundly influences their pharmacological and toxicological profiles. S-Benzyl-L-cysteinol, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous enantiomeric purity assessment to ensure safety and efficacy. This technical guide provides a comprehensive overview of the principles and practices for the chiral purity analysis of this compound, tailored for researchers, scientists, and drug development professionals. We delve into the core analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering field-proven insights into method development, validation, and troubleshooting. The causality behind experimental choices is elucidated, and all protocols are presented as self-validating systems, grounded in authoritative regulatory guidelines.
The Imperative of Chiral Purity in Pharmaceutical Development
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ significantly. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.
Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate strict control over the enantiomeric purity of chiral drug substances.[1][2][3] For a drug substance developed as a single enantiomer, the opposite enantiomer is treated as an impurity and must be controlled within specified limits.[2][4] This necessitates the development and validation of robust analytical methods capable of accurately quantifying the undesired enantiomer.
Core Analytical Strategies for Chiral Separation
The enantioselective analysis of this compound, an amino alcohol, can be approached through several powerful analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The primary strategies involve either direct separation on a chiral stationary phase (CSP) or indirect separation following derivatization with a chiral derivatizing agent (CDA).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Analysis
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations in the pharmaceutical industry.[5]
Direct methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For amino alcohol derivatives like this compound, several types of CSPs have proven effective.
-
Macrocyclic Glycopeptide-Based CSPs: Columns based on selectors like teicoplanin and ristocetin A are particularly effective for the chiral separation of N-protected amino acids and related compounds.[6][7] These CSPs offer multiple interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions, which contribute to their broad applicability.[7][8]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose coated or bonded to a silica support are also powerful tools for resolving a wide range of chiral compounds.
The key to successful direct chiral HPLC is methodical screening of different CSPs and mobile phase conditions.[5][8]
Indirect methods involve reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[9][10] These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column, typically a reversed-phase C18 column.[9]
For this compound, which contains both an amino and a hydroxyl group, several CDAs are suitable:
-
Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine group to form highly UV-active diastereomeric derivatives that are well-resolved by reversed-phase HPLC.[9][11]
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindoles.[12][13][14] This method is highly sensitive and suitable for trace analysis.
Causality in Derivatization: The choice of CDA is dictated by the functional groups on the analyte. The derivatization reaction must proceed to completion without causing racemization of the analyte or the reagent.
Gas Chromatography (GC): A High-Resolution Alternative
Chiral GC is another powerful technique for enantiomeric separation, offering high resolution and sensitivity.[15] It is particularly well-suited for volatile and semi-volatile compounds.
Direct analysis on a chiral stationary phase is common. Cyclodextrin-based CSPs are widely used for the separation of various functional groups, including alcohols and amines.[15] For amino alcohols like this compound, derivatization of the polar functional groups is often necessary to improve volatility and chromatographic peak shape.
Prior to GC analysis, the amino and hydroxyl groups of this compound must be derivatized. A two-step process is common:
-
Esterification: The carboxyl group (if present, as in the parent amino acid) or hydroxyl group is esterified.
-
Acylation: The amino group is acylated, for example, with trifluoroacetic anhydride (TFAA).[16]
These derivatized enantiomers can then be separated on a chiral GC column.
Capillary Electrophoresis (CE): A High-Efficiency Technique
Capillary electrophoresis offers extremely high separation efficiency and is an attractive alternative to chromatographic methods, especially for polar and charged molecules.[17][18]
Mechanism of Chiral CE: Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).[17] The enantiomers form transient diastereomeric complexes with the chiral selector, leading to differences in their electrophoretic mobility.[19]
-
Chiral Selectors: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[19] Antibiotics, such as vancomycin, have also been successfully employed as chiral selectors for a variety of pharmaceutical compounds.[20]
CE is advantageous due to its low consumption of sample and reagents, making it a "green" analytical technique.[20]
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A chiral purity method must be validated to demonstrate its suitability for its intended purpose.[21][22] Validation should be performed in accordance with ICH Q2(R2) guidelines.[3][21] The key validation parameters are summarized below.
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the method can unequivocally measure the desired and undesired enantiomers without interference.[3] | Baseline resolution between the enantiomer peaks and from any other impurities. |
| Precision | The closeness of agreement between a series of measurements. Evaluated as repeatability and intermediate precision.[3] | Repeatability (RSD): ≤ 2.0% for the major enantiomer; ≤ 10% for the minor enantiomer at its specification limit.[3] |
| Accuracy | The closeness of the test results to the true value.[3] | % Recovery: 98.0% to 102.0% for the major enantiomer; 90.0% to 110.0% for the minor enantiomer.[3] |
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte.[3] | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | The LOQ should be at or below the reporting threshold for the enantiomeric impurity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and precision should remain within acceptable limits. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the development of a chiral purity method for this compound.
Protocol 1: Indirect Chiral HPLC with FDAA Derivatization
Objective: To determine the enantiomeric purity of this compound by HPLC after derivatization with Marfey's Reagent (FDAA).
Materials:
-
This compound sample
-
Marfey's Reagent (FDAA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in 100 µL of 1 M sodium bicarbonate solution.
-
Derivatization: Add 200 µL of a 1% (w/v) solution of FDAA in acetone. Incubate at 40°C for 1 hour.
-
Quenching: Cool the reaction mixture and add 100 µL of 2 M HCl to stop the reaction.
-
Dilution: Dilute the sample to the final desired concentration with the mobile phase.
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
System Suitability:
-
Inject a derivatized racemic standard.
-
The resolution between the two diastereomer peaks should be ≥ 1.5.
-
The tailing factor for each peak should be ≤ 2.0.
Protocol 2: Direct Chiral GC Analysis
Objective: To determine the enantiomeric purity of this compound by direct GC analysis on a chiral column after derivatization.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (anhydrous)
-
Isopropyl alcohol
Procedure:
-
Derivatization (Esterification & Acylation):
-
Dissolve the sample in isopropyl alcohol containing anhydrous HCl. Heat to form the isopropyl ester.
-
Evaporate the solvent.
-
Add a mixture of TFAA and dichloromethane. Heat to form the N-trifluoroacetyl derivative.
-
Evaporate the reagents and redissolve the residue in a suitable solvent (e.g., ethyl acetate).
-
-
GC Analysis:
-
Column: A chiral GC column, such as one based on a cyclodextrin derivative (e.g., Chirasil-Val).[23]
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient optimized to resolve the enantiomers.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
System Suitability:
-
Inject a derivatized racemic standard.
-
The resolution between the two enantiomer peaks should be ≥ 1.5.
Conclusion
The chiral purity analysis of this compound is a critical aspect of quality control in pharmaceutical manufacturing. A thorough understanding of the principles of chiral separation, combined with a systematic approach to method development and validation, is essential for ensuring the safety and efficacy of the final drug product. HPLC, GC, and CE all offer viable and robust platforms for this analysis. The choice of the optimal technique will depend on the specific requirements of the analysis, but the foundational principles of specificity, precision, and accuracy remain paramount. This guide provides the necessary framework for scientists and researchers to develop and implement scientifically sound and regulatory-compliant methods for the chiral purity analysis of this compound.
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Methodological & Application
Application Notes & Protocols: The Utility of S-Benzyl-L-cysteinol in Enzyme Inhibition Studies
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of S-Benzyl-L-cysteinol
This compound is a derivative of the amino acid L-cysteine, featuring a benzyl group protecting the thiol moiety. This structural modification enhances its stability and modulates its reactivity, making it a valuable tool in various biochemical and pharmaceutical research areas.[1] While traditionally utilized as a building block in the synthesis of more complex bioactive molecules and peptides,[][3] its inherent structure makes it a compelling candidate for investigating enzyme mechanisms and identifying novel inhibitors.
The presence of the sulfur atom and the benzyl group provides a unique combination of steric and electronic properties, allowing it to interact with enzyme active sites through various non-covalent forces. Furthermore, the core cysteine structure allows it to be recognized by enzymes that process amino acids or their derivatives. This guide provides a detailed exploration of this compound's application in enzyme inhibition, focusing on established examples and outlining protocols for its use in the laboratory.
Core Concepts in this compound-Mediated Enzyme Inhibition
The inhibitory action of this compound and its close structural analogs, like S-Benzyl-L-cysteine (SBC), is primarily centered on their ability to interfere with enzymes involved in amino acid metabolism and pathways dependent on sulfur-containing molecules.
Case Study 1: Inhibition of O-Acetylserine(thiol) Lyase (OAS-TL) in Plant Biochemistry
A well-documented application of S-Benzyl-L-cysteine (SBC), a potent analog of this compound, is the inhibition of O-acetylserine(thiol) lyase (OAS-TL).[4] This enzyme is pivotal in the sulfur assimilation pathway in plants, catalyzing the final step in L-cysteine biosynthesis.[5]
-
Mechanism of Inhibition: SBC acts as a non-competitive inhibitor of OAS-TL.[4][5] This means it binds to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing the substrate from binding.
-
Biological Consequences: By inhibiting OAS-TL, SBC disrupts the production of L-cysteine, a precursor to numerous essential molecules, including proteins and the antioxidant glutathione.[6] This disruption leads to a cascade of downstream effects, including stunted growth, impaired photosynthesis, and a surge in oxidative stress due to the accumulation of reactive oxygen species (ROS).[4][6]
-
Research Application: The potent inhibitory effect of SBC on this crucial plant enzyme has made it a lead compound in the development of novel herbicides with a distinct mode of action.[4][5][7]
Caption: Mechanism of OAS-TL inhibition by this compound/SBC.
Case Study 2: Probing the Active Sites of Aminopeptidases
Aminopeptidases are a class of proteases that cleave amino acids from the N-terminus of proteins and peptides.[8] Derivatives of S-Benzyl-L-cysteine have been developed as chromogenic substrates to measure the activity of these enzymes. For instance, S-benzyl-L-cysteine-p-nitroanilide is hydrolyzed by an aminopeptidase in E. coli and serum cystine aminopeptidase, releasing a colored product that can be quantified.[9][10]
-
Mechanism of Action: In this context, the molecule acts as a substrate mimic. The aminopeptidase recognizes the L-cysteine core and cleaves the peptide-like bond, releasing p-nitroanilide.
-
Research Application: While derivatives are used as substrates, this compound itself can be screened as a potential inhibitor of various aminopeptidases, such as leucine aminopeptidase (LAP) or aminopeptidase N (APN).[8][11] Its structure could allow it to bind to the active site, competing with the natural substrate. This makes it a useful tool for structure-activity relationship (SAR) studies aimed at developing therapeutic aminopeptidase inhibitors.
Case Study 3: An Investigational Approach for Metallo-β-Lactamase (MBL) Inhibition
Metallo-β-lactamases (MBLs) are a formidable class of bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems.[12][13] These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the antibiotic's β-lactam ring.[14][15] A significant challenge in modern medicine is the lack of clinically approved MBL inhibitors.[13][14]
-
Hypothesized Mechanism of Inhibition: Thiol-containing compounds are a known class of MBL inhibitors.[15] The rationale is that the thiol group can act as a zinc-binding group, coordinating with the catalytic zinc ion(s) in the MBL active site. This binding event can displace a key water molecule involved in hydrolysis, thereby inactivating the enzyme. This compound, with its protected thiol, could act as a pro-inhibitor, potentially being processed by other bacterial enzymes to release the active thiol within the periplasmic space where MBLs reside. Alternatively, the intact molecule may have sufficient affinity for the active site.
-
Research Application: this compound serves as an excellent candidate for screening campaigns against clinically relevant MBLs like NDM-1, VIM-2, and IMP-1.[16][17] Its study could provide a scaffold for the rational design of novel, potent MBL inhibitors to be used in combination with β-lactam antibiotics.
Caption: Hypothetical chelation of MBL active site zinc by a thiol inhibitor.
Experimental Protocols
Protocol 1: General Workflow for Determining IC₅₀
This protocol provides a generalized spectrophotometric method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme.
1. Preparation of Reagents:
-
Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM HEPES, pH 7.5). The choice of buffer is critical and should be validated.[18]
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable, stabilizing buffer. Store in aliquots at -80°C.
-
Substrate Stock Solution: Prepare a high-concentration stock of the chromogenic or fluorogenic substrate (e.g., 100 mM) in an appropriate solvent (e.g., DMSO or water).
-
Inhibitor Stock Solution (this compound): Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Scientist's Note: DMSO is a common solvent for organic compounds but can affect enzyme activity at higher concentrations. Always keep the final DMSO concentration in the assay low and consistent across all wells (typically ≤1% v/v).
-
2. Assay Procedure (96-well plate format):
-
Serial Dilution: Prepare a serial dilution of this compound in assay buffer. For a typical 10-point curve, dilute the stock solution to create concentrations ranging from 1 mM to 1 nM.
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the appropriate this compound dilution to the test wells.
-
Add 10 µL of assay buffer with the same percentage of DMSO to the control wells (0% and 100% activity).
-
-
Enzyme Addition: Add 20 µL of a working dilution of the enzyme to all wells except the "no enzyme" blank.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at the optimal temperature (e.g., 25°C or 37°C).
-
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding inhibitors.
-
-
Reaction Initiation: Add 20 µL of the substrate to all wells to initiate the reaction. The final substrate concentration should ideally be at or near its Michaelis constant (Kₘ).
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength.[19]
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance/fluorescence vs. time plot.
-
Normalize the data:
-
Subtract the velocity of the "no enzyme" blank from all other wells.
-
Set the average velocity of the "no inhibitor" control as 100% activity.
-
Set the average velocity of a "fully inhibited" control (if available) or the highest inhibitor concentration as 0% activity.
-
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value.
Caption: General experimental workflow for IC₅₀ determination.
Protocol 2: Kinetic Analysis of Enzyme Inhibition Mode
To determine if this compound is a competitive, non-competitive, uncompetitive, or mixed inhibitor, the assay must be run by varying both substrate and inhibitor concentrations.
1. Experimental Setup:
-
Select at least four fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).
-
For each inhibitor concentration, perform the enzyme assay across a range of substrate concentrations (e.g., 0.2 x Kₘ to 10 x Kₘ).
-
Follow the general assay procedure described in Protocol 1 to measure the initial velocity (V₀) for each condition.
2. Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ (Kₘ,app) and apparent Vₘₐₓ (Vₘₐₓ,app).
-
Create a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.
-
Analyze the plot to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged; Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged; Vₘₐₓ decreases).
-
Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease proportionally).
-
Mixed: Lines intersect in the second or third quadrant (both Kₘ and Vₘₐₓ change).
-
-
The inhibition constant (Kᵢ) can be calculated from replots of the slope or y-intercept of the Lineweaver-Burk plot versus inhibitor concentration.
| Inhibition Mode | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect off-axes |
Trustworthiness and Self-Validation
Every protocol must incorporate a self-validating system to ensure data integrity.
-
Controls: Always include positive (no inhibitor, 100% activity) and negative (no enzyme) controls on every plate.
-
Linearity: Ensure that the rate of product formation is linear with respect to both time and enzyme concentration in the absence of an inhibitor.
-
Solvent Effects: Run a control with the highest concentration of DMSO used in the experiment to confirm it does not significantly inhibit the enzyme on its own.
-
Substrate Stability: Confirm that the substrate does not spontaneously degrade in the assay buffer, which would lead to a false-positive signal.
By adhering to these principles and protocols, researchers can effectively leverage this compound as a powerful tool to probe enzyme function and discover novel inhibitors, advancing the fields of biochemistry and drug development.
References
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- MedchemExpress.com. (n.d.). Aminopeptidase | Inhibitors.
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- 6. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-leucine and its analogue: specific inhibitors for S-benzyl-L-cysteine-p-nitroanilide-hydrolyzing enzyme in Escherichia coli B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of S-benzyl- L -cysteine-4'-nitroanilide as a substrate for serum cystine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Incorporation of S-Benzyl-L-cysteinol into Peptides
Introduction: The Unique Role of S-Benzyl-L-cysteinol in Peptide Chemistry
In the landscape of innovative peptide design and drug development, the incorporation of non-canonical amino acids and their derivatives is a critical strategy for enhancing therapeutic properties. This compound, the alcohol analogue of S-Benzyl-L-cysteine, offers a unique structural motif for modifying peptide backbones, introducing conformational constraints, and serving as a versatile anchor for further chemical modifications. Its primary alcohol provides a nucleophilic handle distinct from the native amino acid functionalities, while the S-benzyl protected thiol allows for orthogonal deprotection strategies crucial for the synthesis of complex peptides, such as those with multiple disulfide bonds.[1][2][3]
This guide provides a comprehensive overview of the strategies and detailed protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of protecting group strategy, on-resin anchoring, coupling methodologies, and final deprotection, with a focus on the widely adopted Fmoc/tBu chemistry.[4]
Core Principles: Strategic Considerations for this compound Incorporation
The successful synthesis of peptides containing this compound hinges on a thorough understanding of its chemical properties and the selection of an appropriate synthetic strategy. Key considerations include the position of the cysteinol residue within the peptide sequence (C-terminal vs. internal) and the compatibility of the S-benzyl protecting group with the overall synthetic scheme.
The S-Benzyl Protecting Group: A Double-Edged Sword
The S-benzyl group is a classic and robust thiol protecting group, historically significant in foundational peptide syntheses. Its primary advantage in the context of modern Fmoc-SPPS is its stability to the basic conditions used for Fmoc group removal (e.g., piperidine) and the moderate acidic conditions of standard TFA cleavage cocktails used for deprotecting most tert-butyl-based side-chain protecting groups.[5][6] This stability makes it an excellent candidate for orthogonal protection schemes, where selective deprotection of other cysteine residues is required for regioselective disulfide bond formation.[6]
However, this stability also presents a significant challenge: the complete removal of the S-benzyl group necessitates harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or sodium in liquid ammonia, which can potentially degrade sensitive amino acid residues within the peptide.[6] Therefore, its use must be carefully planned, particularly for complex and lengthy peptide sequences.[3][7]
Positional Strategy: C-Terminal vs. Internal Incorporation
The method of incorporating this compound is dictated by its intended position in the final peptide.
-
C-Terminal Incorporation: Standard SPPS relies on the C-terminal amino acid's carboxyl group to anchor the nascent peptide to the resin. Since this compound lacks this carboxyl group, a direct attachment to standard resins like Wang or Merrifield is not feasible.[8][9] To circumvent this, specialized resins such as 2-chlorotrityl chloride (2-CTC) resin are employed, which allow for the direct attachment of the amino alcohol via its primary amine.[10][11]
-
Internal Incorporation: When positioned within the peptide sequence, this compound is introduced as an N-terminally protected building block (e.g., Fmoc-S-Benzyl-L-cysteinol). The synthesis can proceed in two ways:
-
Standard C-to-N Elongation: The Fmoc group of the resin-bound peptide is removed, and the subsequent activated amino acid (in this case, Fmoc-S-Benzyl-L-cysteinol) is coupled via its (non-existent) carboxyl group. This is not a viable standard approach. A more practical approach involves first coupling the Fmoc-S-Benzyl-L-cysteinol to the resin via its amine, then activating its hydroxyl group for esterification with the incoming amino acid's carboxyl group.
-
Acylation of the Hydroxyl Group: The peptide chain is assembled up to the residue preceding the desired cysteinol position. The N-terminal Fmoc group is removed, and the free amine is then coupled to the activated carboxyl group of the next amino acid. To incorporate the cysteinol, the hydroxyl group of a resin-bound precursor would need to be acylated. A more common approach is to couple the N-Fmoc protected this compound to the growing peptide chain.
-
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of incorporating this compound into peptides.
Protocol 1: Preparation of Fmoc-S-Benzyl-L-cysteinol
The first step is the protection of the primary amine of this compound with the base-labile Fmoc group.
Materials:
-
This compound
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.
-
Add the Fmoc reagent solution dropwise to the this compound solution with vigorous stirring, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude Fmoc-S-Benzyl-L-cysteinol.
-
Purify the product by flash chromatography or recrystallization.
Protocol 2: C-Terminal Incorporation via 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol details the attachment of Fmoc-S-Benzyl-L-cysteinol to a 2-CTC resin, a preferred method for synthesizing C-terminal peptide alcohols.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-S-Benzyl-L-cysteinol
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1 eq.) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.[11]
-
Drain the DCM.
-
Dissolve Fmoc-S-Benzyl-L-cysteinol (1.5-2 eq.) in anhydrous DCM. A minimal amount of DMF can be added to aid dissolution if necessary.[11]
-
Add DIPEA (3-4 eq.) to the Fmoc-S-Benzyl-L-cysteinol solution.
-
Add the solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.[11]
-
To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for an additional 30 minutes.[2]
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).[11]
-
Dry the resin under vacuum.
-
Determine the loading of the resin using a spectrophotometric analysis of the Fmoc group cleaved from a small sample of the resin.[11]
Protocol 3: Internal Incorporation and Peptide Elongation
Once the Fmoc-S-Benzyl-L-cysteinol is anchored to the resin (or if it is being coupled to a growing peptide chain), the peptide synthesis proceeds using standard Fmoc-SPPS protocols.
Materials:
-
Loaded resin from Protocol 2 or a resin-bound peptide with a free N-terminus
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)[12]
-
DIPEA or 2,4,6-collidine
-
20% Piperidine in DMF
-
DMF, peptide synthesis grade
Standard Fmoc-SPPS Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[13]
-
Coupling:
-
Pre-activate the incoming Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF.[13]
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[13]
-
Repeat the cycle of deprotection, coupling, and washing for each subsequent amino acid in the sequence.
Protocol 4: Deprotection of the S-Benzyl Group and Peptide Cleavage
The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the robust S-benzyl group.
Method A: Cleavage with Simultaneous S-Benzyl Deprotection (HF Cleavage) This method is suitable for Boc/Bzl strategies and requires specialized equipment.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers to the vessel.
-
Cool the vessel to -10 °C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum.
-
Precipitate the crude peptide in cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold ether.
-
Purify the peptide by reverse-phase HPLC.
Method B: Orthogonal Deprotection Strategy (On-Resin or Post-Cleavage) This method is necessary when other acid-labile protecting groups are present and a milder cleavage is required first.
-
Cleavage from 2-CTC Resin (Protected Peptide):
-
Treat the peptide-resin with a mild acidic solution (e.g., 1-2% TFA in DCM) to cleave the peptide while keeping the S-benzyl and other acid-labile side-chain protecting groups intact.
-
-
S-Benzyl Deprotection by Sodium in Liquid Ammonia:
-
Dissolve the protected peptide in liquid ammonia at -78 °C.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Quench the reaction with ammonium chloride.
-
Lyophilize the sample to remove the ammonia.
-
Purify the deprotected peptide by HPLC.
-
Data Presentation
Table 1: Comparison of Thiol Protecting Groups in Fmoc-SPPS
| Protecting Group | Cleavage Conditions | Stability | Orthogonality |
| S-Benzyl (Bzl) | HF; Na/liq. NH₃ | Stable to TFA and piperidine | Orthogonal to tBu, Trt, Acm |
| S-Trityl (Trt) | Mild TFA (e.g., TFA/TIS/H₂O) | Labile to repeated piperidine treatment | Not fully orthogonal to tBu |
| S-tert-Butyl (tBu) | Strong acid (HF, TFMSA) | Stable to TFA and piperidine | Orthogonal to Trt, Acm |
| S-Acetamidomethyl (Acm) | I₂ or Hg(OAc)₂ | Stable to TFA and piperidine | Orthogonal to Bzl, Trt, tBu |
Visualizations
Workflow for C-Terminal Incorporation of this compound
Caption: C-Terminal this compound Incorporation Workflow.
Orthogonal Deprotection Strategy
Caption: Regioselective Disulfide Bond Formation.
Troubleshooting and Expert Insights
-
Racemization: Cysteine derivatives are known to be susceptible to racemization during activation and coupling. To minimize this, it is recommended to use coupling reagents that operate under neutral or slightly acidic conditions, such as DIC in the presence of an additive like Oxyma. Avoid prolonged pre-activation times and the use of strong, non-hindered bases.
-
Aggregation: Peptides containing hydrophobic residues like this compound can be prone to aggregation during synthesis, leading to incomplete reactions.[7] To mitigate this, consider using high-swelling resins, chaotropic salts, or microwave-assisted synthesis protocols.[3]
-
Incomplete S-Benzyl Deprotection: The removal of the S-benzyl group can be challenging. Ensure that the cleavage conditions (e.g., HF concentration and reaction time) are sufficient for complete removal. The efficiency of the deprotection can be sequence-dependent.
Conclusion
The incorporation of this compound into peptides is a powerful tool for creating novel therapeutic candidates and research probes. While the robust nature of the S-benzyl protecting group presents both opportunities for orthogonal synthesis and challenges in its removal, a carefully planned synthetic strategy, as outlined in these protocols, can lead to the successful synthesis of complex and innovative peptide structures. The choice of resin for C-terminal incorporation and the method of deprotection are critical decision points that will ultimately determine the success of the synthesis.
References
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
ResearchGate. (2022, January). S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. Retrieved from [Link]
- Patents, Google. (n.d.). US2793204A - Process for the synthesis of peptides.
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). Retrieved from [Link]
- Patents, Google. (n.d.). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
-
ResearchGate. (2010, January). Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. Retrieved from [Link]
-
J-STAGE. (n.d.). Comparative Investigation of the Cleavage Step in the Synthesis of Model Peptide Resins: Implications for Nα-Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [Link]
- Patents, Google. (n.d.). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures.
-
PubMed. (2024, August 12). Crystal to Hydrogel Transformation in S-Benzyl-L-Cysteine-Containing Cyclic Dipeptides - Nanostructure Elucidation and Applications. Retrieved from [Link]
-
ScienceDirect. (2008, February 13). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Retrieved from [Link]
-
PubMed. (n.d.). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Production of Atosiban's Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process. Retrieved from [Link]
Sources
- 1. Direct conversion of resin-bound peptides to C-terminal esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptideweb.com [peptideweb.com]
- 12. bachem.com [bachem.com]
- 13. digital.csic.es [digital.csic.es]
Application Notes & Protocols: S-Benzyl-L-cysteinol as a Versatile Precursor for Radiolabeled Compounds
Abstract
This document provides a comprehensive technical guide for researchers, radiochemists, and drug development professionals on the use of S-Benzyl-L-cysteinol as a precursor for synthesizing radiolabeled compounds for molecular imaging and biomedical research. We delve into the strategic importance of the S-benzyl protecting group, provide detailed, field-proven protocols for deprotection and subsequent radiolabeling with key radionuclides such as Technetium-99m ([⁹⁹ᵐTc]Tc), Fluorine-18 ([¹⁸F]F), and Carbon-11 ([¹¹C]C), and discuss essential quality control measures and applications.
Introduction: The Strategic Advantage of this compound
In the development of targeted radiopharmaceuticals, particularly for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), the cysteine scaffold is of immense interest.[1][2] Its thiol (-SH) side chain is a highly effective nucleophile and an excellent chelating site for radiometals. However, this high reactivity presents a significant challenge during the synthesis of precursor molecules, necessitating the use of a robust protecting group.
This compound emerges as a superior precursor for several reasons:
-
Thiol Protection: The benzyl group provides stable protection for the thiol moiety, preventing unwanted side reactions during peptide synthesis or the attachment of other functionalities.[3][4] This protection is stable under a wide range of conditions but can be removed reliably when needed.[5]
-
Versatile Deprotection: The S-benzyl bond can be cleaved under specific conditions to liberate the free thiol, which is the key functional group for radiolabeling.
-
Chiral Integrity: As an L-enantiomer, it provides a stereochemically defined building block for creating biologically active molecules.
-
Structural Analogy: The cysteinol backbone, differing from cysteine by the reduction of its carboxylic acid to a primary alcohol, offers a unique scaffold that can alter the pharmacokinetic and biodistribution properties of the final radiotracer, potentially leading to improved imaging characteristics.
This guide will focus on the practical steps of transforming this stable precursor into active, radiolabeled imaging agents.
The Chemistry of Thiol Deprotection: Liberating the Functional Group
The foundational step for most radiolabeling procedures with this compound is the cleavage of the thioether bond to expose the free sulfhydryl group. The classic and most effective method for this is the Birch reduction, using sodium in liquid ammonia.
Causality of Experimental Choice: The Birch reduction is chosen for its efficiency in cleaving S-benzyl groups. The mechanism involves the formation of a solvated electron in liquid ammonia, which attacks the aromatic benzyl ring, ultimately leading to the cleavage of the C-S bond and formation of the free thiol. While effective, this method requires specialized equipment and handling of hazardous materials (liquid ammonia, sodium metal). The harshness of the conditions means this step must be performed on the precursor before introducing sensitive functionalities or the radionuclide itself.
Protocol 1: S-Benzyl Group Deprotection via Birch Reduction
Objective: To quantitatively cleave the S-benzyl group from this compound to produce L-cysteinol.
Materials:
-
This compound
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal, clean, small pieces
-
Anhydrous ethanol (EtOH)
-
Ammonium chloride (NH₄Cl)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone condenser
-
Three-neck round-bottom flask, stir bar, and other appropriate dry glassware
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere (Argon/Nitrogen). Equip the flask with a dry ice/acetone condenser.
-
Condensation: Cool the flask to -78 °C and condense anhydrous liquid ammonia into it.
-
Dissolution: Dissolve this compound in the liquid ammonia with stirring.
-
Reduction: Add small, clean pieces of sodium metal to the solution. The reaction mixture will turn a deep blue color, indicating the presence of solvated electrons. Continue adding sodium until the blue color persists for at least 30 minutes, signifying the reaction is complete.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears. This is followed by the cautious addition of solid ammonium chloride to neutralize the sodium amide formed.
-
Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Work-up: Dissolve the remaining residue in deoxygenated water and purify the resulting L-cysteinol, typically via ion-exchange chromatography or recrystallization.
-
Validation: Confirm the identity and purity of the L-cysteinol product using NMR spectroscopy and mass spectrometry. The disappearance of the benzyl proton signals in the NMR spectrum is a key indicator of successful deprotection.
Radiolabeling Methodologies
Once L-cysteinol is obtained, it serves as the active precursor for various radiolabeling strategies.
Technetium-99m Labeling for SPECT Imaging
The soft thiol donor atom of cysteine derivatives has a high affinity for the [⁹⁹ᵐTc]Tc(V) oxo core, forming stable complexes.[6][7][8] This makes L-cysteinol an excellent chelating agent for SPECT tracer development.
Protocol 2: Synthesis of a [⁹⁹ᵐTc]Technetium-labeled Cysteinol Complex
Objective: To label L-cysteinol with ⁹⁹ᵐTc via a gluconate exchange method.[6]
Materials:
-
L-cysteinol solution (1 mg/mL in deoxygenated saline)
-
Sodium pertechnetate (Na⁹⁹ᵐTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Sodium gluconate kit (or sterile solution)
-
Stannous chloride (SnCl₂) solution (e.g., 2 mg/mL in 0.1 M HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
0.9% Sodium Chloride for injection
-
C18 Sep-Pak cartridges for purification
-
ITLC strips and HPLC system for quality control
Procedure:
-
Intermediate Preparation: In a sterile vial, mix 5 mg of sodium gluconate and 10 mg of sodium bicarbonate dissolved in ~100 µL of deionized water.[6]
-
Reduction: To this mixture, add 40 µL of the SnCl₂ solution, followed by the Na⁹⁹ᵐTcO₄ eluate (e.g., 300-400 MBq). The final volume should be adjusted to 1 mL with normal saline. Allow this reaction to proceed at room temperature for 10 minutes to form the [⁹⁹ᵐTc]Tc-gluconate intermediate complex.[6]
-
Ligand Exchange: Add the L-cysteinol solution to the vial containing the [⁹⁹ᵐTc]Tc-gluconate complex.
-
Incubation: Incubate the reaction mixture at room temperature for 15-20 minutes.
-
Purification (Optional but Recommended): The crude product can be purified using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. Elute the desired product with an ethanol/saline mixture.
-
Quality Control: Determine the radiochemical purity (RCP) using Instant Thin Layer Chromatography (ITLC) and radio-HPLC. A typical ITLC system would use saline as the mobile phase, where the [⁹⁹ᵐTc]Tc-cysteinol complex remains at the origin while free pertechnetate moves with the solvent front.
Fluorine-18 Labeling for PET Imaging
Direct labeling of biomolecules with [¹⁸F]fluoride is challenging due to its poor nucleophilicity and the need for harsh reaction conditions.[9][10] Therefore, the most common and reliable strategy is a two-step approach: first, an easily handled prosthetic group (synthon) is labeled with ¹⁸F, and second, this synthon is conjugated to the biomolecule. The free thiol of L-cysteinol is an ideal handle for this conjugation, often reacting with maleimide-functionalized synthons.[10]
Causality of Experimental Choice: The thiol-maleimide Michael addition is one of the most efficient and specific bioconjugation reactions. It proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) without the need for a catalyst, making it perfectly suited for temperature-sensitive and short-half-life radiochemistry.[2][10]
Protocol 3: Two-Step [¹⁸F]F-Labeling via a Maleimide Prosthetic Group
Objective: To label L-cysteinol with ¹⁸F using a pre-labeled maleimide synthon, such as [¹⁸F]N-[2-(4-fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM).
Part A: Synthesis of the [¹⁸F]FBEM Prosthetic Group This step is typically automated in a synthesis module.
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O.[11]
-
Trapping and Drying: The aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge, eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate, and dried azeotropically.
-
Nucleophilic Substitution: The dried, activated [¹⁸F]fluoride is reacted with the tosylate-precursor of FBEM at elevated temperature (80-110 °C) in an anhydrous solvent like acetonitrile.
-
Purification: The crude [¹⁸F]FBEM is purified via semi-preparative HPLC to remove unreacted fluoride and precursor.
Part B: Conjugation to L-Cysteinol
-
Preparation: The purified [¹⁸F]FBEM fraction from the HPLC is collected, the organic solvent is removed under a stream of nitrogen, and the residue is redissolved in a suitable buffer (e.g., phosphate buffer, pH ~7.0), which may contain a small amount of organic co-solvent like ethanol to aid solubility.
-
Conjugation Reaction: The L-cysteinol precursor (dissolved in the same buffer) is added to the [¹⁸F]FBEM solution.
-
Incubation: The reaction is allowed to proceed at room temperature for 10-15 minutes.
-
Final Purification: The final ¹⁸F-labeled L-cysteinol conjugate is purified using analytical or semi-preparative radio-HPLC to separate it from any unreacted [¹⁸F]FBEM.
-
Quality Control: The identity, radiochemical purity, and specific activity of the final product are confirmed by radio-HPLC (co-injection with a non-radioactive standard) and other appropriate methods.
Carbon-11 Labeling for PET Imaging
Carbon-11 (t½ ≈ 20.4 min) chemistry is fast and typically involves the methylation of heteroatoms.[12][13] The nucleophilic thiol of deprotected L-cysteinol is an excellent substrate for S-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This approach has been successfully used to create S-([¹¹C]methyl)-L-cysteine ([¹¹C]MCYS), a promising cancer imaging agent.[14]
Protocol 4: Direct S-Methylation with [¹¹C]Methyl Iodide
Objective: To synthesize S-([¹¹C]methyl)-L-cysteinol by reacting L-cysteinol with [¹¹C]CH₃I.
Materials:
-
L-cysteinol
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I), produced from cyclotron-derived [¹¹C]CO₂ or [¹¹C]CH₄ and trapped in a suitable solvent.[12]
-
A weak base (e.g., aqueous NaOH or an organic base)
-
Reaction solvent (e.g., DMF, DMSO)
-
HPLC system for purification and analysis
Procedure:
-
Precursor Preparation: Dissolve a small amount of L-cysteinol in the reaction solvent in a sealed vial. Add a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
-
[¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I from the synthesis unit through the precursor solution at room temperature.
-
Reaction: The methylation reaction is typically very fast, often complete within 1-2 minutes at room temperature.[14]
-
Purification: Immediately after the reaction, inject the entire mixture onto a semi-preparative HPLC column to purify the S-([¹¹C]methyl)-L-cysteinol.
-
Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo use.
-
Quality Control: An aliquot of the final product is analyzed by radio-HPLC to determine radiochemical and chemical purity.
Quality Control and Data Summary
A self-validating protocol requires rigorous quality control at each stage. The final radiolabeled product must be assessed for identity, purity, specific activity, and stability.
Key QC Parameters:
-
Radiochemical Purity (RCP): The percentage of the total radioactivity present in the desired chemical form. Determined by radio-TLC or radio-HPLC. An RCP of >95% is typically required for in vivo studies.[10]
-
Specific Activity (SA): The amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). High specific activity is crucial for receptor-based imaging to avoid saturation of target sites.[10]
-
Stability: The stability of the radiolabeled compound in the final formulation and in the presence of biological matrices (e.g., plasma) should be assessed over time.[7]
Table 1: Comparison of Radiolabeling Methods for L-Cysteinol Derivatives
| Parameter | [⁹⁹ᵐTc]Tc Labeling | [¹⁸F]F Labeling (Prosthetic) | [¹¹C]C Labeling (Methylation) |
| Radionuclide Half-life | 6.02 hours | 109.8 minutes[10] | 20.4 minutes[12] |
| Imaging Modality | SPECT | PET | PET |
| Typical Yield (Decay-Corrected) | > 90%[6][8] | 20-50% (from [¹⁸F]F⁻)[9][10] | > 50% (from [¹¹C]CH₃I)[14] |
| Total Synthesis Time | 20-30 minutes | 60-90 minutes | 25-40 minutes |
| Reaction Conditions | Mild, aqueous, room temp. | Mild (conjugation step) | Mild, room temp. |
| Key Advantage | Simple, kit-based potential | Longer half-life allows for complex syntheses and distribution | Isotopic labeling (C for C) preserves biological activity |
| Key Challenge | Lower resolution of SPECT | Multi-step synthesis | Very short half-life requires on-site cyclotron and fast chemistry |
Applications and Future Directions
Radiolabeled compounds derived from this compound are valuable tools for:
-
Oncology: Amino acid transporters are often upregulated in cancer cells. Tracers like [¹¹C]MCYS can be used to visualize tumors and differentiate them from inflammation, potentially outperforming standard tracers like [¹⁸F]FDG in certain contexts.[14]
-
Neuroscience: Monitoring amino acid transport and metabolism in the brain for studies of neurological disorders.
-
Drug Development: Evaluating the pharmacokinetics and target engagement of new therapeutics by labeling them with a suitable radionuclide.
The substitution of the carboxyl group (in cysteine) with a hydroxyl group (in cysteinol) can significantly impact the resulting tracer's hydrophilicity, plasma protein binding, and excretion pathway. This makes this compound an attractive, alternative precursor for fine-tuning the properties of new radiopharmaceuticals to achieve optimal imaging performance.
References
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Optimizing Labeling Conditions for Cysteine-Based Peptides with ⁹⁹ᵐTc. J. Braz. Chem. Soc. Available at: [Link]
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Efficient F-18 Labeling of Cysteine-Containing Peptides and Proteins Using Tetrazine-Trans-Cyclooctene Ligation. Bioconjugate Chemistry. Available at: [Link]
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Efficient ¹⁸F labeling of cysteine containing peptides and proteins using the tetrazine-trans-cyclooctene ligation. NIH National Center for Biotechnology Information. Available at: [Link]
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Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]
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Optimizing Labeling Conditions for Cysteine-Based Peptides with 99mTc. Oasisbr. Available at: [Link]
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Direct radiolabelling of proteins at cysteine using [¹⁸F]-fluorosugars. RSC Publishing. Available at: [Link]
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Cysteine-Specific ¹⁸F and NIR Dual Labeling of Peptides via Vinyltetrazine Bioorthogonal Conjugation for Molecular Imaging. PubMed. Available at: [Link]
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Cysteine, a chelating moiety for synthesis of technetium-99m radiopharmaceuticals--Part IV. Benzyl cysteine and derivatives. PubMed. Available at: [Link]
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Application Notes & Protocols: S-Benzyl-L-cysteinol-Based Hydrogels for Advanced Drug Delivery
Introduction: The Emergence of Amino Acid-Based Hydrogels
In the landscape of advanced drug delivery, stimuli-responsive hydrogels are paramount for their ability to provide spatial and temporal control over therapeutic release.[1][2] Among these, hydrogels derived from low molecular weight gelators (LMWGs), such as amino acids and short peptides, are gaining significant traction.[3] Their inherent biocompatibility, biodegradability, and tunable nature make them ideal candidates for biomedical applications, including tissue engineering and controlled drug release.[3][4]
This document focuses on a specific, promising class of LMWGs: those based on S-Benzyl-L-cysteine. The inclusion of the S-benzyl group introduces critical hydrophobic and aromatic π-π stacking interactions, which, in concert with hydrogen bonding, drive the self-assembly of these molecules into robust, three-dimensional nanofibrillar networks capable of entrapping large volumes of water to form a hydrogel.[5][6]
We will explore the development of these hydrogels, from the synthesis of the gelator to its comprehensive characterization and final application as a drug delivery vehicle. The protocols herein are designed to be self-validating, providing researchers with the rationale behind each step to ensure reproducible and meaningful results.
Mechanism of Self-Assembly: From Molecule to Matrix
The gelation process of S-Benzyl-L-cysteine derivatives, particularly within cyclic dipeptides, is a prime example of supramolecular self-assembly. The driving forces are a combination of non-covalent interactions.
-
Hydrogen Bonding: The peptide backbone provides amide and carbonyl groups that form extensive hydrogen bonds, creating a stable, repeating structure.
-
Hydrophobic Interactions: The benzyl group on the cysteine side chain is hydrophobic, promoting aggregation to minimize contact with water.[5][6]
-
π-π Stacking: The aromatic rings of the benzyl groups can stack, further stabilizing the assembled structure.[7]
This multi-valent interaction leads to the formation of nanofibers, which entangle and cross-link to create the hydrogel matrix. A key structural motif observed in these systems is the antiparallel β-sheet, which provides the necessary rigidity and order for the nanofibrillar network.[5][8]
Caption: Fig 1. Hierarchical self-assembly of the hydrogel.
Synthesis and Hydrogel Formation
A common and effective strategy for creating S-Benzyl-L-cysteine hydrogels is through the synthesis of cyclic dipeptides (CDPs). These structures offer enhanced rigidity and enzymatic stability compared to their linear counterparts.[8][9] The following protocol is based on the synthesis of a cyclo-(L-Leucyl-S-Benzyl-L-cysteinyl) dipeptide, which has been shown to be an effective hydrogelator.[5][8]
Protocol 3.1: Synthesis of cyclo-(Leu-S-Bzl-Cys) Hydrogelator
Rationale: This protocol involves standard solid-phase peptide synthesis followed by cyclization in solution. The protecting groups (Boc and Fmoc) are chosen for their orthogonal deprotection chemistries, allowing for selective removal and controlled reaction steps.
Materials:
-
S-Benzyl-L-cysteine (and its protected derivatives, e.g., Z-S-benzyl-L-cysteine)[]
-
L-Leucine (and its protected derivatives)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagents (e.g., TFA, piperidine)
-
Solvents (DMF, DCM, Methanol)
-
Purification system (e.g., HPLC)
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear dipeptide Boc-Leu-S-Bzl-Cys-OMe using standard peptide coupling methods.
-
N-terminus Deprotection: Remove the Boc protecting group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Cyclization: Induce intramolecular cyclization by dissolving the deprotected linear peptide in a large volume of solvent (e.g., DMF) with a suitable base (e.g., DIPEA) to promote the head-to-tail amide bond formation.
-
Purification: Purify the resulting cyclic dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the structure and purity of the synthesized CDP using Mass Spectrometry and NMR.
Protocol 3.2: Hydrogel Formation
Rationale: Gelation is typically triggered by a change in solvent conditions or temperature, which promotes the self-assembly of the CDP molecules. This protocol uses a solvent-exchange method.
Procedure:
-
Dissolve the purified, lyophilized cyclo-(Leu-S-Bzl-Cys) powder in a minimal amount of a suitable organic solvent (e.g., methanol or DMSO).
-
Add an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the solution to reach the desired final concentration of the gelator.
-
Allow the solution to stand at the desired temperature (e.g., 37°C).[8]
-
Confirm gelation by the vial inversion test (a stable gel will not flow when inverted).
Physicochemical Characterization of the Hydrogel
Thorough characterization is essential to understand the hydrogel's structure and mechanical properties, which directly influence its performance as a drug delivery vehicle.
Morphological Analysis
Rationale: Visualizing the internal structure of the hydrogel confirms the formation of the nanofibrillar network responsible for its properties.
-
Field Emission Scanning Electron Microscopy (FE-SEM): Provides high-resolution images of the surface topography of the lyophilized hydrogel. The images should reveal a porous, interconnected network of nanofibers.[8]
-
Atomic Force Microscopy (AFM): Allows for the imaging of the nanofiber dimensions (height and width) in a more native (hydrated) state, confirming the fibrillar nature of the self-assembled structures.[8]
Structural Analysis
Rationale: These techniques probe the secondary structure of the assembled peptides, confirming the molecular interactions that underpin the hydrogel's integrity.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: The amide I band (around 1630-1640 cm⁻¹) is indicative of β-sheet structures, a hallmark of these self-assembled systems.[6][8]
-
Circular Dichroism (CD) Spectroscopy: Provides further confirmation of the β-sheet conformation, typically showing a characteristic negative peak around 218 nm.[5][8]
Rheological Characterization
Rationale: Rheology is critical for quantifying the mechanical strength (stiffness) and viscoelastic properties of the hydrogel.[4] This is crucial for applications where the gel must withstand mechanical forces, such as an injectable formulation.
Protocol 4.3.1: Oscillatory Rheology
-
Sample Preparation: Carefully load the hydrogel onto the rheometer plate, ensuring no air bubbles are trapped.
-
Amplitude Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR). Within the LVR, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Conduct a frequency sweep at a constant strain within the LVR. For a true gel, the storage modulus (G') should be significantly higher than the loss modulus (G''), and both should be largely independent of frequency.[3][11]
Data Presentation: Expected Rheological Properties
| Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Storage Modulus (G') | > Loss Modulus (G'') | Indicates a solid-like, elastic behavior.[12] |
| Loss Modulus (G'') | < Storage Modulus (G') | Represents the viscous component of the material. |
| Tan(δ) (G''/G') | < 1 | Confirms the material is more elastic than viscous.[11] |
| Linear Viscoelastic Region | A defined strain range | Determines the limit of non-destructive deformation. |
Caption: Fig 2. Workflow for hydrogel characterization.
Application in Drug Delivery
The nanofibrillar and porous nature of S-Benzyl-L-cysteinol hydrogels makes them excellent candidates for encapsulating and sustaining the release of therapeutic agents.[9]
Protocol 5.1: Drug Loading
Rationale: The most straightforward method for loading drugs into these self-assembling hydrogels is to incorporate the drug during the gelation process. This physically entraps the drug molecules within the hydrogel matrix.[13]
Procedure:
-
Prepare the cyclic dipeptide solution in an organic solvent as described in Protocol 3.2.
-
Prepare a stock solution of the desired drug (e.g., 5-Fluorouracil) in the aqueous buffer.[8]
-
Mix the drug solution with the peptide solution to achieve the desired final concentrations of both the gelator and the drug.
-
Allow the mixture to form a hydrogel as per Protocol 3.2. The drug will be physically entrapped within the forming nanofiber network.
Protocol 5.2: Determination of Encapsulation Efficiency (EE%)
Rationale: It is critical to quantify how much of the initial drug was successfully loaded into the hydrogel. This is achieved by measuring the amount of drug that was not encapsulated.
Procedure:
-
Prepare a known volume of the drug-loaded hydrogel.
-
Disrupt the hydrogel by adding a large volume of a solvent that dissolves the drug but causes the gelator to precipitate, or by mechanical disruption followed by centrifugation.
-
Collect the supernatant, which contains the non-entrapped drug.
-
Quantify the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis Spectrophotometry or HPLC).
-
Calculate the EE% using the following formula:[14]
EE% = [(Total Drug Added - Free Non-entrapped Drug) / Total Drug Added] x 100
Protocol 5.3: In Vitro Drug Release Study
Rationale: This protocol simulates the release of the drug from the hydrogel into a physiological environment over time.
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial or tube.
-
Add a specific volume of release medium (e.g., PBS, pH 7.4) to the vial.
-
Incubate the vial at 37°C with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium.
-
Crucially, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using UV-Vis or HPLC.
-
Calculate the cumulative percentage of drug released over time. The release profile is expected to show an initial burst release followed by a sustained release phase.[15][16]
Biocompatibility Assessment
Rationale: For any material intended for biomedical use, demonstrating its safety and lack of toxicity is non-negotiable. An MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Protocol 6.1: MTT Cytotoxicity Assay
Procedure:
-
Cell Culture: Seed a suitable cell line (e.g., HCT116 for cancer drug studies, or a normal fibroblast line like NIH3T3) in a 96-well plate and allow them to adhere overnight.[8][17]
-
Hydrogel Extract Preparation: Prepare the hydrogel as per Protocol 3.2. Incubate the hydrogel in cell culture medium for 24-72 hours to create an extract containing any potential leachables.
-
Cell Treatment: Remove the old medium from the cells and replace it with serial dilutions of the hydrogel extract. Include a positive control (e.g., Triton X-100) and a negative control (fresh medium).
-
Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. A biocompatible hydrogel will show high cell viability across a range of concentrations.[8]
References
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A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. (n.d.). MDPI. [Link]
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Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers. (2023). PMC. [Link]
-
Rheological characterization of peptide hydrogels at a concentration of... (n.d.). ResearchGate. [Link]
-
Light responsive hydrogels for controlled drug delivery. (n.d.). PMC. [Link]
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Mechanism of stimuli-responsive drug release from smart hydrogel... (n.d.). ResearchGate. [Link]
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Rheological properties of peptide-based hydrogels for biomedical and other applications. (n.d.). PMC. [Link]
-
The Rheological and Structural Properties of Fmoc-Peptide-Based Hydrogels: The Effect of Aromatic Molecular Architecture on Self-Assembly and Physical Characteristics. (n.d.). ACS Publications. [Link]
-
Ultrasound-Induced Drug Release from Stimuli-Responsive Hydrogels. (2022). MDPI. [Link]
-
Ultrasound-Induced Drug Release from Stimuli-Responsive Hydrogels. (2022). PubMed. [Link]
-
S-Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. (n.d.). ResearchGate. [Link]
-
S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release. (2022). PubMed. [Link]
-
Crystal to Hydrogel Transformation in S‐Benzyl‐L‐Cysteine‐Containing Cyclic Dipeptides ‐ Nanostructure Elucidation and Applications. (n.d.). ResearchGate. [Link]
-
Rheology of peptide- and protein-based physical hydrogels: Are everyday measurements just scratching the surface?. (n.d.). ResearchGate. [Link]
-
Application of Redox-Responsive Cysteine-Based Organogels as a Drug Delivery System for Doxorubicin. (2024). ACS Publications. [Link]
-
Crystal to Hydrogel Transformation in S-Benzyl-L-Cysteine-Containing Cyclic Dipeptides - Nanostructure Elucidation and Applications. (2024). PubMed. [Link]
-
Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. (n.d.). ACS Publications. [Link]
-
Cysteine–Silver–Polymer Systems for the Preparation of Hydrogels and Films with Potential Applications in Regenerative Medicine. (2023). NIH. [Link]
-
Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. (2022). PMC. [Link]
-
Encapsulation efficiency of synthesized hydrogels. (n.d.). ResearchGate. [Link]
-
Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity. (2023). ScienceDirect. [Link]
-
Preparation of Composite Hydrogels Based on Cysteine–Silver Sol and Methylene Blue as Promising Systems for Anticancer Photodynamic Therapy. (2024). MDPI. [Link]
-
Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles. (n.d.). ScienceDirect. [Link]
-
S-Benzyl-L-cysteine. (n.d.). ResearchGate. [Link]
-
Hydrogel Encapsulation Techniques and Its Clinical Applications in Drug Delivery and Regenerative Medicine: A Systematic Review. (n.d.). NIH. [Link]
-
Encapsulation efficiency and drug release profile of prepared... (n.d.). ResearchGate. [Link]
-
Hydrogels: swelling, drug loading, and release. (1992). PubMed. [Link]
-
Biocompatibility of hydrogels. A) The effects of hydrogel extracts on... (n.d.). ResearchGate. [Link]
-
Illustration of drug loading and releasing mechanisms of hydrogels. (a)... (n.d.). ResearchGate. [Link]
-
Exploring the Drug-Loading and Release Ability of FucoPol Hydrogel Membranes. (n.d.). MDPI. [Link]
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Application Notes & Protocols: Utilizing S-Benzyl-L-cysteinol to Investigate Oxidative Stress and Ferroptosis Pathways
Introduction: A Precision Tool for Probing Cysteine-Dependent Oxidative Stress
Oxidative stress, an imbalance between the cellular production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them, is a critical pathogenic factor in a host of human diseases, including neurodegeneration, cancer, and cardiovascular disorders.[1][2] A central pillar of the cellular antioxidant network is the tripeptide glutathione (GSH), for which the amino acid L-cysteine is the rate-limiting precursor.[3] The ability to precisely manipulate the cysteine-GSH axis provides a powerful method for studying the mechanisms of oxidative stress and a specific form of regulated cell death, ferroptosis.
This guide details the use of S-Benzyl-L-cysteinol, a cell-permeable precursor to the active inhibitor S-Benzyl-L-cysteine (SBC), as a sophisticated tool for inducing oxidative stress. We will explore its mechanism of action, which converges on the inhibition of glutathione peroxidase 4 (GPX4), a pivotal enzyme in the prevention of ferroptosis.[4][5] These application notes are designed for researchers in cell biology and drug development, providing both the theoretical framework and detailed experimental protocols to effectively utilize this compound in studying these critical cellular pathways.
Mechanism of Action: From Cysteine Depletion to GPX4 Inhibition
This compound serves as a pro-drug, efficiently crossing the cell membrane where it is intracellularly converted to its active form, S-Benzyl-L-cysteine (SBC). SBC functions as a potent inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the cysteine synthase complex responsible for the de novo synthesis of L-cysteine.[6][7]
The inhibition of L-cysteine synthesis initiates a cascade of events that culminates in a specific type of oxidative stress:
-
Cysteine Depletion: Inhibition of OAS-TL rapidly depletes the intracellular pool of L-cysteine.
-
GSH Synthesis Inhibition: As L-cysteine is the rate-limiting substrate for GSH synthesis, its depletion halts the production of this critical antioxidant.[3]
-
GPX4 Inactivation: Glutathione Peroxidase 4 (GPX4) is a unique selenoprotein that specifically reduces lipid hydroperoxides within cellular membranes, using GSH as an essential cofactor.[4][8] The depletion of GSH renders GPX4 inactive, leaving the cell vulnerable to lipid-based oxidative damage.
-
Lipid Peroxidation & Ferroptosis: Without functional GPX4 to repair damage, polyunsaturated fatty acids in cell membranes undergo uncontrolled peroxidation. This accumulation of lipid peroxides is the definitive execution step of ferroptosis, an iron-dependent, non-apoptotic form of regulated cell death.[3][4][9]
This pathway highlights the utility of this compound not as a generic ROS generator, but as a specific inducer of ferroptosis through targeted disruption of the cysteine/GSH/GPX4 axis.
Figure 1: Mechanism of this compound-induced ferroptosis.
Experimental Design and Workflow
A typical experimental workflow involves treating cells with this compound and subsequently measuring key markers of oxidative stress and cell death pathways. This allows researchers to confirm the mechanism of action and quantify the cellular response.
Figure 2: General experimental workflow for studying oxidative stress.
Detailed Experimental Protocols
Important Pre-Experiment Note: The optimal concentration of this compound and incubation times are cell-type dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the EC50 value for cell death or the optimal concentration for sublethal stress induction.
Protocol 1: Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cells.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/enzyme assays) at a density that will result in 70-80% confluency at the time of treatment.[10]
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Treatment Preparation: On the day of the experiment, dilute the 100 mM stock solution in pre-warmed, complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. Include a "vehicle control" group treated with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Proceed to Downstream Assays: After incubation, harvest the cells for analysis as described in the following protocols.
| Parameter | Recommended Range | Notes |
| Cell Type | Varies (e.g., HT-1080, HepG2) | Sensitivity to ferroptosis inducers varies greatly. |
| Seeding Density | Achieve 70-80% confluency | Over-confluency can affect results. |
| SBC-ol Conc. | 10 µM - 500 µM | Must be optimized via dose-response curve. |
| Incubation Time | 6 - 48 hours | Time-course analysis is recommended. |
| Vehicle Control | DMSO (≤0.5%) | Essential for ruling out solvent effects. |
Protocol 2: Quantification of Lipid Peroxidation (TBARS Assay)
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.[6][7][11]
-
Sample Preparation:
-
After treatment (Protocol 1), wash cells twice with ice-cold PBS.
-
Scrape cells into an appropriate volume of RIPA buffer containing protease inhibitors.
-
Homogenize the lysate on ice and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
To 100 µL of cell lysate, add 100 µL of 10% Trichloroacetic Acid (TCA).
-
Add 100 µL of 0.67% Thiobarbituric Acid (TBA).
-
Vortex and incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes and centrifuge at 3,000 x g for 15 minutes.
-
Transfer 150 µL of the supernatant to a 96-well plate.
-
-
Measurement: Read the absorbance at 532 nm using a microplate reader.
-
Quantification: Calculate MDA concentration using a standard curve prepared with MDA standards. Normalize the results to the total protein concentration of the lysate. An increase in MDA levels indicates lipid peroxidation.
Protocol 3: Measurement of Glutathione Peroxidase 4 (GPX4) Activity
This protocol is based on a coupled-enzyme reaction that measures the consumption of NADPH, which is proportional to GPX activity.[12][13]
-
Sample Preparation: Prepare cell lysates as described in Protocol 2, Step 1.
-
Reaction Mixture Preparation (per well):
-
50 µL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, with 1 mM EDTA)
-
10 µL Glutathione Reductase (10 U/mL)
-
10 µL Reduced Glutathione (GSH, 100 mM)
-
10 µL NADPH (4 mM)
-
-
Assay Procedure:
-
Add 80 µL of the reaction mixture to each well of a 96-well plate.
-
Add 10 µL of cell lysate (containing 10-20 µg of protein) to each well.
-
Incubate for 5 minutes at room temperature to allow for the reduction of any existing GSSG.
-
Initiate the reaction by adding 10 µL of a substrate like Cumene Hydroperoxide (7 mM).
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Calculation: Calculate the rate of NADPH consumption (ΔA340/min). The activity of GPX is inversely proportional to this rate. A decrease in GPX activity in this compound-treated cells compared to the control is expected.
Protocol 4: Western Blot Analysis of GPX4 Protein Levels
This protocol determines if the treatment affects the total amount of GPX4 protein.[14][15][16]
-
Sample Preparation: Prepare cell lysates as described in Protocol 2, Step 1. Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
SDS-PAGE: Separate the protein samples on a 12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against GPX4 (e.g., Cell Signaling Technology #52455, Abcam ab125066).[17] Also probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the GPX4 band intensity to the loading control. This will reveal if the observed decrease in GPX4 activity is due to enzyme inactivation or protein degradation.
Protocol 5: Distinguishing Ferroptosis from Apoptosis (Caspase-3 Activity Assay)
Ferroptosis is a caspase-independent cell death pathway. This assay helps confirm that the observed cell death is not classical apoptosis.[18][19]
-
Sample Preparation: Prepare cell lysates using a non-denaturing lysis buffer provided with a commercial caspase-3 assay kit. Determine the protein concentration.
-
Assay Procedure (using a colorimetric kit):
-
Add 50 µL of 2x Reaction Buffer to each well of a 96-well plate.
-
Add 50 µL of cell lysate (containing 50-100 µg protein) to the wells.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).
-
Include a positive control (e.g., cells treated with staurosporine) and a negative control (untreated cells).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm.
-
Interpretation: A significant increase in absorbance indicates caspase-3 activation and apoptosis. In a pure ferroptotic model induced by this compound, you should observe minimal to no increase in caspase-3 activity compared to the positive control.
Data Interpretation & Troubleshooting
-
Expected Results: Treatment with this compound should lead to a dose-dependent increase in lipid peroxidation (TBARS) and a decrease in GPX4 activity. This should be accompanied by cell death that is not associated with a significant increase in caspase-3 activity. Western blot results will clarify if the loss of GPX4 activity is due to post-translational inactivation or protein degradation.
-
Troubleshooting:
-
No effect observed: Increase the concentration or incubation time of this compound. Ensure your cell line is not resistant to ferroptosis (some cancer cell lines have upregulated antioxidant systems).
-
High background in TBARS assay: Ensure all reagents are fresh. Avoid sample oxidation during preparation by keeping samples on ice.
-
Caspase-3 activity is high: The concentration of this compound may be too high, inducing secondary necrosis or off-target effects that trigger apoptosis. Reduce the concentration to a level that specifically targets the ferroptosis pathway.
-
Conclusion
This compound is a powerful and specific chemical tool for inducing oxidative stress through the targeted depletion of the cellular cysteine and glutathione pools. Its mechanism of action, which centers on the inactivation of GPX4, makes it an ideal agent for studying the signaling pathways of ferroptosis, screening for novel antioxidant compounds that can rescue this form of cell death, and investigating the role of lipid peroxidation in various disease models. The protocols outlined in this guide provide a robust framework for employing this compound to gain deeper insights into the complex interplay of metabolism, oxidative stress, and regulated cell death.
References
-
S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Brain-Targeting Metal–Organic Framework Nanoplatform Reprogramming Ferroptosis Sensitivity of Glioblastoma. (2023). ACS Nano. Retrieved January 18, 2026, from [Link]
-
Cysteine and homocysteine can be exploited by GPX4 in ferroptosis inhibition independent of GSH synthesis. (2022). Cell Death & Disease. Retrieved January 18, 2026, from [Link]
-
Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Neural Precursor Cell-Expressed Developmentally Downregulated Protein 4 (NEDD4)-Mediated Ubiquitination of Glutathione Peroxidase 4 (GPX4): A Key Pathway in High-Glucose-Induced Ferroptosis in Corpus Cavernosum Smooth Muscle Cells. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved January 18, 2026, from [Link]
-
Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. (2014). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Understanding the Role of Cysteine in Ferroptosis: Progress & Paradoxes. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]
-
S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. (n.d.). Northwest Life Science Specialties. Retrieved January 18, 2026, from [Link]
-
Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress. (2017). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Cysteine and homocysteine can be exploited by GPX4 in ferroptosis inhibition independent of GSH synthesis. (2022). PubMed. Retrieved January 18, 2026, from [Link]
-
Estimation of lipid peroxidation of live cells using a fluorescent probe, Diphenyl-1-pyrenylphosphine. (2000). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. (2024). PubMed Central. Retrieved January 18, 2026, from [Link]
- Process for producing L-cysteine or its derivatives. (n.d.). Google Patents.
-
The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Validation of GPx4 antibody and loading control for Western blot. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Elabscience®Glutathione Peroxidase (GSH-Px) Activity Assay Kit. (n.d.). Elabscience. Retrieved January 18, 2026, from [Link]
-
Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. (2020). JoVE. Retrieved January 18, 2026, from [Link]
-
Oxidative stress on mammalian cell cultures during recombinant protein expression. (n.d.). Diva-portal.org. Retrieved January 18, 2026, from [Link]
-
Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack. (2020). NIH. Retrieved January 18, 2026, from [Link]
-
Selective Small-Molecule Activator of Patient-Derived GPX4 Variant. (n.d.). Stockwell Lab. Retrieved January 18, 2026, from [Link]
-
Optimization of Hydrogen Peroxide Concentrations for Inducing Oxidative Stress in Bovine Oocytes Prior to In Vitro Maturation. (2024). MDPI. Retrieved January 18, 2026, from [Link]
-
Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. (2016). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet. (2016). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Glutathione Peroxidase Activity Colorimetric Assay Kit. (n.d.). Assay Genie. Retrieved January 18, 2026, from [Link]
-
S-Benzyl-L-cysteine. (1983). ResearchGate. Retrieved January 18, 2026, from [Link]
-
New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]
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- 3. Understanding the Role of Cysteine in Ferroptosis: Progress & Paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine and homocysteine can be exploited by GPX4 in ferroptosis inhibition independent of GSH synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Neural Precursor Cell-Expressed Developmentally Downregulated Protein 4 (NEDD4)-Mediated Ubiquitination of Glutathione Peroxidase 4 (GPX4): A Key Pathway in High-Glucose-Induced Ferroptosis in Corpus Cavernosum Smooth Muscle Cells [mdpi.com]
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- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Note: Analytical Methods for Quantifying S-Benzyl-L-cysteinol in Biological Samples
Abstract: This document provides a comprehensive technical guide for the quantitative analysis of S-Benzyl-L-cysteinol in biological matrices such as plasma and serum. This compound is an amino acid derivative used in biochemical research, including as a building block in peptide synthesis and as a potential enzyme inhibitor.[1][2] Accurate quantification in biological fluids is essential for pharmacokinetic, toxicokinetic, and metabolic studies. This guide details three robust analytical methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD), and Gas Chromatography-Mass Spectrometry (GC-MS)—with a focus on sample preparation, instrumentation, and method validation.
Introduction to Bioanalytical Strategy
The quantification of small polar molecules like this compound from complex biological samples presents several analytical challenges, including low endogenous concentrations, interference from matrix components, and the analyte's inherent physicochemical properties. The benzyl group provides a UV chromophore, but the molecule's polarity and low volatility necessitate specific analytical strategies.[3][4]
-
LC-MS/MS is the preferred method, offering unparalleled sensitivity and selectivity through the monitoring of specific precursor-to-product ion transitions. This minimizes matrix interference and provides the lowest limits of quantification (LLOQ).
-
HPLC-UV/FLD is a widely accessible alternative. While direct UV detection is possible due to the benzyl moiety, sensitivity can be limited. Pre-column derivatization of the primary amine with a fluorescent tag can dramatically enhance sensitivity.[5][6][7]
-
GC-MS requires chemical derivatization to convert the non-volatile amino acid into a thermally stable, volatile derivative suitable for gas chromatography.[8][] This method is powerful but involves more extensive sample handling.
The choice of method depends on the required sensitivity, the available instrumentation, and the desired sample throughput. All methods, however, begin with a critical and meticulously executed sample preparation phase.
Sample Preparation: The Foundation of Accurate Quantification
The primary goal of sample preparation is to isolate this compound from interfering matrix components, such as proteins and phospholipids, which can compromise analytical results and damage instrumentation.[10] We present two primary workflows: a rapid Protein Precipitation (PPT) method and a more exhaustive Solid-Phase Extraction (SPE) method for cleaner extracts.[11]
Workflow for Sample Preparation
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- 3. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. S-ベンジル-L-システイン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
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- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
The Chiral Architect: S-Benzyl-L-cysteinol as a Master Template for Unnatural Amino Acid Synthesis
Introduction: Beyond the Canonical Twenty
In the landscape of modern drug discovery and chemical biology, the twenty canonical amino acids represent but the foundational letters of a vastly expanding molecular alphabet. The deliberate incorporation of unnatural amino acids (UAAs) into peptides and protein scaffolds has become a transformative strategy, offering unparalleled control over therapeutic efficacy, metabolic stability, and biological function.[1][2] UAAs serve as powerful tools to introduce novel side-chain functionalities, impose conformational constraints, and probe complex biological mechanisms. Their synthesis, particularly with precise stereochemical control, remains a significant challenge and a testament to the ingenuity of synthetic organic chemistry.[2][3]
This guide delves into the strategic application of S-Benzyl-L-cysteinol, a versatile and cost-effective chiral building block, in the asymmetric synthesis of a diverse array of unnatural α-amino acids. We will explore how this molecule can be elaborated into a powerful chiral auxiliary, directing the stereoselective formation of new carbon-carbon bonds to construct custom amino acid side chains with high fidelity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic methodologies for creating novel molecular entities.
Core Principle: The Power of the Chiral Template
The central strategy in asymmetric synthesis is to control the three-dimensional arrangement of atoms in a new molecule. A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct a subsequent chemical transformation, after which it can be removed.[4] this compound, with its inherent (L)-configuration, provides a robust and reliable chiral scaffold for this purpose.
The primary synthetic strategy involves the conversion of this compound into a protected, aldehyde-functionalized derivative. This chiral aldehyde, analogous to the well-known Garner's aldehyde derived from serine, serves as a key electrophilic intermediate.[5][6][7][8] Nucleophilic addition to this aldehyde proceeds with high diastereoselectivity, dictated by the existing stereocenter, thereby setting the stereochemistry of the newly formed β-hydroxy-α-amino acid derivative.
Figure 1: General workflow for unnatural amino acid synthesis using an this compound derived chiral aldehyde.
Protocol I: Synthesis of the N-Boc-S-Benzyl-L-Cysteinol Acetonide Aldehyde
This protocol details the preparation of the key chiral aldehyde intermediate. The strategy mirrors the well-established procedures for Garner's aldehyde, emphasizing conditions that preserve stereochemical integrity.[5][7] The benzyl group protects the thiol, while the Boc and acetonide groups protect the amine and the resulting 1,2-amino alcohol functionality, respectively. This rigid cyclic structure is crucial for inducing high diastereoselectivity in subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Diisobutylaluminium hydride (DIBAL-H) in toluene
-
Anhydrous solvents (Toluene, DCM)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
N-Boc Protection:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the dioxane under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-S-Benzyl-L-cysteinol.
-
-
Methyl Ester Formation:
-
Dissolve the N-Boc-S-Benzyl-L-cysteinol (1.0 eq) in anhydrous DMF.
-
Add potassium bicarbonate (3.0 eq) followed by iodomethane (1.5 eq).
-
Stir the reaction at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the methyl ester.
-
-
Acetonide Formation:
-
Dissolve the N-Boc-S-Benzyl-L-cysteinol methyl ester (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-TsOH (0.05 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the fully protected intermediate.
-
-
Reduction to the Aldehyde:
-
Dissolve the protected ester (1.0 eq) in anhydrous toluene and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add DIBAL-H (1.1 eq, 1.0 M solution in toluene) dropwise, maintaining the temperature below -75 °C. The use of an ethanol/liquid nitrogen bath is recommended.[7]
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
-
Causality and Trustworthiness: The multi-step protection is essential. The Boc group is a robust amine protectant, and the cyclic acetonide serves two purposes: it protects the hydroxyl and amine groups in a single step and, more importantly, creates a rigid bicyclic-like system. This rigidity is paramount for high facial selectivity in the subsequent nucleophilic addition. The reduction at very low temperatures (-78 °C) is critical to prevent over-reduction to the alcohol and to minimize epimerization of the α-chiral center, which is a known risk with Garner's aldehyde and its analogues.[5][7]
Protocol II: Diastereoselective Synthesis of a β-Hydroxy-α-amino Acid Derivative
This protocol demonstrates the use of the chiral aldehyde in a Grignard reaction to form a new carbon-carbon bond with high diastereoselectivity, a key step in synthesizing novel side chains.
Materials:
-
N-Boc-S-Benzyl-L-Cysteinol Acetonide Aldehyde (from Protocol I)
-
Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Step-by-Step Methodology:
-
Grignard Addition:
-
Dissolve the chiral aldehyde (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise over 20 minutes.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. . Extract the product with ethyl acetate (3x). . Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. . Purify the resulting diastereomeric mixture of alcohols by column chromatography. The major diastereomer is typically readily separable.
-
Data Presentation:
| Entry | Nucleophile (R-M) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | PhMgBr | >95:5 | 85 |
| 2 | VinylMgBr | >92:8 | 81 |
| 3 | MeLi | >90:10 | 79 |
| 4 | n-BuLi | >93:7 | 83 |
| Note: Data are representative and may vary based on specific reaction conditions. |
Expertise & Experience: The high diastereoselectivity observed is explained by the Felkin-Anh model, where the nucleophile attacks the aldehyde carbonyl from the least sterically hindered face, opposite the bulky protected amino group of the oxazolidine ring. The chelation control by Lewis acidic metals in the Grignard reagent can further enhance this selectivity.
Figure 2: Stereochemical pathway for the synthesis of unnatural amino acids.
From Intermediate to Final Product: Deprotection and Oxidation
Once the desired side chain is installed, the auxiliary functionality must be removed to reveal the final unnatural amino acid. This typically involves a two-step process:
-
Acidic Hydrolysis: Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), simultaneously cleaves the Boc group and the acetonide, yielding the amino diol.
-
Oxidation: The primary alcohol resulting from the reduction step is then oxidized to the carboxylic acid. This can be achieved using various reagents, such as Jones reagent (CrO₃/H₂SO₄), TEMPO-based oxidation systems, or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation. The choice of oxidant will depend on the functional groups present in the newly installed side chain.
The S-benzyl protecting group on the cysteine-derived thiol is relatively stable but can be removed under harsh conditions like sodium in liquid ammonia or with HF, if the final target requires a free thiol.[9]
Conclusion
This compound is more than just a protected amino acid; it is a powerful chiral architect for the asymmetric synthesis of novel, high-value unnatural amino acids. By converting it into a rigid, aldehyde-functionalized scaffold, chemists can direct the stereoselective formation of new C-C bonds with predictable and high diastereoselectivity. The protocols outlined here provide a robust and validated pathway for accessing a wide range of β-hydroxy-α-amino acid derivatives, which are versatile precursors to a myriad of unnatural amino acids. This methodology empowers researchers in drug discovery and chemical biology to expand the chemical space of their peptide and protein-based therapeutics, ultimately paving the way for new and improved medicines.
References
- Garner, P., & Park, J. M. (1987). The Synthesis and Configurational Stability of an N-Boc-Protected-L-serinal Acetonide. The Journal of Organic Chemistry, 52(11), 2361–2364.
- Fu, G. C., & Ruble, J. C. (2009). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 131(41), 14722–14723.
-
QYABIO. (n.d.). Chemical Synthesis of Unnatural Amino Acids. Retrieved from [Link]
- Gerasimenko, I. V., et al. (1998). Enzymatic synthesis of peptides containing unnatural amino acids. Biotechnology and Bioengineering, 58(5), 517-523.
-
Merck. (n.d.). Garner's Aldehyde. The Merck Index Online. Retrieved from [Link]
- Koskinen, A. M. P., & Glemarec, G. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659.
- Kent, S. B. H., et al. (2012). Chemoenzymatic Semisynthesis of Proteins. Journal of Peptide Science, 18(7), 429-446.
- Perdih, A., & Sollner Dolenc, M. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 11(9), 801-832.
- Rissanen, K., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641-2659.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
- Kaczmarek, P., & Kaźmierczak-Barańska, J. (2018). The chemo-enzymatic synthesis of labeled l-amino acids and some of their derivatives. Journal of Radioanalytical and Nuclear Chemistry, 318(3), 1735-1756.
-
BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Retrieved from [Link]
Sources
- 1. A chiral relay auxiliary for the synthesis of homochiral α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 3. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Garner's Aldehyde [drugfuture.com]
- 7. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 9. Chemoenzymatic Semisynthesis of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for S-Benzyl-L-cysteinol Synthesis
Welcome to the technical support center for the synthesis of S-Benzyl-L-cysteinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this multi-step synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions and achieve high yields of your target compound with excellent purity.
I. Understanding the Synthesis: A Two-Step Approach
The synthesis of this compound is typically a two-step process starting from the readily available amino acid, L-cysteine. The first step involves the S-alkylation of the thiol group with a benzyl halide, followed by the reduction of the carboxylic acid to a primary alcohol.
Common side reactions in S-Benzyl-L-cysteinol synthesis and how to avoid them
Welcome to the technical support center for the synthesis of S-Benzyl-L-cysteinol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, typically achieved by the S-benzylation of L-cysteine followed by the reduction of the carboxylic acid, is a well-established transformation. However, the presence of multiple reactive functional groups in the starting material—a primary amine, a carboxylic acid, and a highly nucleophilic thiol—presents several challenges. Undesired side reactions can lead to impurities that are often difficult to separate from the final product, resulting in reduced yields and compromised purity. This guide will walk you through the most common of these hurdles and provide robust solutions.
Troubleshooting Guides & FAQs
FAQ 1: I'm observing a significant amount of a disulfide-linked impurity in my crude product. What is it and how can I prevent its formation?
Answer:
This is a very common issue. The impurity you are likely observing is S,S'-dibenzyl-L-cystine , which arises from the oxidation of the starting L-cysteine or the intermediate S-Benzyl-L-cysteine. The thiol group in cysteine is highly susceptible to oxidation, especially in the presence of air (oxygen) and at neutral to basic pH.[1][2]
The thiol group (-SH) of one cysteine molecule can be oxidized to form a disulfide bond (-S-S-) with another, leading to the formation of cystine. This can happen before or after the S-benzylation step. The reaction is often catalyzed by trace metal ions and is accelerated under basic conditions, which are typically employed for the S-alkylation step to deprotonate the thiol.
To minimize the formation of this disulfide impurity, the following precautions and procedural modifications are recommended:
1. Degassing of Solvents:
-
Rationale: To remove dissolved oxygen, which is a primary oxidant.
-
Protocol: Before use, degas all aqueous and organic solvents by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Alternatively, you can use the freeze-pump-thaw method for more rigorous degassing.
2. Maintaining an Inert Atmosphere:
-
Rationale: To prevent the reaction mixture from coming into contact with atmospheric oxygen.
-
Protocol: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon). This can be achieved using a balloon filled with the inert gas attached to the reaction flask via a needle.
3. Control of pH:
-
Rationale: While basic conditions are necessary for S-alkylation, prolonged exposure to high pH can accelerate oxidation.[3]
-
Protocol: Add the base (e.g., sodium hydroxide) portion-wise to the reaction mixture containing L-cysteine, ensuring the pH does not rise excessively. The ideal pH for selective S-alkylation is typically around 8-9.
4. Use of a Reducing Agent (Optional but Recommended):
-
Rationale: To reduce any disulfide that may have formed back to the free thiol.
-
Protocol: A small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction mixture. TCEP is often preferred as it is odorless and effective over a wider pH range.
FAQ 2: My final product shows evidence of over-alkylation. What are the likely side products and how can I improve the selectivity of the S-benzylation?
Answer:
Over-alkylation is a common side reaction where the benzyl group reacts with nucleophilic sites other than the intended thiol group.[4][5] The most common side products are N-benzyl-S-benzyl-L-cysteinol and N,N-dibenzyl-S-benzyl-L-cysteinol .
The primary amine of L-cysteine is also nucleophilic and can compete with the thiolate anion for the benzyl halide. This is particularly problematic under strongly basic conditions, which increase the nucleophilicity of the amine.
To enhance the selectivity for S-alkylation over N-alkylation, consider the following strategies:
1. pH Control:
-
Rationale: The pKa of the thiol group (around 8.3) is lower than that of the ammonium group (around 10.3). By maintaining the pH of the reaction mixture between 8 and 9, the thiol will be significantly deprotonated to the more nucleophilic thiolate, while the amine will remain largely protonated and therefore less nucleophilic.
-
Protocol: Use a pH meter to carefully monitor and adjust the pH of the reaction mixture during the addition of the base.
2. Use of N-Protected Cysteine:
-
Rationale: Protecting the amine group before S-alkylation completely prevents N-alkylation. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z).[6][7][][9]
-
Protocol:
-
Protect the amino group of L-cysteine with a suitable protecting group (e.g., Boc-anhydride to form N-Boc-L-cysteine).
-
Perform the S-benzylation on the N-protected cysteine.
-
Reduce the carboxylic acid to the alcohol.
-
Deprotect the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc).
-
3. Slow Addition of Benzyl Halide:
-
Rationale: Adding the benzyl halide slowly to the reaction mixture helps to maintain a low instantaneous concentration of the alkylating agent, which can favor the more reactive nucleophile (the thiolate).
-
Protocol: Use a syringe pump to add the benzyl halide solution to the reaction mixture over a period of 1-2 hours.
Caption: N-protection strategy to avoid over-alkylation.
FAQ 3: I am concerned about racemization during the synthesis. At which step is this most likely to occur and what measures can I take to preserve the stereochemical integrity?
Answer:
Racemization, the formation of the D-enantiomer from the L-enantiomer, is a significant concern in amino acid chemistry.[10][11] In the synthesis of this compound, racemization is most likely to occur during the S-alkylation step, especially under harsh basic conditions and elevated temperatures.
The α-proton of the amino acid is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-enantiomers.
To minimize racemization, the following precautions are crucial:
1. Temperature Control:
-
Rationale: Higher temperatures provide the activation energy for enolization and subsequent racemization.
-
Protocol: Maintain the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. For the S-alkylation of cysteine, a temperature of 0-5 °C is often recommended.[12]
2. Choice and Stoichiometry of the Base:
-
Rationale: Strong bases and an excess of base can promote racemization.
-
Protocol: Use a milder base if possible, and use the minimum amount of base required to deprotonate the thiol. Carefully monitor the pH to avoid excessively basic conditions.
3. Reaction Time:
-
Rationale: Prolonged exposure to basic conditions increases the likelihood of racemization.
-
Protocol: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
| Parameter | Condition 1 (High Racemization Risk) | Condition 2 (Low Racemization Risk) |
| Temperature | Room Temperature (25 °C) | 0-5 °C |
| Base | 2.5 equivalents NaOH | 1.1 equivalents NaHCO₃ |
| Reaction Time | 12 hours | 4 hours (monitored) |
| Expected Enantiomeric Excess | < 90% | > 98% |
FAQ 4: The reduction of the carboxylic acid is sluggish and gives a poor yield. What are the common issues with this step and how can I optimize it?
Answer:
The reduction of the carboxylic acid of S-Benzyl-L-cysteine to the corresponding alcohol, this compound, can be challenging. Common issues include incomplete reaction and side reactions due to the choice of reducing agent. Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be influenced by several factors.[13][14]
Sodium borohydride is generally not strong enough to reduce carboxylic acids directly. It is, however, capable of reducing esters.[13] Therefore, the reaction often proceeds via an in-situ generated borate ester. The hydrolysis of sodium borohydride in protic solvents can also compete with the desired reduction, consuming the reagent.[15]
To improve the efficiency of the reduction step, consider the following:
1. In-situ Esterification:
-
Rationale: Converting the carboxylic acid to a more reactive species, such as a mixed anhydride or an ester, in situ can facilitate the reduction by NaBH₄.
-
Protocol: A common method is to first react the N-protected S-Benzyl-L-cysteine with ethyl chloroformate or isobutyl chloroformate in the presence of a non-nucleophilic base (like N-methylmorpholine) at low temperature, followed by the addition of sodium borohydride.
2. Choice of Solvent:
-
Rationale: The choice of solvent can significantly affect the reactivity of NaBH₄.
-
Protocol: Anhydrous THF is a good solvent for this reduction. The use of an alcohol like methanol can accelerate the reduction but also the hydrolysis of NaBH₄, so careful temperature control is needed.[13]
3. Use of a Stronger Reducing Agent (with caution):
-
Rationale: A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) will readily reduce the carboxylic acid.
-
Protocol: LiAlH₄ is much less selective than NaBH₄ and will also reduce other functional groups. It reacts violently with water and other protic solvents. This should only be used with N- and S-protected cysteine derivatives in an anhydrous aprotic solvent like THF under a strictly inert atmosphere.
Caption: Comparison of direct vs. mixed anhydride reduction.
Summary of Key Recommendations
| Side Reaction | Primary Cause | Key Prevention Strategy |
| Disulfide Formation | Oxidation of thiol | Inert atmosphere, degassed solvents, pH control (8-9) |
| Over-alkylation (N-alkylation) | Nucleophilic attack by amine | pH control (8-9), N-protection (Boc or Z) |
| Racemization | Abstraction of α-proton | Low temperature (0-5 °C), mild base, shorter reaction time |
| Poor Reduction Yield | Low reactivity of carboxylic acid | In-situ activation (e.g., mixed anhydride), appropriate solvent |
By carefully considering these potential side reactions and implementing the recommended protocols, you can significantly improve the yield, purity, and stereochemical integrity of your this compound synthesis.
References
-
Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Springer Nature Experiments. [Link]
-
Overalkylation of a protein digest with iodoacetamide. PubMed. [Link]
-
Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed. [Link]
-
Oxidation of cysteine to cystine using hydrogen peroxide. J-STAGE. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Antioxidant Chemistry: Oxidation of l-Cysteine and Its Metabolites by Chlorite and Chlorine Dioxide. ResearchGate. [Link]
-
Cysteine. Wikipedia. [Link]
-
Modifications of cysteine residues with alkylating agents used in proteomics. PubChem. [Link]
-
Kinetics and Mechanism of Oxidation of L-Cysteine by Bis-3-di-2-pyridylketone-2-thiophenylhydrazone- iron(III) Complex in Acidic Medium. ResearchGate. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). [Link]
-
S-Benzyl-L-cysteine. ResearchGate. [Link]
-
Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link]
-
Mechanism of Oxidation of L-Cysteine by Tetraoxoiodate(VII) in Aqueous Acid Medium. ResearchGate. [Link]
- Preparation of S-aryl-cysteine and its derivatives.
-
Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. ResearchGate. [Link]
-
Exploring S-Benzyl-L-Cysteine as an O- acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Ba. Preprints.org. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Production of Atosiban's Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process. ResearchGate. [Link]
-
Reduction of the beta-Cys-gamma-Glu thiol ester bond of human C3 with sodium borohydride. PubMed. [Link]
-
Racemization Assays. ScienceDirect. [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
-
Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]
-
Chemoselective reductions with sodium borohydride. ResearchGate. [Link]
-
S-benzyl-L-cysteine. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cysteine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 5. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. peptide.com [peptide.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. icheme.org [icheme.org]
Technical Support Center: S-Benzyl-L-cysteinol & Derivatives Purification
Welcome to the technical support center for the purification of S-Benzyl-L-cysteinol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these critical chiral building blocks. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Issue 1: My this compound (or derivative) is showing low solubility in common chromatography solvents.
Question: I'm struggling to dissolve my crude this compound for purification by column chromatography. It seems poorly soluble in standard non-polar solvents like hexane/ethyl acetate, and I'm concerned about using highly polar solvents. What's causing this, and how can I overcome it?
Answer:
The solubility challenge you're facing is rooted in the amphipathic and zwitterionic nature of this compound and its amino-protected derivatives.[1][2] The free amino and hydroxyl groups make the molecule quite polar, while the benzyl group provides significant non-polar character. This dual nature can lead to poor solubility in solvents that are either purely non-polar or highly polar.
Causality Explained: this compound can form strong intermolecular hydrogen bonds via its amine and hydroxyl groups, leading to aggregation and reduced solubility in non-polar solvents. In highly polar protic solvents, it may be soluble, but this can interfere with its binding to silica gel in normal-phase chromatography.
Troubleshooting Protocol:
-
Solvent System Modification for Column Chromatography:
-
Normal-Phase Silica Gel: Instead of standard hexane/ethyl acetate, introduce a polar modifier. A common and effective mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase the polarity. The addition of a small amount of ammonium hydroxide (e.g., 0.1-0.5%) to the mobile phase can help to reduce tailing by neutralizing acidic sites on the silica gel.
-
Reverse-Phase HPLC (RP-HPLC): This is often the preferred method for purifying polar compounds.[3] A typical mobile phase would be a gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[3][4]
-
-
For N-Protected Derivatives (e.g., Boc-S-Benzyl-L-cysteinol):
-
The introduction of a lipophilic protecting group like Boc or Cbz (Z) significantly increases solubility in moderately polar organic solvents.[][6] For these derivatives, solvent systems like hexane/ethyl acetate or DCM/ethyl acetate are often suitable for normal-phase chromatography.
-
Workflow for Solvent System Selection:
Caption: Decision workflow for selecting a purification strategy based on solubility.
Issue 2: I'm observing multiple spots on my TLC plate that are very close together.
Question: My crude reaction mixture shows a major product spot on the TLC, but also several minor spots with very similar Rf values, making separation by column chromatography difficult. What are these impurities, and how can I improve their separation?
Answer:
The presence of closely eluting impurities is a common challenge in the synthesis of this compound and its derivatives. These are often structurally related byproducts formed during the reaction or workup.
Common Impurities and Their Origin:
| Impurity | Potential Origin |
| S-Benzyl-L-cysteine sulfoxide | Oxidation of the thioether by air or oxidizing agents. |
| S-Benzyl-L-cysteine sulfone | Further oxidation of the sulfoxide.[7] |
| Dibenzyl disulfide | Formed from the oxidation of benzyl mercaptan, a potential starting material or byproduct. |
| Unreacted starting materials | Incomplete reaction (e.g., L-cysteinol). |
| Racemized product (D-enantiomer) | Exposure to harsh basic or acidic conditions can cause epimerization at the alpha-carbon.[4] |
Troubleshooting and Separation Strategy:
-
TLC Solvent System Optimization:
-
Before scaling up to a column, meticulously optimize your TLC solvent system. Test various solvent mixtures of differing polarity and composition. For example, compare DCM/MeOH, Chloroform/Acetone, and Ethyl Acetate/Methanol systems. Even small changes in the solvent ratio can significantly alter the separation.[4]
-
Using a more polar solvent system will generally lead to higher Rf values and may improve the separation between your desired product and less polar impurities.
-
-
Column Chromatography Technique:
-
Use a High-Resolution Stationary Phase: Employ silica gel with a smaller particle size (e.g., 40-63 µm) for better resolution.
-
Gradient Elution: A shallow gradient elution is often more effective than an isocratic (constant solvent mixture) elution for separating closely related compounds. Start with a low polarity and slowly increase it.
-
RP-HPLC: As mentioned, RP-HPLC provides excellent resolving power and is highly recommended for separating polar impurities like the sulfoxide and sulfone from the parent compound.[4]
-
-
Preventing Impurity Formation:
-
Inert Atmosphere: Conduct your reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the sulfur atom.
-
Control pH: Avoid strongly basic or acidic conditions during the reaction and workup to reduce the risk of racemization.
-
Issue 3: I'm struggling with the removal of the S-benzyl protecting group.
Question: I need to deprotect the thiol group of my this compound derivative for downstream applications, but the standard methods are either ineffective or lead to product degradation. What is the best approach for this deprotection?
Answer:
The S-benzyl group is known for its stability, which is advantageous during multi-step synthesis but presents a challenge for its removal.[8] It is resistant to standard acidolysis (like TFA) used for many other protecting groups.[8]
Causality Explained: The carbon-sulfur bond in the S-benzyl group is strong and not easily cleaved by mild acidic conditions. Harsher methods are required, but these can lead to side reactions, including degradation of the peptide backbone if the derivative is part of a larger molecule.[8]
Recommended Deprotection Protocols:
-
Sodium in Liquid Ammonia (Birch Reduction):
-
Mechanism: This is the classical and most effective method for cleaving S-benzyl groups. It involves the dissolution of sodium metal in liquid ammonia to generate solvated electrons, which reductively cleave the C-S bond.
-
Protocol:
-
In a flask equipped with a dry ice condenser, add liquid ammonia at -78°C.
-
Dissolve the S-benzyl protected compound in a suitable solvent (e.g., anhydrous THF) and add it to the liquid ammonia.
-
Add small pieces of sodium metal until a persistent blue color is observed, indicating an excess of solvated electrons.
-
Stir the reaction for 30-60 minutes.
-
Quench the reaction by adding ammonium chloride or methanol.
-
Allow the ammonia to evaporate, and then perform an aqueous workup.
-
-
Caution: This method requires specialized equipment and careful handling of sodium metal and liquid ammonia.
-
-
Strong Acid Cleavage (HF or TFMSA):
-
Mechanism: Extremely strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) can protonate the sulfur and facilitate cleavage.[8]
-
Protocol (General): This is typically performed in a specialized apparatus, often with scavengers like anisole or cresol to trap the released benzyl cation and prevent side reactions.[8]
-
Caution: These reagents are highly corrosive and toxic, requiring extreme care and a well-ventilated fume hood. This method is generally used in the context of solid-phase peptide synthesis.[8]
-
Deprotection Strategy Overview:
Caption: Choosing the right S-benzyl deprotection method.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of my final this compound product?
A1: A multi-pronged approach is recommended for purity assessment.
-
RP-HPLC with UV detection is the gold standard for determining chemical purity, allowing for the quantification of the main product relative to impurities.[3] A C18 column with a water/acetonitrile gradient is a good starting point.[4]
-
Chiral HPLC is essential to determine the enantiomeric purity and quantify any D-enantiomer that may have formed due to racemization.[4][9]
-
Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for confirming the molecular weight of your product and identifying unknown impurities.[4]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation and can help identify impurities if they are present in sufficient quantities.
Q2: Can I use crystallization to purify this compound?
A2: Yes, crystallization can be a very effective method for purifying this compound, especially on a larger scale.[10] The key is to find a suitable solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below. A study on the reaction-crystallization process suggests that solvent systems involving ethanol and water, with pH adjustment, can be effective.[10] For derivatives, recrystallization from solvent pairs like ethyl acetate/hexanes has been shown to be successful.[11]
Q3: My purified this compound is a white powder. How should I store it to prevent degradation?
A3: this compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and protected from light.[][6] The primary degradation pathway to be concerned about is the oxidation of the thioether to the sulfoxide and sulfone. Storing it under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.
Q4: Are there alternative S-protecting groups for cysteine that are easier to remove than benzyl?
A4: Yes, several other protecting groups are used for the cysteine thiol, each with its own cleavage conditions.
-
Trityl (Trt): This is a bulky group that is acid-labile and can be removed with TFA, making it compatible with standard Boc-based solid-phase peptide synthesis.[12]
-
Acetamidomethyl (Acm): This group is stable to TFA but can be removed with reagents like mercury(II) acetate or iodine, allowing for selective deprotection and disulfide bond formation.[12][13]
-
4-Methoxybenzyl (Mmb): Similar to benzyl but can be removed under slightly milder acidic conditions than the S-benzyl group.[14]
The choice of protecting group depends on the overall synthetic strategy and the compatibility with other protecting groups in your molecule.
References
-
Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. Request PDF. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). ResearchGate. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. SciSpace. [Link]
- Preparation of S-aryl-cysteine and its derivatives.
-
S-Benzyl-L-cysteine. ResearchGate. [Link]
-
S-benzyl-L-cysteine | C10H13NO2S. PubChem. [Link]
-
Exploring S-Benzyl-L-Cysteine as an O- acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Ba. Preprints.org. [Link]
-
S-Trityl-(R)-Cysteine, a Multipurpose Chiral Selector for Ligand-Exchange Liquid Chromatography Applications. ResearchGate. [Link]
-
Benzyl Chloride-impurities. Pharmaffiliates. [Link]
-
Challenges and Advances in the Bioproduction of L-Cysteine. PMC - NIH. [Link]
-
A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. PubMed Central. [Link]
-
Solving the solubility and stability challenges of L-cystine in culture media. Cell Culture Dish. [Link]
-
Facile removal of 4-methoxybenzyl protecting group from selenocysteine. PubMed - NIH. [Link]
-
l-Cysteine modified metal–organic framework as a chiral stationary phase for enantioseparation by capillary electrochromatography. PMC - NIH. [Link]
-
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Separation of S-benzyl-γ-L-glutamyl-L-cysteine using ion-exchange method. Request PDF. [Link]
-
S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. MDPI. [Link]
-
Selective manipulation of L-cysteine crystal polymorphs using focused laser beams. PMC. [Link]
-
(PDF) Production of Atosiban's Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-Benzyl-L-cysteinol in Peptide Synthesis
Welcome to our dedicated technical support center for S-Benzyl-L-cysteinol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this crucial amino acid derivative in peptide synthesis. Here, we address common challenges with in-depth, field-proven insights and validated protocols to ensure the success of your experimental outcomes.
Introduction
This compound is a valuable building block in the synthesis of complex peptides and peptidomimetics. The benzyl protecting group on the sulfur atom prevents unwanted side reactions, such as disulfide bond formation, during chain elongation. However, its use is not without challenges. This guide provides a structured approach to troubleshooting common issues, from solubility problems to deprotection inefficiencies and potential side reactions. The S-benzyl group is notably stable and its removal typically requires strong acidic conditions, such as hydrofluoric acid (HF).[1]
Troubleshooting Guide: Question & Answer Format
Issue 1: Poor Solubility of this compound During Coupling Reactions
Question: I am observing incomplete coupling reactions and precipitation of my this compound derivative in the reaction vessel. What could be the cause and how can I resolve this?
Answer:
This is a frequent issue stemming from the hydrophobic nature of the benzyl group, which can lead to aggregation and poor solubility in standard solid-phase peptide synthesis (SPPS) solvents like N,N-dimethylformamide (DMF).[2]
Causality: The benzyl group on the cysteine thiol significantly increases the hydrophobicity of the amino acid derivative. During SPPS, as the peptide chain elongates, its properties can change, sometimes leading to insolubility of the growing peptide-resin, especially when multiple hydrophobic residues are present. The this compound derivative itself can also be challenging to dissolve sufficiently for efficient coupling.
Troubleshooting Protocol:
-
Solvent System Modification:
-
Initial Step: Attempt to dissolve the this compound in a small amount of dimethyl sulfoxide (DMSO) before adding it to the main DMF solvent. A final concentration of 10-15% DMSO in DMF can significantly improve solubility without adversely affecting most coupling reactions.
-
Alternative Solvents: Consider using N-methyl-2-pyrrolidone (NMP) as a substitute for DMF. NMP is a stronger solvent and can often overcome solubility issues with protected amino acids and growing peptide chains.[2][3]
-
-
Chaotropic Salt Addition:
-
The addition of certain salts can disrupt the secondary structures that may lead to aggregation. Adding a low concentration of lithium chloride (LiCl) (e.g., 0.1 M) to the DMF can enhance the solvation of the peptide-resin complex.
-
-
"Difficult Sequence" Protocols:
-
For sequences prone to aggregation, specialized protocols may be necessary. These can include elevated temperatures for coupling reactions (e.g., up to 50 °C) or the use of specialized coupling reagents designed for hindered couplings.[3]
-
Workflow for Solubility Enhancement:
Caption: Troubleshooting workflow for this compound solubility.
Issue 2: Incomplete Removal of the S-Benzyl Protecting Group
Question: After HF or trifluoromethanesulfonic acid (TFMSA) cleavage, I'm observing a significant amount of my peptide still containing the S-benzyl group. How can I ensure complete deprotection?
Answer:
The S-benzyl group is known for its stability, requiring strong acid conditions for cleavage.[1] Incomplete removal is often due to insufficient reaction time, inadequate scavengers, or steric hindrance.
Causality: The carbon-sulfur bond in S-benzylcysteine is cleaved via an SN2 mechanism, where a protonated thiol is attacked by a scavenger. The efficiency of this reaction depends on the strength of the acid, the concentration and nucleophilicity of the scavenger, and the accessibility of the S-benzyl group.
Deprotection Protocol & Optimization:
-
Standard High-HF Cleavage:
-
Reagent Cocktail: Anhydrous HF:p-cresol:p-thiocresol (90:5:5, v/v/v) or HF:anisole (9:1, v/v).
-
Conditions: 0 °C for 1-2 hours.
-
Rationale: p-cresol and p-thiocresol act as scavengers to trap the released benzyl cations, preventing re-alkylation of other nucleophilic residues like tryptophan and methionine. Anisole is another common scavenger.[1]
-
-
TFMSA-Mediated Deprotection:
-
Reagent Cocktail: TFMSA:trifluoroacetic acid (TFA):m-cresol (1:8:1, v/v/v).
-
Conditions: Room temperature for 2-4 hours.
-
Note: This method is often considered "low-HF" and can be less harsh on the peptide.
-
Troubleshooting Table:
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Reaction Time | 1-2 hours | Increase to 3-4 hours | Allows more time for the cleavage reaction, especially for sterically hindered sites. |
| Scavenger Conc. | 5-10% | Increase to 15-20% | A higher concentration of scavengers more effectively traps benzyl cations, driving the equilibrium towards deprotection. |
| Temperature | 0 °C | Maintain 0 °C | Increasing temperature can lead to side reactions. It is generally better to extend the reaction time. |
| Acid Choice | High-HF | Consider TFMSA/TFA | For peptides sensitive to harsh HF conditions, the TFMSA cocktail can be a viable alternative. |
Key Consideration: Always ensure your peptide is completely dissolved in the cleavage cocktail. Poor solubility will drastically reduce deprotection efficiency.
Issue 3: Side Reactions During S-Benzyl Deprotection
Question: I'm observing side products with unexpected masses after cleavage. What are the likely side reactions involving this compound and how can I prevent them?
Answer:
The primary side reaction during the deprotection of S-benzylcysteine is the re-alkylation of other nucleophilic residues by the released benzyl cation. Tryptophan and methionine are particularly susceptible. Another potential side reaction is the formation of a 4-hydroxybenzylated side product, especially when using Wang resin.[3]
Mechanistic Insight:
-
Protonation: The strong acid protonates the sulfur atom of the S-benzylcysteine.
-
Cleavage: The C-S bond is cleaved, releasing a free cysteine thiol and a benzyl cation (C₆H₅CH₂⁺).
-
Alkylation (Side Reaction): The highly reactive benzyl cation can be attacked by the indole ring of tryptophan or the thioether of methionine, resulting in unwanted modifications.[3]
Prevention Strategies:
-
Effective Scavenging: The most critical factor is the use of efficient scavengers.
-
Recommended Scavengers: p-cresol, p-thiocresol, anisole, and 1,2-ethanedithiol (EDT). A combination of scavengers is often more effective. For example, using both a soft nucleophile (like a thiol) and a hard nucleophile (like a phenol) can scavenge a wider range of reactive species.
-
-
Optimized Cleavage Cocktail:
-
For Tryptophan-containing peptides: A cocktail of TFA/thioanisole/EDT/m-cresol (e.g., 90:5:3:2, v/v/v/v) is highly recommended. Thioanisole is particularly effective at scavenging benzyl cations.[1]
-
Diagram of Benzyl Cation Scavenging:
Caption: Prevention of side reactions via benzyl cation scavenging.
Frequently Asked Questions (FAQs)
Q1: Can I use Fmoc-Cys(Bn)-OH in automated peptide synthesis?
A1: Yes, Fmoc-Cys(Bn)-OH is compatible with standard Fmoc-based SPPS protocols. However, be mindful of the potential for aggregation in longer or more hydrophobic sequences, as discussed in Issue 1.[4]
Q2: Are there alternative protecting groups for cysteine that are easier to remove?
A2: Yes, several alternatives exist with varying stabilities and deprotection conditions.
-
Trityl (Trt): Cleaved under mild acidic conditions (e.g., 95% TFA), making it orthogonal to the benzyl group. It is a good choice for peptides that are sensitive to strong acids.[5]
-
Acetamidomethyl (Acm): Removed by treatment with mercury(II) acetate or iodine. This allows for selective deprotection and subsequent disulfide bond formation on-resin or in solution.
-
t-Butyl (tBu): Cleaved with strong acids like HF or TFMSA, similar to the benzyl group.[1]
Q3: Can the benzyl group be removed under non-acidic conditions?
A3: While strong acid is the most common method, reductive cleavage using sodium in liquid ammonia (Na/NH₃) can also be employed.[1] However, this method is hazardous and can also reduce other functional groups, so it is typically reserved for specific applications where acidolysis is not feasible.
Q4: How can I confirm the complete removal of the S-benzyl group?
A4: The most reliable method is mass spectrometry (MS). Compare the observed molecular weight of your cleaved peptide with the theoretical masses of both the desired deprotected peptide and the S-benzyl-protected peptide. Ellman's test can also be used to qualitatively detect the presence of free thiols, indicating successful deprotection.
References
-
Aapptec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Retrieved from [Link]
- Postma, G. J., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9505–9553.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251.
- Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363.
Sources
Navigating the Nuances of S-Benzyl-L-cysteinol Stability: A Technical Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of S-Benzyl-L-cysteinol under various pH conditions. As a molecule of interest in numerous biochemical and pharmaceutical applications, understanding its stability profile is paramount to ensuring experimental reproducibility and the integrity of your results. While direct literature on the pH-dependent stability of this compound is not abundant, this guide extrapolates from the well-documented chemistry of its parent compound, S-Benzyl-L-cysteine, and fundamental chemical principles to provide a robust framework for your experimental design and troubleshooting.
The Chemical Landscape of this compound
This compound is an analog of the amino acid cysteine, where the thiol proton is replaced by a benzyl group and the carboxylic acid is reduced to a primary alcohol. This structure, while seemingly simple, harbors three key functional groups that dictate its stability: the S-benzyl thioether, the primary amine, and the primary alcohol. The interplay of these groups, particularly under varying pH conditions, can lead to several potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
The primary stability concern for this compound is the oxidation of the sulfur atom in the thioether linkage. Thioethers are susceptible to oxidation, which can occur in a stepwise manner to form a sulfoxide and then a sulfone. This process can be influenced by dissolved oxygen, trace metal ions, and the pH of the medium.
Q2: How does pH affect the stability of the S-benzyl thioether bond?
The S-benzyl thioether bond itself is generally stable across a wide pH range, from acidic to moderately basic conditions. Extreme pH values, especially when coupled with high temperatures, could potentially lead to hydrolysis, but this is not typically a major concern under standard experimental conditions. A study on a cyclic dipeptide containing S-benzyl protected L-cysteine demonstrated stability in a pH range of 6-12, suggesting the robustness of this linkage[1][2].
Q3: What is the most likely degradation pathway for this compound?
The most probable degradation pathway is the oxidation of the sulfur atom. The lone pairs of electrons on the sulfur make it nucleophilic and susceptible to attack by oxidizing agents. In many biological systems and in the presence of oxygen, thioethers can be oxidized.
Q4: Can the amino group of this compound be a source of instability?
The primary amine in this compound can participate in various reactions, such as Schiff base formation with aldehydes or ketones, or acylation reactions. The reactivity of the amine is pH-dependent; at low pH, it will be protonated to form an ammonium salt, which is less nucleophilic. As the pH increases towards and above its pKa (typically around 9-10 for a primary amine), the unprotonated, more reactive form will predominate.
Q5: Are there any concerns related to the primary alcohol group?
The primary alcohol is generally stable under neutral and mildly acidic or basic conditions. However, under strongly acidic or basic conditions, it could undergo dehydration or other side reactions, particularly at elevated temperatures. It can also be susceptible to oxidation to an aldehyde or carboxylic acid in the presence of strong oxidizing agents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in reverse-phase HPLC. | Oxidation of the thioether to the sulfoxide. | Confirm the identity of the new peak using LC-MS. To mitigate, deaerate your buffers and consider adding a small amount of a compatible antioxidant like EDTA to chelate metal ions. |
| Appearance of a second, even more polar peak in reverse-phase HPLC. | Further oxidation of the sulfoxide to the sulfone. | Similar to the above, confirm by LC-MS. Stricter exclusion of oxygen is necessary. Work under an inert atmosphere (e.g., argon or nitrogen). |
| Loss of parent compound with no distinct new peaks. | Could indicate precipitation of the compound or formation of multiple minor degradation products. | Check the solubility of this compound in your chosen buffer and pH. Analyze by a different method (e.g., HILIC) if degradation products are highly polar. |
| Broadening of peaks in the chromatogram. | May indicate on-column degradation or interaction with the stationary phase. | Ensure the mobile phase pH is compatible with the stationary phase and the analyte. Consider a different column chemistry. |
| Unexpected reaction with other components in the formulation. | The primary amine may be reacting with carbonyl-containing excipients. | Evaluate the compatibility of this compound with all other components in your mixture. Use non-reactive buffers and excipients. |
pH-Dependent Degradation Pathway
The following diagram illustrates the most probable degradation pathway for this compound, which is the oxidation of the thioether. The rate of this oxidation can be influenced by pH, as the protonation state of the molecule and the presence of catalysts can change.
Caption: Predicted oxidative degradation pathway of this compound.
Stability Profile Summary
The following table provides a general overview of the expected stability of this compound under different pH conditions based on the known chemistry of its functional groups. These are general guidelines, and empirical testing is crucial.
| pH Range | Condition | Expected Stability | Primary Concerns | Recommended Buffers |
| 1 - 3 | Strongly Acidic | Moderate to Good | Potential for acid-catalyzed side reactions at elevated temperatures. Amine is protonated and less reactive. | Citrate, Glycine-HCl |
| 4 - 6 | Weakly Acidic | Good | Generally a stable range. Risk of oxidation is present but may be slower than at higher pH. | Acetate, Citrate, MES |
| 7 - 8 | Neutral / Slightly Basic | Moderate | Increased risk of thioether oxidation. The unprotonated amine concentration increases, enhancing its nucleophilicity. | Phosphate, HEPES, Tris |
| 9 - 11 | Basic | Low to Moderate | Higher risk of oxidation. Potential for base-catalyzed elimination or other side reactions. | Borate, CAPS |
| > 12 | Strongly Basic | Low | Increased likelihood of degradation through various pathways. | Use with caution and for short durations. |
Experimental Protocol: Assessing the pH Stability of this compound
This protocol provides a framework for a systematic study of this compound stability.
Objective: To determine the degradation rate of this compound at various pH values over time.
Materials:
-
This compound
-
HPLC or UPLC system with UV or MS detector
-
A suitable C18 reverse-phase column
-
A range of buffers (e.g., pH 3, 5, 7.4, 9)
-
Water and Acetonitrile (HPLC grade)
-
Formic acid or other mobile phase modifier
-
pH meter
-
Incubator or water bath
Workflow Diagram:
Caption: Experimental workflow for a pH stability study.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Buffers:
-
Prepare a series of buffers at your desired pH values (e.g., pH 3, 5, 7.4, 9). Ensure the buffer components do not interfere with the analysis.
-
-
Preparation of Stability Samples:
-
For each pH, pipette a known volume of the buffer into a vial.
-
Spike a small volume of the this compound stock solution into each buffer vial to achieve the desired final concentration (e.g., 0.1 mg/mL). Ensure the amount of organic solvent from the stock is minimal (e.g., <1%) to not significantly alter the buffer pH.
-
Prepare multiple vials for each pH to be analyzed at different time points.
-
-
Initial Analysis (t=0):
-
Immediately after preparation, take an aliquot from each sample and analyze it by HPLC/UPLC to determine the initial concentration of this compound. This will serve as your 100% reference.
-
A typical reverse-phase method might use a C18 column with a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Incubation:
-
Place the remaining sealed vials in an incubator or water bath set to a controlled temperature (e.g., 25°C or 37°C). Protect the samples from light if the compound is light-sensitive.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial for each pH from the incubator.
-
Analyze the samples by HPLC/UPLC using the same method as the t=0 analysis.
-
-
Data Analysis:
-
For each time point and pH, calculate the percentage of this compound remaining relative to the t=0 concentration.
-
Plot the percentage of this compound remaining versus time for each pH. This will give you a visual representation of the stability profile.
-
Concluding Remarks
The stability of this compound is a critical parameter that requires careful consideration in experimental design. While direct data is sparse, a thorough understanding of the reactivity of its constituent functional groups provides a strong basis for predicting and mitigating potential stability issues. The key takeaway is the susceptibility of the thioether to oxidation, a process that can be influenced by pH and the presence of oxidizing species. We strongly recommend performing a systematic stability study, as outlined in this guide, to determine the optimal conditions for your specific application. Our team of application scientists is available to discuss your specific experimental challenges and results.
References
-
S-benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release. Journal of Peptide Science. [Link]
-
Crystal to Hydrogel Transformation in S-Benzyl-L-Cysteine-Containing Cyclic Dipeptides - Nanostructure Elucidation and Applications. PubMed. [Link]
Sources
Preventing racemization during the synthesis of S-Benzyl-L-cysteinol
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A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of S-Benzyl-L-cysteinol. This resource is designed to provide in-depth guidance and troubleshooting advice to ensure the successful and stereochemically pure synthesis of this important chiral building block. As Senior Application Scientists, we understand the critical nature of maintaining enantiomeric integrity in drug development and research. This guide is structured to address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise during the synthesis of this compound and related cysteine derivatives.
Q1: What is the primary cause of racemization during the synthesis of this compound?
A: The primary cause of racemization in the synthesis of cysteine derivatives, including this compound, is the increased acidity of the α-proton (the proton on the carbon atom to which the amino and carboxyl groups are attached). This acidity is influenced by the electron-withdrawing nature of the adjacent carboxyl group and the sulfur atom in the side chain.[1] Under basic conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers.
Q2: Why is maintaining the chiral purity of this compound so important?
A: In drug development, the stereochemistry of a molecule is paramount. The two enantiomers of a chiral drug can have vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, starting with chirally pure building blocks like this compound is essential for the synthesis of safe and effective pharmaceuticals.
Q3: Which reaction steps are most susceptible to racemization?
A: Racemization is most likely to occur during steps that involve the activation of the carboxyl group, especially in the presence of a base.[2] This is common in peptide coupling reactions where the carboxyl group is converted into a more reactive species (e.g., an active ester or an acid chloride) to facilitate amide bond formation. The choice of coupling reagents, base, and solvent can significantly impact the extent of racemization.[3][4]
Q4: Are there specific protecting groups that can help minimize racemization?
A: Yes, the choice of protecting groups for both the amino and thiol functionalities is crucial. For the α-amino group, the benzyloxycarbonyl (Z or Cbz) group is known for its ability to suppress racemization during activation.[5] For the thiol group, sterically bulky protecting groups like the trityl (Trt) group can help minimize side reactions, although they don't completely prevent racemization during coupling.[6] The S-benzyl group itself provides good stability.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (Significant Racemization Detected) | Strong Base: Use of strong bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) during carboxyl group activation or coupling.[3][4] | Use a Weaker Base: Switch to a weaker, more sterically hindered base such as 2,4,6-collidine (TMP).[3][4] Reducing the amount of base can also be beneficial.[3] |
| Prolonged Pre-activation: Allowing the activated amino acid to stand for an extended period before coupling.[3] | Avoid Pre-activation: Add the coupling reagents directly to the reaction mixture without a pre-activation step.[3] If pre-activation is necessary, keep the time to a minimum (e.g., 5 minutes).[3] | |
| Polar Aprotic Solvent: Using highly polar solvents like neat N,N-dimethylformamide (DMF) can promote racemization.[3] | Use a Less Polar Solvent: A mixture of dichloromethane (CH2Cl2) and DMF (1:1) can reduce racemization.[3] | |
| Side Product Formation (e.g., β-elimination) | Base-induced Elimination: Particularly problematic for C-terminal cysteine residues, where a base can induce elimination of the protected thiol group to form a dehydroalanine intermediate.[6] | Use Sterically Bulky Thiol Protecting Groups: The trityl (Trt) group can minimize this side reaction.[6] |
| Aspartimide Formation: If coupling to an aspartic acid residue, the use of certain protecting groups can lead to the formation of a stable five-membered ring (aspartimide). | Protect the Preceding Amino Acid's Backbone: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the α-nitrogen of the amino acid preceding the aspartic acid can block this side reaction.[6] | |
| Incomplete Reaction | Steric Hindrance: The bulky S-benzyl group or other protecting groups may hinder the reaction. | Increase Reaction Time or Temperature: Carefully monitor the reaction progress and adjust conditions as needed. Be aware that higher temperatures can also increase the risk of racemization. |
| Inefficient Coupling Reagents: The chosen coupling reagent may not be effective for the specific substrates. | Use More Potent Coupling Reagents: Consider using phosphonium or aminium salt-based reagents like BOP, HBTU, or HATU in combination with additives like HOBt or HOAt.[3] |
Experimental Protocols
Protocol 1: Minimized Racemization Synthesis of N-Boc-S-Benzyl-L-Cysteinol
This protocol outlines a method for the reduction of N-Boc-S-benzyl-L-cysteine to the corresponding alcohol with minimal risk of racemization at the adjacent chiral center.
Step 1: Esterification (Optional, if starting from the acid)
-
Dissolve N-Boc-S-benzyl-L-cysteine in a suitable solvent (e.g., methanol).
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride while maintaining the temperature below 10°C.
-
Reflux the mixture for 4 hours.
-
Remove the excess methanol by distillation.
Step 2: Reduction of the Carboxylic Acid/Ester
-
Dissolve the N-Boc-S-benzyl-L-cysteine (or its methyl ester) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of a mild reducing agent, such as lithium borohydride (LiBH₄) or a mixed anhydride reduction using isobutyl chloroformate followed by sodium borohydride (NaBH₄).
-
Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-S-benzyl-L-cysteinol.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
To confirm the stereochemical integrity of the synthesized this compound, a reliable analytical method is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred technique.[7][8][9]
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or ristocetin A, are often effective for the separation of underivatized amino acid enantiomers.[7][8]
-
Mobile Phase: A common mobile phase system consists of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The exact composition will need to be optimized for the specific column and analyte.
-
Derivatization (Optional): In some cases, pre-column derivatization with a chiral derivatizing agent like o-phthalaldehyde (OPA) in the presence of a chiral thiol can enhance separation and detection.[10]
-
Analysis: Inject a solution of the synthesized this compound onto the chiral HPLC system. The L- and D-enantiomers will have different retention times, allowing for their quantification.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
Visualizing the Key Concepts
Mechanism of Racemization
Caption: Base-catalyzed racemization of a cysteine derivative via a planar enolate intermediate.
Workflow for Minimized Racemization Synthesis
Caption: A generalized workflow for the synthesis of this compound with key control points for minimizing racemization.
References
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Fields, G. B. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Kovacs, J., et al. (1983). Racemization mechanism of cysteine dipeptide active ester derivatives. The Journal of Organic Chemistry, 48(23), 4111–4113. [Link]
-
Siedler, F., et al. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science, 2(4), 271–275. [Link]
-
Hibino, H., et al. (2014). Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. [Link]
-
Johns Hopkins University. (2015). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Acta Naturae. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. actanaturae.ru [actanaturae.ru]
Scalable synthesis of S-Benzyl-L-cysteinol for industrial applications
Welcome to the technical support center for the scalable synthesis of S-Benzyl-L-cysteinol. This guide is designed for researchers, chemists, and process development professionals engaged in the industrial-scale production of this versatile chiral building block. Here, we move beyond simple protocols to address the practical challenges encountered during scale-up, focusing on troubleshooting common issues, optimizing reaction conditions, and ensuring the final product's purity and chiral integrity.
Overview of the Industrial Synthesis Pathway
The scalable synthesis of this compound is typically approached as a multi-step process, designed to maximize yield, minimize side-product formation, and ensure stereochemical purity. The most common industrial route involves two primary transformations following an optional, but recommended, N-protection step.
Caption: Industrial synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of the S-Benzyl-L-cysteine intermediate often performed in a feed-batch process?
A: A feed-batch process, where the benzyl chloride is added gradually, is optimal for large-scale synthesis for several reasons.[1] It allows for better temperature control, as the S-alkylation reaction is exothermic. It also helps to maintain a low concentration of the alkylating agent, which minimizes the formation of the main byproduct, S,S'-dibenzyl-L-cysteine, resulting from the reaction of benzyl chloride with the already formed product.
Q2: Is it necessary to protect the amino group of S-Benzyl-L-cysteine before the reduction step?
A: While not strictly necessary, N-protection (e.g., with a Boc or Cbz group) is highly recommended for industrial applications.[2][] The protecting group prevents side reactions, such as the formation of amides during esterification or potential complexation with the reducing agent. It also improves the solubility of the intermediate in organic solvents used for the reduction, leading to a cleaner reaction profile and simplifying purification.
Q3: Can I directly reduce the carboxylic acid of S-Benzyl-L-cysteine without making an ester?
A: Direct reduction of the carboxylic acid is challenging with cost-effective industrial reducing agents like sodium borohydride (NaBH₄). Stronger, more hazardous, and expensive reagents like lithium aluminum hydride (LiAlH₄) would be required, which are less suitable for large-scale production.[] Converting the carboxylic acid to an ester significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to reduction by milder, safer, and more economical reagents like an enhanced NaBH₄ system.[5]
Q4: What is the most common method for ensuring the chiral purity of the final product?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the enantiomeric purity of this compound.[6][7] This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. It is crucial to monitor chiral purity after any step involving strong bases or high temperatures, as these conditions can induce racemization.[6][8]
Troubleshooting Guide
Stage 1: S-Alkylation of L-Cysteine
| Problem | Potential Cause & Scientific Explanation | Recommended Solution & Action |
| Low Yield of S-Benzyl-L-cysteine | 1. Incomplete Dissolution of L-Cysteine: L-cysteine has limited solubility in water at neutral pH. The reaction occurs at the sulfur anion (thiolate), which requires deprotonation by a base. Inefficient mixing or insufficient base can lead to unreacted starting material. | Action: Ensure L-cysteine is fully dissolved in the aqueous NaOH solution before starting the benzyl chloride feed. Maintain a pH > 9. Use a robust overhead stirrer for large volumes. |
| 2. Benzyl Chloride Hydrolysis: Benzyl chloride can hydrolyze to benzyl alcohol under the aqueous basic conditions, especially at elevated temperatures. This side reaction consumes the alkylating agent. | Action: Maintain the reaction temperature below 10°C, ideally around 5°C, during the benzyl chloride addition.[1] | |
| High Levels of Dibenzylated Impurity | Over-alkylation: The product, S-Benzyl-L-cysteine, can be deprotonated at the nitrogen and react with another molecule of benzyl chloride, although this is less common. The more likely dibenzylated impurity is at the sulfur, forming a sulfonium salt, which is unstable. The primary concern is the reaction with any unreacted cysteine to form S,S'-dibenzyl-L-cysteine. | Action: Use a slight excess of L-cysteine relative to benzyl chloride (e.g., molar ratio of 0.8:1.0 of Cys:Bzl-Cl has been reported to give high yields).[1] Employ a slow, controlled feed rate for the benzyl chloride to keep its instantaneous concentration low. |
| Product Oiling Out / Difficult Isolation | Incorrect pH during Workup: S-Benzyl-L-cysteine is a zwitterionic amino acid. It has minimal solubility at its isoelectric point (pI). If the pH is too high or too low during precipitation, the compound will be in its salt form and remain dissolved. | Action: After the reaction, carefully adjust the pH of the solution to the isoelectric point (pI ≈ 5.5-6.0) using an acid (e.g., HCl). This will cause the zwitterionic product to precipitate as a solid, which can be isolated by filtration. |
Stage 2 & 3: Esterification & Reduction
Sources
Best practices for the storage and handling of S-Benzyl-L-cysteinol
S-Benzyl-L-cysteinol Technical Support Center
Disclaimer: Information regarding this compound is not widely available in public literature and safety data sheets. The following guidance is based on best practices for structurally similar compounds, such as S-Benzyl-L-cysteine and other protected amino alcohols. Researchers should exercise caution and perform their own risk assessments before handling, storing, or using this compound.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting and frequently asked questions regarding the storage and handling of this compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the storage, handling, and use of this compound.
Issue 1: Compound Degradation During Storage
Question: I suspect my this compound has degraded in storage. What are the likely causes and how can I prevent this?
Answer:
Degradation of this compound during storage is likely due to oxidation, exposure to moisture, or inappropriate temperatures. The thiol ether linkage, while more stable than a free thiol, can be susceptible to oxidation over time, especially in the presence of light and oxygen.
Causality and Prevention:
-
Oxidation: The sulfur atom in this compound can be oxidized, leading to the formation of sulfoxides and sulfones. This process can be accelerated by exposure to air and light.
-
Prevention: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[1] Use amber vials or store in a dark place to prevent photo-oxidation.
-
-
Hydrolysis: Although less common for the benzyl ether, moisture can lead to slow hydrolysis or facilitate other degradation pathways.
-
Temperature: Elevated temperatures can increase the rate of degradation.
Experimental Protocol: Verifying Compound Integrity
-
Visual Inspection: Check for any change in color (from white/off-white to yellow or brown) or consistency.
-
Solubility Test: Attempt to dissolve a small amount in a solvent in which it is known to be soluble. Incomplete dissolution or the presence of particulates may indicate degradation.
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the stored compound and a fresh sample (if available) in a suitable solvent.
-
Spot both on a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under UV light or by staining. The appearance of new spots or streaking in the lane of the stored compound suggests the presence of impurities or degradation products.
-
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, analyze the compound by HPLC. A decrease in the area of the main peak and the appearance of new peaks compared to a reference standard would confirm degradation.
Issue 2: Poor Solubility in Experimental Solvents
Question: I am having difficulty dissolving this compound for my experiment. What can I do?
Answer:
Solubility issues can arise from using an inappropriate solvent, the quality of the compound, or the dissolution technique. This compound, as an amino alcohol, will have different solubility characteristics than its carboxylic acid counterpart, S-Benzyl-L-cysteine.
Troubleshooting Steps:
-
Solvent Selection:
-
Based on its structure (presence of a hydroxyl and an amino group), this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).
-
It will likely have limited solubility in nonpolar solvents like hexanes and diethyl ether.
-
For aqueous solutions, solubility may be pH-dependent. Acidifying the solution with a dilute acid (e.g., HCl) should protonate the amino group, potentially increasing water solubility.
-
-
Gentle Heating: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can cause degradation.
-
Sonication: Using an ultrasonic bath can help break up aggregates and improve the rate of dissolution.
-
Check Compound Purity: Impurities can significantly affect solubility. If possible, verify the purity of your compound using the methods described in the previous section.
Issue 3: Inconsistent Experimental Results
Question: My experiments using this compound are giving inconsistent results. What could be the cause?
Answer:
Inconsistent results can stem from the degradation of the compound, improper handling, or issues with the experimental setup.
Potential Causes and Solutions:
-
Stock Solution Instability: this compound in solution may not be stable for long periods.
-
Solution: Prepare fresh solutions for each experiment. If a stock solution must be stored, divide it into aliquots and freeze at -20°C or -80°C to minimize freeze-thaw cycles. Conduct a stability study of the stock solution under your specific storage conditions.
-
-
Inaccurate Dispensing: As a solid, it can be challenging to accurately weigh and dispense small quantities.
-
Solution: For small-scale reactions, it is best to prepare a stock solution and dispense the required volume. This minimizes weighing errors.
-
-
Reaction with Experimental Components: The amino and hydroxyl groups of this compound can react with other components in your experimental system.
-
Solution: Review the compatibility of this compound with all other reagents in your experiment. For example, the amino group can react with aldehydes and ketones.
-
Section 2: Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: While specific data for this compound is scarce, based on its structural similarity to S-Benzyl-L-cysteine and its derivatives, the following storage conditions are recommended:
-
Short-term (days to weeks): Store at 2-8°C.[][][6]
-
Long-term (months to years): For optimal stability, store at -20°C or below.[7] Always store in a tightly sealed container, protected from light and moisture. For enhanced stability, consider storing under an inert atmosphere.[1]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: Standard laboratory PPE should be worn, including:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemically resistant gloves (e.g., nitrile). Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[2][8]
Q3: How should I dispose of this compound waste?
A3: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Avoid disposal down the drain.[1]
Experimental Use
Q4: What are the common applications of this compound?
A4: this compound is a chiral building block used in organic synthesis. Its applications are likely in the synthesis of more complex molecules, such as:
-
Pharmaceuticals: As a precursor for chiral drugs.
-
Ligands for Asymmetric Catalysis: The amino alcohol functionality can serve as a scaffold for chiral ligands.
-
Peptidomimetics: Incorporation into peptide-like structures where the carboxylic acid of cysteine is replaced by an alcohol.
Q5: How is this compound typically synthesized?
A5: this compound is commonly prepared by the reduction of S-Benzyl-L-cysteine or its esters. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.
Experimental Workflow: Synthesis of this compound
Caption: A general workflow for the synthesis of this compound.
Section 3: Data Summary
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Compound | Short-Term Storage | Long-Term Storage | Source(s) |
| S-Benzyl-L-cysteine | 4°C | -20°C | [4] |
| S-Benzyl-L-cysteine methyl ester HCl | 2-8°C | 2-8°C | [] |
| Z-S-benzyl-L-cysteine | 2-8°C | 2-8°C | [][6] |
| N-Boc-S-benzyl-L-cysteine | Store in freezer (< -1°C) | Store in freezer (< -1°C) | [8] |
| This compound (inferred) | 2-8°C | -20°C | N/A |
Section 4: Logical Relationships
Diagram: Factors Influencing this compound Stability
Caption: Key environmental factors affecting the stability of this compound.
References
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PubChem. S-benzyl-L-cysteine. Available from: [Link].
-
MySkinRecipes. S-Benzyl-L-cysteine. Available from: [Link].
- Google Patents. US2793204A - Process for the synthesis of peptides.
-
PubMed. Crystal to Hydrogel Transformation in S-Benzyl-L-Cysteine-Containing Cyclic Dipeptides - Nanostructure Elucidation and Applications. Available from: [Link].
-
Tomo Chemical Co. Ltd. Certificate of Analysis. Available from: [Link].
-
ResearchGate. S-Benzyl-L-cysteine. Available from: [Link].
-
ResearchGate. Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. Available from: [Link].
-
PubChem. L-(+)-Cysteine. Available from: [Link].
- Google Patents. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives.
-
MDPI. S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Available from: [Link].
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Validation & Comparative
A Comparative Guide for Researchers: S-Benzyl-L-cysteinol vs. N-acetylcysteine in Antioxidant Studies
In the dynamic field of antioxidant research, the selection of an appropriate thiol-based antioxidant is a critical decision that can significantly influence experimental outcomes. Among the myriad of choices, N-acetylcysteine (NAC) has long been a staple in both clinical and preclinical studies. However, emerging compounds like S-Benzyl-L-cysteinol (SBC) are presenting novel characteristics that warrant a detailed comparison. This guide provides an in-depth, objective analysis of this compound versus N-acetylcysteine, tailored for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and provide detailed protocols for key antioxidant assays.
Introduction: Two Thiols, Distinct Profiles
N-acetylcysteine, the N-acetyl derivative of the amino acid L-cysteine, is a well-established antioxidant with a long history of use as a mucolytic agent and an antidote for acetaminophen overdose.[1][2] Its antioxidant properties are primarily attributed to its role as a precursor to L-cysteine, which in turn replenishes intracellular glutathione (GSH), a cornerstone of the cellular antioxidant defense system.[1][2][3]
This compound, a derivative of L-cysteine featuring a benzyl group attached to the sulfur atom, is a less ubiquitous but increasingly interesting compound in antioxidant and pharmaceutical research.[4][5] The presence of the bulky benzyl group confers distinct physicochemical properties that may influence its stability, bioavailability, and interaction with cellular components. While its primary applications have been in peptide synthesis and as a building block for more complex molecules, its antioxidant potential is an area of active investigation.[5][]
Differentiating the Mechanisms of Antioxidant Action
While both NAC and SBC are cysteine derivatives, their paths to exerting antioxidant effects diverge significantly. Understanding these differences is paramount for designing experiments and interpreting results.
N-acetylcysteine (NAC): An Indirect and Direct Antioxidant
NAC's antioxidant activity is multifaceted.[7] Primarily, it functions as a prodrug for L-cysteine, thereby boosting the synthesis of glutathione (GSH).[1][3] GSH is a potent endogenous antioxidant that directly neutralizes reactive oxygen species (ROS) and is a crucial cofactor for antioxidant enzymes like glutathione peroxidase.[3][8]
Beyond its role as a GSH precursor, NAC can also act as a direct ROS scavenger, although its reactivity with major ROS like hydrogen peroxide and superoxide is relatively low compared to enzymatic processes.[1][9] More recent research has illuminated another mechanism: NAC-derived cysteine can be desulfurated to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants.[10] Furthermore, NAC has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB.[1][7]
This compound (SBC): A Potential Direct Scavenger and Modulator
The antioxidant mechanism of SBC is less characterized than that of NAC. However, based on its structure, it is hypothesized to act primarily as a direct scavenger of free radicals. The benzyl group may influence its lipophilicity, potentially allowing for better interaction with lipid membranes and scavenging of lipid peroxyl radicals. It is also explored for its role in developing therapeutic agents that combat oxidative stress.[4][5]
Recent studies have also investigated SBC as an inhibitor of O-acetylserine(thiol)lyase, an enzyme involved in cysteine biosynthesis in plants.[11] While this specific action may not directly translate to mammalian systems, it highlights the potential for SBC to interact with and modulate enzymatic pathways, which could indirectly influence the cellular redox state. Further research is needed to fully elucidate its mechanisms in mammalian cells.
Signaling Pathway: Antioxidant Mechanisms
Caption: Comparative antioxidant mechanisms of NAC and SBC.
Head-to-Head Performance: A Data-Driven Comparison
A direct comparison of the antioxidant capacity of NAC and SBC can be achieved using standardized in vitro assays. The following table summarizes hypothetical, yet plausible, data based on the known chemical properties of these compounds.
| Parameter | N-acetylcysteine (NAC) | This compound (SBC) | Rationale for Expected Outcome |
| DPPH Radical Scavenging (IC₅₀) | Higher IC₅₀ (Lower Potency) | Lower IC₅₀ (Higher Potency) | The benzyl group in SBC may enhance its ability to donate a hydrogen atom or electron to the DPPH radical compared to the acetylated amino group in NAC. |
| ABTS Radical Scavenging (TEAC) | Lower TEAC Value | Higher TEAC Value | Similar to DPPH, the structural features of SBC might allow for more efficient quenching of the ABTS radical cation. |
| Cellular Antioxidant Activity (CAA) | Moderate Activity | Potentially Higher Activity | The increased lipophilicity from the benzyl group in SBC could lead to better cell membrane permeability and intracellular accumulation, resulting in greater protection against cellular oxidative stress. |
| Bioavailability (Oral) | Low (~4-10%)[2][12][13][14] | Not well-established, but potentially higher than NAC | NAC undergoes extensive first-pass metabolism.[12][15] The benzyl group in SBC might offer some protection against rapid metabolism, potentially leading to improved bioavailability. |
Note: The values in this table are illustrative and intended for comparative purposes. Actual experimental results may vary depending on the specific assay conditions.
Experimental Protocols: A Guide to Best Practices
To ensure the reproducibility and validity of your findings, adhering to well-defined experimental protocols is essential. Here are detailed, step-by-step methodologies for key antioxidant assays.
4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of NAC, SBC, and a positive control (e.g., Trolox or ascorbic acid) in methanol or an appropriate solvent. Create a series of dilutions from each stock solution.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[17]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
-
4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in a 1:0.5 ratio and allow them to stand in the dark at room temperature for 12-16 hours.[16]
-
Before use, dilute the ABTS•⁺ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Prepare serial dilutions of NAC, SBC, and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add 20 µL of each sample dilution to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.[18]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[17]
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
-
Experimental Workflow: In Vitro Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
Concluding Remarks for the Discerning Researcher
The choice between this compound and N-acetylcysteine for antioxidant studies is not a matter of one being definitively superior to the other, but rather a decision based on the specific research question and experimental context.
-
N-acetylcysteine remains the gold standard for studies investigating the role of glutathione replenishment and for its well-documented clinical safety profile.[1][2] Its multifaceted antioxidant and anti-inflammatory actions make it a valuable tool for a broad range of applications.[7] However, its low oral bioavailability is a significant consideration for in vivo studies.[2][12][13][14]
-
This compound presents an intriguing alternative, particularly for in vitro studies where direct radical scavenging is the primary mechanism of interest. Its potentially enhanced lipophilicity and direct antioxidant capacity could offer advantages in certain experimental systems. However, the current lack of extensive in vivo and bioavailability data necessitates further investigation before it can be widely adopted in preclinical and clinical research.
Ultimately, a thorough understanding of the distinct mechanisms and properties of each compound, coupled with rigorous experimental design, will empower researchers to make the most informed choice for their antioxidant studies.
References
-
Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. [Link]
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Atkuri, K. R., Mantovani, J. J., Herzenberg, L. A., & Herzenberg, L. A. (2007). N-Acetylcysteine--a safe antidote for cysteine/glutathione deficiency. Current opinion in pharmacology, 7(4), 355–359. [Link]
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Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell chemical biology, 25(4), 447-459.e4. [Link]
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Mokhtari, V., Afsharian, P., Shahhoseini, M., Kalantar, S. M., & Moini, A. (2017). A Review on Various Uses of N-Acetyl Cysteine. Cell Journal (Yakhteh), 19(1), 11–17. [Link]
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Olsson, B., Johansson, M., Gabrielsson, J., & Bolme, P. (1988). Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. European journal of clinical pharmacology, 34(1), 77–82. [Link]
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S-Benzyl-L-cysteine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Richardson, K. A., Edwards, V. T., Jones, B. C., & Hutson, D. H. (1991). Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine. Xenobiotica, 21(3), 371-382. [Link]
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Ilyas, Z., & Chowdhery, M. H. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(1), 12. [Link]
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Wołosiak, R., Drużyńska, B., Derewiaka, D., Majewska, E., Ciecierska, M., & Worobiej, E. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7273. [Link]
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Tenore, G. C., D'Avino, M., & Stiuso, P. (2020). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 54(11-12), 831-840. [Link]
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Ragavan, G., & Kumar, S. (2022). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Plants, 11(15), 1989. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for S-Benzyl-L-cysteinol Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of S-Benzyl-L-cysteinol is paramount for accurate pharmacokinetic studies, metabolic research, and the overall advancement of therapeutic candidates. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and regulatory expectations, to empower you in selecting and validating the most appropriate method for your research needs.
The Critical Role of Method Validation in Drug Development
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This is not merely a checkbox exercise; it is a foundational component of the drug development lifecycle, ensuring data integrity, reproducibility, and, ultimately, patient safety. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that form the bedrock of our validation strategies.[2][3][4][5]
The core objective is to demonstrate that the analytical procedure is "fit for purpose."[1] This guide will dissect the validation of methods for this compound quantification, focusing on the two most prevalent and powerful techniques in modern bioanalysis: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the study, including the desired sensitivity, selectivity, and the complexity of the biological matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Causality Behind Performance |
| Specificity/Selectivity | Moderate. Relies on chromatographic separation and the presence of a chromophore. Potential for interference from co-eluting compounds.[6] | High to Very High. Utilizes the unique mass-to-charge ratio of the analyte and its fragments for detection, providing exceptional selectivity even in complex matrices.[7] | LC-MS/MS adds a dimension of mass filtering, significantly reducing the likelihood of interferences that can plague UV-based detection. |
| Sensitivity (LOD/LOQ) | Typically in the microgram to high nanogram per milliliter range.[8] | High. Generally in the low nanogram to picogram per milliliter range.[9] | Mass spectrometry is an inherently more sensitive detection technique than UV absorption, allowing for the quantification of analytes at much lower concentrations. |
| Linearity & Range | Good. Typically demonstrates linearity over 2-3 orders of magnitude.[10] | Excellent. Can achieve linearity over 4-5 orders of magnitude.[11] | The wide dynamic range of mass spectrometers allows for the accurate quantification of both low and high concentration samples within a single analytical run. |
| Precision & Accuracy | Good. Typically achieves a relative standard deviation (RSD) of <15% and accuracy within 85-115%.[12] | Excellent. Can consistently achieve an RSD of <10% and accuracy within 90-110%.[13] | The high selectivity of LC-MS/MS reduces analytical variability, leading to improved precision and accuracy. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be significantly affected by ion suppression or enhancement from matrix components, requiring careful method development and the use of appropriate internal standards.[7] | The ionization process in the mass spectrometer source is sensitive to the presence of co-eluting compounds, which can alter the ionization efficiency of the analyte. |
| Throughput | Moderate. Run times are often longer to achieve adequate separation. | High. The selectivity of MS allows for faster chromatographic separations without compromising data quality.[9] | Shorter chromatographic runs are possible with LC-MS/MS because the mass spectrometer can resolve analytes that are not fully separated chromatographically. |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. | The sophisticated technology of tandem mass spectrometers contributes to their higher cost and complexity. |
The Validation Workflow: A Step-by-Step Approach
A robust analytical method validation is a multi-faceted process, with each parameter providing a piece of the puzzle to demonstrate the method's suitability. The following diagram illustrates the logical flow of a comprehensive validation study.
Caption: A typical workflow for analytical method validation.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be adapted based on the specific laboratory instrumentation and the nature of the biological matrix.
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
This protocol is designed for high sensitivity and selectivity, making it suitable for pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., S-Benzyl-L-cysteine-d7). The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variability in extraction and ionization.[14]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A suitable gradient will be established to ensure separation from matrix components. For example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion and optimization)
-
Internal Standard: Precursor ion > Product ion (to be determined by infusion and optimization)
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize analyte signal.
-
3. Validation Experiments:
-
Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention time of the analyte and internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of the study samples. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[2][15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3.
-
Stability: Evaluate the stability of this compound in plasma under various conditions: freeze-thaw cycles, short-term bench-top stability, long-term storage stability, and post-preparative stability in the autosampler.
Protocol 2: HPLC-UV Method for this compound in a Pharmaceutical Formulation
This protocol is suitable for the analysis of higher concentration samples, such as in drug product release testing, where the high sensitivity of LC-MS/MS is not required. As many amino acids lack a strong chromophore, derivatization is often necessary for UV detection.[16]
1. Derivatization (Pre-column):
-
This protocol assumes a derivatizing agent such as o-phthalaldehyde (OPA) is used to render the amino acid UV-active.[17]
-
In a suitable reaction vial, mix a defined volume of the sample (or standard) with the OPA reagent and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer.
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection. This step can often be automated by the autosampler.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Phosphate buffer (pH 7.2)
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
UV Detection Wavelength: Typically around 338 nm for OPA derivatives.
-
Gradient: A suitable gradient to separate the derivatized analyte from any impurities or excipients.
-
3. Validation Experiments:
-
Follow a similar validation strategy as outlined for the LC-MS/MS method, with acceptance criteria appropriate for the intended application. For example, for assay of a drug substance, accuracy and precision limits are often tighter (e.g., 98-102% and RSD <2%).[6]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This can be achieved by spiking the drug product with these components and demonstrating that the analyte peak is well-resolved.
The Logic of Validation Parameters
The various validation parameters are interconnected and collectively provide a comprehensive picture of the method's performance.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of analytical methods for the quantification of this compound is a critical undertaking that demands a thorough understanding of both the analytical techniques and the regulatory landscape. While HPLC-UV can be a cost-effective and reliable choice for higher concentration samples, the superior sensitivity and selectivity of LC-MS/MS make it the gold standard for bioanalytical applications in complex matrices.
By following the principles and protocols outlined in this guide, researchers can develop and validate robust and reliable analytical methods that will generate high-quality data, thereby ensuring the integrity of their research and accelerating the drug development process.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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National Institutes of Health. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
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ResearchGate. Validation of Amino Acid Analysis Methods. [Link]
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Springer Nature Experiments. Validation of Amino Acid Analysis Methods. [Link]
-
National Institutes of Health. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. [Link]
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LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
ResearchGate. S-Benzyl-L-cysteine. [Link]
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Agilent. Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. [Link]
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SIELC Technologies. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. [Link]
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PubMed. (2019). Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production. [Link]
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PubChem. S-benzyl-L-cysteine. [Link]
-
MDPI. (2024). A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. [Link]
-
PubMed. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid. [Link]
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Korea University Pure. A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC. [Link]
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Food Research. (2020). Recent advanced techniques in cysteine determination: a review. [Link]
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Bezmialem Science. (2023). Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts. [Link]
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A Comparative Guide to the Bioactivity of S-Benzyl-L-cysteinol Derivatives
Introduction: The Versatile Scaffold of S-Benzyl-L-cysteinol
This compound, a derivative of the amino acid L-cysteine, serves as a pivotal building block in medicinal chemistry and drug development. The introduction of a benzyl group to the sulfur atom not only protects the reactive thiol group but also imparts lipophilicity, enhancing the molecule's stability and potential for biological interaction. This modification opens the door to a vast landscape of derivatives with diverse and potent bioactivities. Researchers have successfully utilized this scaffold to develop agents with promising anticancer, antimicrobial, and antioxidant properties.
This guide provides a comparative analysis of the bioactivity of various this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the scientific evidence, explaining the causality behind experimental choices, and providing detailed protocols for the evaluation of these compounds. We will explore key derivatives, compare their reported biological activities, and delve into the underlying mechanisms of action.
Section 1: Anticancer Bioactivity
The search for novel anticancer agents is a cornerstone of pharmaceutical research. Cysteine metabolism is often dysregulated in cancer cells, making enzymes and pathways in this system attractive therapeutic targets.[1] this compound derivatives have been explored primarily as enzyme inhibitors and as components of advanced drug delivery systems.
Mechanism Focus: Glyoxalase I Inhibition
The glyoxalase system, particularly the enzyme Glyoxalase I (Glo-I), is crucial for detoxifying cytotoxic byproducts of glycolysis, such as methylglyoxal. Cancer cells, with their high metabolic rate, often overexpress Glo-I to survive this metabolic stress.[2] Therefore, inhibiting Glo-I can lead to an accumulation of toxic metabolites, inducing apoptosis in cancer cells. This makes Glo-I a prime target for anticancer drug design.
Several S-benzyl-L-cysteine derivatives have been synthesized as glutathione analogues to act as competitive inhibitors of Glo-I. In these structures, the core molecule mimics the structure of S-D-lactoylglutathione, the product of the Glo-I-catalyzed reaction, or the enediol intermediate.[2]
Derivative Showcase & Comparative Data
While direct comparative studies are scarce, individual research efforts highlight the potential of different classes of this compound derivatives.
-
N-Alkanoyl-S-benzyl-L-cysteinylglutamic Acid Esters: Early studies focused on modifying glutathione analogues. Esters of N-alkanoyl-S-benzyl-L-cysteinylglutamic acid were synthesized and found to inhibit glyoxalase I to a greater extent than the reference compound S-methylglutathione. However, these specific derivatives did not show efficacy in a P388 lymphocytic leukemia mouse model, suggesting that potent enzyme inhibition does not always translate to in vivo anticancer activity, possibly due to factors like cell permeability or metabolic instability.[3]
-
Glutaryl-S-(p-bromobenzyl)-L-cysteinylglycine: This metabolically stable derivative was also designed as an inhibitor of Glo-I, demonstrating the continuous effort in this area.[4]
-
Cyclo-(Leu-S-Bzl-Cys) Hydrogel: A more recent approach involves using S-Benzyl-L-cysteine derivatives in drug delivery. A cyclic dipeptide, cyclo-(Leu-S-Bzl-Cys), was shown to self-assemble into a hydrogel. This hydrogel itself showed minimal cytotoxicity to human colorectal cancer cells (HCT116) but was highly effective for the sustained release of the chemotherapeutic drug 5-fluorouracil (5FU). The co-assembly of the hydrogel with 5FU significantly enhanced the drug's anticancer activity, lowering its effective IC50 dose. This highlights a different utility for the derivative—not as a direct cytotoxic agent, but as a biocompatible vehicle to improve the efficacy of existing drugs.
| Derivative Class | Target/Application | Cancer Cell Line | Reported Activity (IC50 / K_i_) | Key Finding | Reference |
| N-Alkanoyl Esters | Glyoxalase I Inhibition | - | Not specified; > S-methylglutathione | Potent enzyme inhibition but no in vivo efficacy observed. | [3] |
| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Glyoxalase I Inhibition | Yeast (enzyme) | K_i_ = 68 µM | Designed as a mimic of the enediol intermediate, showing tight binding. | [2] |
| N-acetyl-S-(p-bromobenzyl)glutathione | Glyoxalase I Inhibition | Human Erythrocyte (enzyme) | K_i_ ≈ 0.88 - 1.45 µM | N-acetylation did not significantly hinder binding to human Glo-I. | [5] |
| Cyclo-(Leu-S-Bzl-Cys) + 5FU | Drug Delivery Vehicle | HCT116 (colorectal) | Decreased IC50 of 5FU | Derivative itself is non-toxic but enhances the efficacy of a co-delivered anticancer drug. | - |
Disclaimer: The quantitative data in this table is compiled from different studies and is not the result of a direct head-to-head comparison. IC50 (half-maximal inhibitory concentration) and K_i_ (inhibition constant) values are highly dependent on specific experimental conditions.
Section 2: Antimicrobial Bioactivity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents that act on novel targets. The cysteine biosynthesis pathway is a promising target as it is essential for many bacterial pathogens but absent in mammals.[1]
Derivative Showcase & Comparative Data
S-Benzyl-L-cysteine has been incorporated into novel material-based antimicrobial systems.
-
S-Benzyl-L-cysteine Crosslinked Nanogels: In a recent study, natural polymers like DNA and alginate were crosslinked using S-Benzyl-L-cysteine (SBLC) to form nanogels (NGs). These SBLC-modified nanogels demonstrated potent antibacterial activity against biofilm-forming, multi-drug resistant strains of E. coli and P. aeruginosa. The study found that the SBLC-modified NGs were more effective at inhibiting bacterial growth than unmodified NGs and showed low cytotoxicity toward normal cells. The DNA-HCl-SBLC nanogel was particularly effective in a C. elegans model of P. aeruginosa-induced sepsis.[6]
| Derivative | Target Organisms | Reported Activity (MIC) | Key Finding | Reference |
| DNA-HCl-SBLC Nanogel | E. coli, P. aeruginosa | Not specified (qualitative inhibition) | Derivative-modified nanogel shows potent activity against resistant strains and in an in vivo model. | [6] |
| Compound inhibiting CysE | MRSA | MIC = 12.5 and 25 µg/ml | Targeting cysteine synthesis is a valid strategy for antibacterial development. | [1] |
Disclaimer: Data is from separate studies and not directly comparable.
Structure-Activity Relationship (SAR) Insights
For antimicrobial agents, properties like lipophilicity and hydrogen bonding capability are critical for cell wall penetration and target interaction. The incorporation of the benzyl group in S-Benzyl-L-cysteine increases lipophilicity. In the case of nanogels, the covalent linkage of SBLC to the polymer backbone appears essential for activity, suggesting that the derivative provides a crucial structural or chemical feature for bacterial interaction and disruption.[6][7] Further studies synthesizing a series of derivatives with varied substituents on the benzyl ring could elucidate more precise SARs.[8][9]
Section 3: Antioxidant Bioactivity
Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest. The thiol group of cysteine is a key player in redox biology, and derivatives of this compound are explored for their antioxidant potential.
Derivative Showcase & Comparative Data
-
N-Boc-L-cysteine methyl ester: In a study investigating synergistic antioxidant effects, this cysteine derivative was shown to have modest DPPH radical scavenging activity on its own. However, its activity was dramatically enhanced when combined with an inorganic Samarium (Sm)-cluster. This suggests that while the derivative has inherent antioxidant potential, it can also function as part of a powerful synergistic system.[10]
-
S-allyl-L-cysteine (SAC): While not a benzyl derivative, this related compound from garlic is widely studied for its antioxidant properties. In comparative assays, SAC consistently shows antioxidant activity, although it is often less potent than classic antioxidants like polyphenols (e.g., quercetin, caffeic acid).[11] This provides a useful benchmark for the potential of sulfur-containing amino acid derivatives.
| Derivative | Assay | Reported Activity (IC50 / EC50) | Key Finding | Reference |
| N-Boc-L-cysteine methyl ester | DPPH | IC50 = (1048.67 ± 43.25) x 10⁻³ µmol/mL | Weak activity alone, but strong synergistic effect when combined with an Sm-cluster. | [10] |
| S-allyl-L-cysteine (SAC) | DPPH | EC50 > other polyphenols | Demonstrates antioxidant capacity, providing a benchmark for related cysteine derivatives. | [11] |
Disclaimer: The quantitative data in this table is compiled from different studies and is not the result of a direct head-to-head comparison. IC50/EC50 values are highly dependent on specific experimental conditions.
Section 4: Experimental Design & Protocols for Bioactivity Screening
A logical, stepwise approach is crucial for efficiently screening and comparing the bioactivity of novel this compound derivatives. The following workflow outlines a general strategy, integrating primary assays for cytotoxicity, antimicrobial activity, and antioxidant potential.
Generalized Screening Workflow
The causality behind this workflow is to first assess broad cytotoxicity to determine a compound's therapeutic window. If a compound is highly cytotoxic to cancer cells but not normal cells, it proceeds down the anticancer path. If it shows low general cytotoxicity but inhibits microbial growth, it's a candidate for antimicrobial development. The antioxidant assay provides complementary information that can be relevant to both anticancer and antimicrobial mechanisms (e.g., mitigating oxidative stress).
Detailed Experimental Protocol 1: Cytotoxicity Assessment (MTT Assay)
This protocol is a self-validating system because it includes both negative (untreated) and vehicle (solvent) controls to ensure that observed effects are due to the compound itself, and a positive control (a known cytotoxic drug) to validate that the assay system is responsive.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 for breast, HCT116 for colon) and a non-cancerous control cell line (e.g., HEK293) to ~80% confluency.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Include wells for "medium only" blanks.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2x final concentration working solutions in culture medium.
-
Remove the old medium from the cells and add 100 µL of the working solutions to the respective wells (e.g., final concentrations ranging from 0.1 to 100 µM).
-
Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used). A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. Viable cells will form visible purple crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blanks from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot % Viability against compound concentration (log scale) and use non-linear regression to determine the IC50 value.
-
Detailed Experimental Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This protocol is standardized by organizations like the CLSI to ensure reproducibility. The inclusion of growth and sterility controls validates each plate, confirming the bacteria are viable and the medium is not contaminated.
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method determines this value using serial dilutions of the compound in a 96-well plate format.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a high-concentration stock solution (e.g., 1280 µg/mL) of each derivative in a suitable solvent (e.g., DMSO).
-
Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB) as the test medium.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well plate.
-
Add 100 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 will be the growth control (no compound), and well 12 will be the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism (e.g., S. aureus, E. coli) from an agar plate cultured for 18-24 hours.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
-
Result Interpretation:
-
Visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the test to be valid.
-
Section 5: Mechanistic Insights - A Focus on Apoptosis Induction
Several cysteine derivatives, particularly those related to S-allyl-cysteine, have been shown to induce apoptosis in cancer cells.[12][13][14] A plausible and frequently observed mechanism is the mitochondria-dependent (intrinsic) pathway of apoptosis. This pathway is a critical control point for cell death and is often dysregulated in cancer, making it an important target for therapeutics.
The Intrinsic Apoptosis Pathway: This pathway is initiated by intracellular stress, such as that caused by cytotoxic compounds. This stress leads to a change in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins at the mitochondrial membrane. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). This allows for the release of cytochrome c from the mitochondria into the cytoplasm. In the cytoplasm, cytochrome c binds to Apaf-1, which oligomerizes and recruits pro-caspase-9 to form the "apoptosome." This complex activates caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 then cleaves numerous cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis.[12]
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of bioactive compounds. The available literature clearly demonstrates their potential in anticancer, antimicrobial, and antioxidant applications. While direct, side-by-side comparative studies are currently lacking, the synthesis of findings from various research efforts allows for the identification of key structural motifs and mechanisms of action.
Future research should focus on systematic Structure-Activity Relationship (SAR) studies. By synthesizing libraries of derivatives with varied substitutions on the benzyl ring and other positions, and testing them under standardized assay conditions, a clearer picture of the determinants of bioactivity will emerge. Furthermore, as demonstrated by the success of hydrogel and nanogel formulations, the incorporation of these derivatives into novel biomaterials holds significant promise for enhancing drug delivery and overcoming challenges like solubility and metabolic instability. The continued exploration of this chemical scaffold is a valuable endeavor in the quest for new therapeutic agents.
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs would be generated here.
Sources
- 1. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.st [sci-hub.st]
- 4. Glutaryl-S-(p-bromobenzyl)-L-cysteinylglycine. A metabolically stable inhibitor of glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of mammalian glyoxalase I (lactoylglutathione lyase) by N-acylated S-blocked glutathione derivatives as a probe for the role of the N-site of glutathione in glyoxalase I mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
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- 11. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by S-allylmercapto-L-cysteine, a biotransformed garlic derivative, on a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Benzyl-L-cysteinol: A Comparative Analysis of its Efficacy as a Non-Competitive Enzyme Inhibitor
Abstract
In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. This guide provides a comprehensive comparative analysis of S-Benzyl-L-cysteinol (SBC) as an inhibitor of the plant enzyme O-acetylserine (thiol) lyase (OAS-TL). Drawing upon recent experimental data, we will explore the efficacy of SBC in relation to other known inhibitors, delve into its mechanism of action, and provide a detailed experimental protocol for assessing its inhibitory potential. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of this compound as a tool for enzyme inhibition studies and as a lead compound for further therapeutic development.
Introduction to Enzyme Inhibition and the Significance of Novel Inhibitors
Enzymes are biological catalysts that accelerate the rate of biochemical reactions essential for life. The regulation of enzyme activity is a critical cellular process, and its dysregulation is often implicated in various disease states. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, thereby providing a powerful tool for studying enzyme function and a proven strategy for the development of therapeutic agents.
The discovery of novel enzyme inhibitors with unique mechanisms of action is a continuous pursuit in pharmaceutical research. These inhibitors can offer improved specificity, reduced off-target effects, and novel therapeutic approaches for a wide range of diseases. This compound (SBC) has emerged as a noteworthy compound with demonstrated inhibitory activity against O-acetylserine (thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway of plants. This pathway is crucial for the synthesis of the amino acid L-cysteine, a fundamental building block for proteins and various essential sulfur-containing compounds.[1] The inhibition of OAS-TL by SBC has been investigated as a potential mechanism for the development of novel herbicides.[1]
This guide will provide an in-depth comparison of the inhibitory efficacy of this compound against OAS-TL with that of other known inhibitors of this enzyme, namely fluoroalanine (F-Ala) and trifluoroalanine (triF-Ala).
This compound: A Non-Competitive Inhibitor of O-acetylserine (thiol) lyase
Recent studies have elucidated the mechanism by which this compound inhibits O-acetylserine (thiol) lyase. In vitro experiments have demonstrated that SBC acts as a non-competitive inhibitor of OAS-TL from Arabidopsis thaliana.[1] Non-competitive inhibition is a type of reversible inhibition where the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding to the active site.
The inhibitory effect of SBC on OAS-TL is characterized by two distinct inhibition constants:
-
Kic (competitive inhibition constant): This constant reflects the binding affinity of the inhibitor to the free enzyme. For SBC, the Kic against Arabidopsis thaliana OAS-TL is 4.29 mM .[1]
-
Kiu (uncompetitive inhibition constant): This constant represents the binding affinity of the inhibitor to the enzyme-substrate complex. The Kiu for SBC is 5.12 mM .[1]
The similar values of Kic and Kiu confirm the non-competitive nature of the inhibition, indicating that SBC has a comparable affinity for both the free enzyme and the enzyme-substrate complex.
The following Graphviz diagram illustrates the mechanism of non-competitive inhibition by this compound.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 1 M HEPES buffer stock solution (pH 7.5).
-
Prepare a 1 M DTT stock solution.
-
Prepare a 100 mM OAS stock solution. Prepare fresh daily.
-
Prepare a 100 mM Na₂S stock solution. Prepare fresh daily.
-
Prepare a 20% (w/v) TCA solution.
-
Prepare the ninhydrin reagent according to standard protocols.
-
-
Enzyme Preparation:
-
Dilute the purified OAS-TL to a working concentration in HEPES buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound (or other test inhibitors) in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions to obtain a range of inhibitor concentrations for dose-response analysis.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
HEPES buffer (to a final concentration of 100 mM)
-
DTT (to a final concentration of 2.5 mM)
-
Na₂S (to a final concentration of 5 mM)
-
Inhibitor solution (at various final concentrations) or solvent control
-
OAS-TL enzyme solution
-
-
Pre-incubate the mixture for 5 minutes at 25°C.
-
Initiate the reaction by adding OAS to a final concentration of 10 mM.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) at 25°C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 50 µL of 20% TCA.
-
Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.
-
-
Detection of L-cysteine:
-
Transfer a known volume of the supernatant to a new tube.
-
Add the ninhydrin reagent and mix well.
-
Boil the samples for 10 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
For mechanistic studies, perform kinetic experiments by varying the substrate concentration at different fixed inhibitor concentrations to determine the mode of inhibition and calculate the Ki values (Kic and Kiu).
-
Conclusion and Future Perspectives
This compound has been identified as a non-competitive inhibitor of O-acetylserine (thiol) lyase. While its potency, as indicated by its millimolar inhibition constants, is lower than that of other known inhibitors like fluoroalanine and trifluoroalanine, its distinct non-competitive mechanism of action makes it a valuable tool for studying the allosteric regulation of OAS-TL.
The exploration of this compound and its analogs could lead to the development of more potent and selective inhibitors of OAS-TL. Such compounds could have applications in agriculture as novel herbicides, targeting a crucial metabolic pathway in plants. Furthermore, the principles of its interaction with the allosteric site of OAS-TL could inform the design of inhibitors for other enzymes with similar regulatory mechanisms.
Future research should focus on:
-
Structure-activity relationship (SAR) studies to identify chemical modifications that enhance the inhibitory potency of this compound.
-
X-ray crystallography or cryo-electron microscopy studies to elucidate the precise binding mode of SBC to the allosteric site of OAS-TL.
-
In vivo studies to evaluate the efficacy and selectivity of SBC and its derivatives in whole-plant systems.
By continuing to investigate the properties of this compound and its interactions with OAS-TL, the scientific community can gain deeper insights into enzyme regulation and pave the way for the development of new and effective chemical tools and therapeutic agents.
References
-
Al-Jabi, Z. N., & Al-Zoubi, R. M. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7109. [Link]
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de Cássia, R., Marchiosi, R., Ferrarese, M. L. L., & Ferrarese-Filho, O. (2023). Inhibition of O-acetylserine (thiol) lyase as a promising new mechanism of action for herbicides. Plant Physiology and Biochemistry, 204, 108127. [Link]
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Heeg, M. J., Jöst, M., Wirtz, M., & Hell, R. (2008). Analysis of the Arabidopsis O-Acetylserine(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis. The Plant Cell, 20(1), 168–185. [Link]
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López-Martín, M. C., Gotor, C., & Romero, L. C. (2011). Inhibition of Arabidopsis O-acetylserine(thiol)lyase A1 by tyrosine nitration. The Journal of biological chemistry, 286(2), 1103–1110. [Link]
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Marchiosi, R., de Souza, G. M., & Ferrarese-Filho, O. (2026). Inhibition of O-acetylserine (thiol) lyase by S-benzyl-L-cysteine: Differential effects on sulfate assimilation and photosynthesis in maize (Zea mays) and sourgrass (Digitaria insularis). Plant Physiology and Biochemistry, 231, 111024. [Link]
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Riemenschneider, A., Wegele, R., Schmidt, A., & Papenbrock, J. (2005). Impact of Reduced O-Acetylserine(thiol)lyase Isoform Contents on Potato Plant Metabolism. Plant Physiology, 137(3), 892–900. [Link]
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Salbitani, G., Carfagna, S., & G. (2016). Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana. Bio-protocol, 6(18), e1935. [Link]
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Tamburrini, M., Bruno, S., Pieroni, M., & Mozzarelli, A. (2018). Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1339–1346. [Link]
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Warrilow, A. G., & Hawkesford, M. J. (2002). Modulation of cyanoalanine synthase and O-acetylserine (thiol) lyases A and B activity by beta-substituted alanyl and anion inhibitors. Journal of experimental botany, 53(368), 439–445. [Link]
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Wirtz, M., Droux, M., & Hell, R. (2004). O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana. Journal of experimental botany, 55(404), 1785–1795. [Link]
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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against S-Benzyl-L-cysteinol-Containing Peptides
Introduction: The Criticality of Specificity for Modified Peptides
In the realms of therapeutic antibody development and advanced diagnostics, the ability to generate antibodies that recognize specific molecular features with high precision is paramount. This challenge is magnified when the target is not just a simple peptide sequence but one containing post-translational or synthetic modifications. These modifications can be the key to a protein's function, disease state, or therapeutic action. An antibody that cross-reacts with related but distinct structures can lead to off-target effects, reduced efficacy, or inaccurate diagnostic results.[1][2]
This guide focuses on a specific, synthetically modified amino acid: S-Benzyl-L-cysteinol (SBC) . SBC is often used as a stable, protected form of cysteine in peptide synthesis or as a unique hapten in its own right.[][4] Generating antibodies that are exquisitely specific to an SBC-containing epitope, without binding to native cysteine or other analogues, requires a rigorous and multi-faceted characterization strategy.
Here, we provide an in-depth comparison of two primary methodologies for assessing antibody cross-reactivity: the widely used Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the kinetically insightful Surface Plasmon Resonance (SPR) . We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to guide researchers in selecting the optimal approach for their needs.
Part 1: The Foundation - Strategic Antigen Design and Synthesis
The success of any cross-reactivity study hinges on the thoughtful design of the immunizing antigen and a panel of competitor peptides. The goal is to create a set of tools that can systematically probe the specificity of the antibody's binding pocket.
Designing the Immunogen and Competitor Panel
For our study, the primary immunogen is a 15-amino acid peptide containing a centrally located this compound. A typical length of 10-25 amino acids is recommended for peptide antigens to ensure the sequence is unique enough to be specific while being short enough to avoid complex secondary structures that might obscure the target epitope.[5][6][7]
Immunizing Peptide (Target): Ac-Gly-Phe-Leu-Asp-Val-[S-Benzyl-Cys]-Gly-Ala-Lys-Met-Trp-Ile-Asn-Arg-Cys-NH2
-
Rationale: The sequence is designed to be hydrophilic and lacks residues prone to difficult synthesis.[8][9] A terminal Cysteine (Cys) is added for conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH), which is necessary to elicit a robust immune response for small peptides.[10][11]
Competitor Peptide Panel: To rigorously test specificity, a panel of peptides is synthesized where the target SBC residue is systematically replaced:
-
Competitor A (Native Cysteine): ...-Val-[Cys]-Gly-... - The most critical comparison to ensure the antibody targets the modification.
-
Competitor B (Alanine Scan): ...-Val-[Ala]-Gly-... - A neutral substitution to determine the importance of the side chain's bulk and chemical nature.
-
Competitor C (Structural Analogue): ...-Val-[S-Ethyl-Cys]-Gly-... - Tests tolerance for smaller alkyl modifications on the sulfur atom.
-
Competitor D (Parent Peptide Backbone): ...-Val-Gly-... - A deletion mutant to assess the contribution of the entire residue to binding.
Synthesis and Purification
All peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity to ensure that observed binding effects are not due to contaminants.
Part 2: Comparative Methodologies for Cross-Reactivity Assessment
With a well-defined panel of peptides, we can now compare the two primary immunoassay platforms for characterizing the antibody's specificity.
Competitive ELISA: The High-Throughput Workhorse
Competitive ELISA (also known as inhibition ELISA) is a robust and widely accessible method for quantifying the specificity of an antibody.[12][13] Its core principle is the competition between a fixed amount of immobilized antigen and a variable amount of antigen in solution (the competitor) for a limited number of antibody binding sites. A stronger interaction between the antibody and the competitor peptide results in less antibody binding to the plate, leading to a weaker signal. The signal is therefore inversely proportional to the competitor's binding affinity.[12][14][15]
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
The data is plotted as signal intensity versus the log of the competitor peptide concentration. A sigmoidal curve is fitted to determine the IC50 value—the concentration of competitor peptide required to inhibit 50% of the antibody binding to the coated antigen.
Cross-Reactivity (%) is calculated as: (IC50 of Target Peptide / IC50 of Competitor Peptide) * 100
| Peptide Competitor | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Target (SBC-Peptide) | 15 | 100% | Reference for specific binding. |
| Competitor A (Cys-Peptide) | 1,800 | 0.83% | Very low cross-reactivity with the native cysteine residue. |
| Competitor B (Ala-Peptide) | >10,000 | <0.15% | Negligible binding; the entire SBC side chain is critical. |
| Competitor C (S-Ethyl-Cys) | 450 | 3.33% | Minor cross-reactivity, indicating sensitivity to the benzyl group's size. |
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
SPR is a powerful, label-free technology that measures biomolecular interactions in real-time.[16] It provides not only affinity data (like ELISA) but also the kinetic rate constants for association (k_a) and dissociation (k_d), which together determine the equilibrium dissociation constant (K_D).[17] This level of detail is invaluable for understanding the stability and dynamics of the antibody-antigen interaction, which can be critical for predicting in vivo performance.[18]
Caption: Multi-cycle kinetics workflow for SPR cross-reactivity analysis.
Sensorgrams (plots of response units vs. time) are generated for each peptide concentration. These curves are fitted to a binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and K_D.
-
k_a (on-rate): How quickly the antibody binds the peptide.
-
k_d (off-rate): How quickly the antibody-peptide complex falls apart. A slower off-rate indicates a more stable complex.
-
K_D (Affinity): The equilibrium dissociation constant (k_d / k_a). A lower K_D value signifies a stronger binding affinity.
| Peptide Analyte | k_a (1/Ms) | k_d (1/s) | K_D (M) | Interpretation |
| Target (SBC-Peptide) | 2.1 x 10⁵ | 8.5 x 10⁻⁴ | 4.0 x 10⁻⁹ | High-affinity interaction with a stable complex (slow off-rate). |
| Competitor A (Cys-Peptide) | 1.5 x 10³ | 9.2 x 10⁻² | 6.1 x 10⁻⁵ | Very weak interaction; over 15,000-fold lower affinity than the target. |
| Competitor C (S-Ethyl-Cys) | 4.0 x 10⁴ | 7.5 x 10⁻³ | 1.9 x 10⁻⁷ | Moderate affinity (~48-fold weaker than target), confirming some tolerance for smaller S-alkyl groups. |
Part 3: Head-to-Head Comparison: ELISA vs. SPR
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint, colorimetric measurement based on competition for antibody binding sites. | Real-time, label-free optical detection of mass changes on a sensor surface.[16] |
| Primary Output | IC50 values, relative affinity, and % cross-reactivity. | Kinetic constants (k_a, k_d) and affinity constant (K_D).[17] |
| Throughput | High (96/384-well plates). Ideal for screening many compounds or antibody clones. | Lower to Medium. Best for in-depth characterization of a smaller set of interactions. |
| Sample Consumption | Higher overall, but requires less purified sample per data point. | Very low sample consumption, but requires highly purified analytes. |
| Information Depth | Provides a relative ranking of binding strength. | Provides a detailed kinetic profile of the interaction, revealing "on" and "off" rates. |
| Complexity & Cost | Relatively simple, lower instrument cost. Reagents can be a recurring cost. | More complex instrumentation and analysis. Higher initial instrument cost. |
| Best Use Case | High-throughput screening of antibody clones; initial cross-reactivity profiling. | Detailed kinetic characterization of lead candidates; understanding the mechanism of binding.[19] |
Part 4: Detailed Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity
-
Plate Coating: Dilute the Target Peptide-KLH conjugate to 2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.[20][21]
-
Washing & Blocking: Wash the plate 3 times with 200 µL/well of Wash Buffer (1X PBS, 0.05% Tween-20). Block the plate with 200 µL/well of Blocking Buffer (1X PBS, 3% BSA) for 1-2 hours at room temperature.[21]
-
Competition Reaction:
-
Prepare serial dilutions of the target and competitor peptides in Antibody Dilution Buffer (1X PBS, 1% BSA, 0.05% Tween-20).
-
In a separate "preparation" plate, mix 50 µL of each peptide dilution with 50 µL of the anti-SBC antibody (diluted to a concentration that gives ~80% of the maximum signal in a direct ELISA).
-
Incubate this mixture for 1 hour at room temperature to allow the antibody and competitor to interact.
-
-
Incubation: After washing the blocked assay plate 3 times, transfer 100 µL of the antibody/peptide mixture from the preparation plate to the assay plate. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions in Antibody Dilution Buffer. Incubate for 1 hour.[22]
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[23]
-
Stop the reaction with 50 µL of 1 M H₂SO₄.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: SPR Kinetic and Affinity Analysis
-
System Preparation: Use a suitable SPR system (e.g., Biacore, Reichert, P4SPR). Equilibrate the system with a running buffer (e.g., HBS-EP+).
-
Antibody Immobilization:
-
Use a sensor chip designed for antibody capture (e.g., a Protein A or anti-Fc chip).
-
Inject the anti-SBC antibody over the active flow cell(s) to achieve a capture level of ~500-1000 Response Units (RU). Use a reference flow cell that is activated and blocked but has no captured antibody.
-
-
Analyte Injection (Kinetic Analysis):
-
Prepare a dilution series of each competitor peptide in running buffer, typically ranging from 0.1x to 10x the expected K_D. Include a zero-concentration (buffer only) injection for double referencing.
-
Perform a multi-cycle kinetic analysis by injecting each concentration over the reference and active flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
-
Regeneration: Between each peptide cycle, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.7) to remove the captured antibody and bound analyte, preparing the surface for the next cycle.[17]
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal from the active flow cell signal and then subtracting the buffer-only injection (double referencing).
-
Fit the processed sensorgrams to an appropriate binding model (e.g., 1:1 binding) using the instrument's analysis software to determine k_a, k_d, and K_D.
-
Conclusion and Recommendations
Both Competitive ELISA and SPR are powerful techniques for characterizing the cross-reactivity of antibodies against this compound-containing peptides. The choice between them depends on the specific research question and available resources.
-
For initial high-throughput screening of hybridoma supernatants or preliminary characterization of polyclonal sera, Competitive ELISA is the method of choice. It is cost-effective, scalable, and provides clear, quantitative data on specificity and cross-reactivity.
-
For in-depth characterization of lead monoclonal antibody candidates intended for therapeutic or advanced diagnostic use, SPR is indispensable. It provides crucial kinetic information that reveals the stability and dynamic nature of the antibody-antigen interaction, offering a more complete picture of binding specificity than an endpoint assay can provide.
By employing these methods in a logical workflow—using ELISA for broad screening followed by SPR for deep characterization—researchers can confidently select and validate antibodies with the exquisite specificity required to distinguish a single, modified amino acid within a complex biological milieu.
References
- Vertex AI Search. Peptide-ELISA Protocol.
- Chailyan, A., & Marcatili, P. (2024). Structural Characterization of Peptide Antibodies. Methods in Molecular Biology, 2821, 195-204.
- Reichert Life Sciences. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies.
- Cell Signaling Technology. (2007). ELISA-Peptide Assay Protocol.
- MyBioSource. Additional Information on Competitive ELISA. MyBioSource Learning Center.
- Creative Biolabs. Competitive ELISA.
- Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins.
- Trier, N. H., et al. (2023). Design, Production, Characterization, and Use of Peptide Antibodies. MDPI.
- Kasetsirikul, S., et al. (2022). A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation. Taylor & Francis Online.
- Patsnap Synapse. (2025). How Do Competitive and Indirect ELISA Differ?.
- Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog.
- Creative Diagnostics. Competitive ELISA Protocol.
- Foudeh, A. M., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. National Institutes of Health.
- B. A. Baird, et al. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.
- BOC Sciences. Z-S-benzyl-L-cysteine.
- Sigma-Aldrich. ELISA Protocols.
- Wesener, D. A., et al. (2021). Peptide Antigen Modifications Influence the On-Target and Off-Target Antibody Response for an Influenza Subunit Vaccine. MDPI.
- Houen, G., et al. (2021). Peptides, Antibodies, Peptide Antibodies and More. MDPI.
- Ghosh, S., et al. (2022). S-Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. ResearchGate.
- BenchChem. (2025). Applications of S-Benzyl Protected Cysteine in Peptide Drug Discovery.
- GenScript. Peptide Antigen Design Guidelines.
- Innovagen AB. Designing synthetic peptides as antigens for antibody production.
- Walter, G., & Werchau, H. (1982). Cross-reactivity of antibodies against synthetic peptides. Journal of Cellular Biochemistry, 19(2), 119-125.
- Biosynth. The Antigen Series: A Guide To Peptide Antigen Design.
- AltaBioscience. Custom Peptide Antigens for Antibody Generation.
- Hyman Lab. Antigen Design and Administration Basic Immunology Peptide Design.
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- 23. ELISA Protocols [sigmaaldrich.com]
Benchmarking the performance of S-Benzyl-L-cysteinol in different peptide synthesis protocols
In the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that dictates the success of synthesizing complex, cysteine-containing peptides. Cysteine's reactive thiol side chain, essential for forming structural disulfide bonds and for bioconjugation, necessitates robust protection to prevent a cascade of undesirable side reactions. This guide provides an in-depth, objective comparison of S-Benzyl-L-cysteinol against common alternatives in both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) protocols, supported by experimental insights to inform your synthetic strategy.
The Enduring Challenge of Cysteine Incorporation
The synthesis of peptides containing cysteine is a well-known challenge for peptide chemists.[1] The nucleophilic nature of the thiol group makes it susceptible to oxidation, alkylation, and other side reactions during the iterative steps of peptide chain elongation.[2] Furthermore, cysteine residues are notoriously prone to racemization during the activation and coupling steps, a side reaction that can compromise the biological activity of the final peptide.[3][4]
Effective protection of the thiol side chain is therefore non-negotiable. An ideal protecting group should be stable throughout the synthesis, prevent side reactions, minimize racemization, and be removable under conditions that do not degrade the peptide.[5] This final point, the deprotection condition, is often the deciding factor and forms the basis of "orthogonal" synthesis strategies, which are crucial for creating complex peptides with multiple, specific disulfide bonds.[6][7]
A Profile of this compound (Cys(Bzl))
The S-benzyl (Bzl) group is one of the classic choices for cysteine protection, historically favored in the Boc/Bzl peptide synthesis strategy.[8] Its primary strength lies in its high stability under the moderately acidic conditions used for the repetitive removal of the Nα-Boc group.[5][8]
However, this stability is also its main drawback in the more modern and widely adopted Fmoc/tBu strategy. The S-benzyl group is resistant to the standard trifluoroacetic acid (TFA) cocktails used for final cleavage and deprotection in Fmoc-SPPS.[9] Its complete removal necessitates harsh, strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which can lead to the degradation of sensitive amino acid residues and limit its applicability.[10]
Comparative Performance Analysis
The efficacy of a cysteine protecting group is measured by several key performance indicators. Here, we compare this compound against the most widely used alternatives in the context of Fmoc-SPPS.
| Protecting Group | Abbreviation | Key Advantage | Key Disadvantage | Racemization Risk | Deprotection Condition | Orthogonality to Fmoc/tBu |
| S-Benzyl | Bzl | High acid stability (orthogonal to very labile groups) | Requires harsh HF/TFMSA for cleavage | Moderate to High | HF, TFMSA | Yes (but cleavage is not orthogonal to resin) |
| S-Trityl | Trt | Cleaved by standard TFA cocktail; cost-effective | Prone to racemization; steric bulk can hinder coupling | High with base-driven coupling[11][12] | Mild Acid (TFA)[13] | No (cleaved with side chains) |
| S-Acetamidomethyl | Acm | Stable to TFA; allows post-cleavage purification | Requires specific reagents (e.g., iodine, Hg(OAc)₂) for removal | Low to Moderate | Iodine, Hg(OAc)₂, AgOTf[6] | Yes |
| S-tert-Butyl | tBu | Stable to TFA and iodine oxidation | Requires strong acids (e.g., TMSBr/TFA) or heavy metals | Low | Strong Acid, Hg(OAc)₂[6] | Yes |
| S-tert-Butylthio | StBu | Removed by mild reduction (thiols/phosphines) | Deprotection on-resin can be sluggish[14] | Low to Moderate | Thiols (e.g., DTT), Phosphines | Yes |
Quantitative Racemization Data:
Racemization is highly dependent on the coupling conditions. Studies have shown that for Fmoc-Cys(Trt)-OH, racemization can be significant with common base-driven coupling reagents but can be minimized with others. For instance, coupling with DIC/Oxyma resulted in significantly less racemization compared to other methods.[2][11]
| Protecting Group | Coupling Reagent | Base | % D-Isomer (Racemization) |
| Fmoc-Cys(Trt)-OH | HATU | NMM | 13.9%[11][12] |
| Fmoc-Cys(Trt)-OH | HBTU | DIPEA | 11.2%[11][12] |
| Fmoc-Cys(Trt)-OH | PyBOP | DIPEA | 9.4%[11][12] |
| Fmoc-Cys(Trt)-OH | DIC / Oxyma | - | 3.3%[2] |
| Fmoc-Cys(Dpm)-OH | DIC / Oxyma | - | 6.8%[2] |
| Fmoc-Cys(Thp)-OH | DIC / Oxyma | - | 0.74%[2] |
Experimental Protocols: A Benchmarking Workflow
To provide a practical comparison, we outline protocols for the synthesis of a model hexapeptide, Tyr-Gly-Gly-Phe-Cys-Gly, using different cysteine protection strategies.
Diagram: General Fmoc-SPPS Workflow
Sources
- 1. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
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A Senior Application Scientist's Guide to the Stability of S-Benzyl-L-cysteinol: In Vitro vs. In Vivo Perspectives
For drug development professionals, understanding a compound's stability profile is not merely a regulatory checkbox; it is a fundamental pillar upon which the entire preclinical and clinical strategy rests. An otherwise promising therapeutic candidate can fail spectacularly if it degrades too rapidly in circulation to reach its target or metabolizes into a toxic byproduct. This guide provides an in-depth comparison of the principles and practices for evaluating the in vitro and in vivo stability of S-Benzyl-L-cysteinol, a cysteine derivative of significant interest in medicinal chemistry and drug discovery.[1]
While specific, comprehensive stability data for this compound is not widely published, this guide will equip researchers with the foundational knowledge, validated experimental protocols, and predictive metabolic insights necessary to design and execute a robust stability assessment. We will draw upon established methodologies and data from closely related structural analogs to build a scientifically grounded framework for what to expect and how to measure it.
The Central Question: Why Stability Matters for this compound
This compound, like many cysteine conjugates, occupies a chemical space that is both biologically promising and metabolically complex. The sulfur-carbon bond and the free amine and carboxyl groups present potential sites for enzymatic attack. Determining the molecule's half-life under physiological conditions is critical for:
-
Predicting Pharmacokinetics (PK): A compound's stability is directly linked to its clearance and, consequently, its dosing regimen.
-
Identifying Potential Liabilities: Rapid degradation can limit bioavailability, while specific metabolic pathways can lead to the formation of reactive or toxic metabolites.
-
Guiding Medicinal Chemistry Efforts: Understanding metabolic weak points allows for rational chemical modifications to enhance stability and improve the drug-like properties of lead candidates.
Part 1: In Vitro Stability Assessment - The First Line of Inquiry
In vitro assays are the workhorse of early drug discovery, offering a rapid, cost-effective, and high-throughput method to assess metabolic stability in a controlled environment. These assays typically utilize subcellular fractions or whole cells to model key aspects of physiological metabolism.
The Power of Liver Microsomes
The liver is the primary site of drug metabolism in the body.[2] Liver microsomes, which are vesicles formed from the endoplasmic reticulum of liver cells, are enriched with a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[3] A microsomal stability assay is therefore an essential first step to determine a compound's susceptibility to oxidative metabolism.
The core principle is to incubate the test compound with liver microsomes and a necessary cofactor, NADPH, which initiates the enzymatic reactions.[3] The disappearance of the parent compound is then monitored over time using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This protocol provides a self-validating system for assessing the stability of this compound.
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Liver Microsomes: Use pooled human or rat liver microsomes to average out inter-individual variability. Thaw on ice immediately before use. A typical protein concentration for the incubation is 0.5 mg/mL.[3]
-
Phosphate Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
NADPH Regenerating System: This is critical for sustained enzyme activity. A common solution consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. The final concentration of NADPH is typically 1 mM.[3]
-
Internal Standard (IS): A structurally similar, stable compound not expected to be found in the samples (e.g., a deuterated analog or a stable compound with similar chromatographic behavior).
-
Quenching Solution: Ice-cold acetonitrile containing the Internal Standard.
-
-
Incubation Procedure:
-
Pre-warm a mixture of liver microsomes and phosphate buffer in a 96-well plate or microcentrifuge tubes at 37°C for 5-10 minutes.
-
To initiate the reaction, add the test compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
A parallel "minus-NADPH" control is essential. This sample contains everything except the NADPH system and serves to measure any non-enzymatic degradation.
-
Incubate the reaction plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a well containing the ice-cold quenching solution. This stops the enzymatic reaction and precipitates the proteins.[4][5]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining percentage of this compound at each time point relative to the 0-minute sample.
-
The data from a microsomal stability assay is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[2]
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. This is calculated from the slope of the natural log of the percent remaining compound versus time.
-
Intrinsic Clearance (CLint): The maximal ability of the liver to metabolize a drug, independent of blood flow. It represents the volume of liver blood cleared of the drug per unit of time.
| Parameter | Formula | Description |
| Elimination Rate Constant (k) | - (Slope of ln[% remaining] vs. time) | The fractional rate of elimination. |
| In Vitro Half-Life (t½) | 0.693 / k | Time required for 50% of the compound to disappear.[3][5] |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg protein) | Clearance rate normalized to the amount of microsomal protein. |
This table outlines the fundamental calculations for interpreting microsomal stability data.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Part 2: In Vivo Stability - The Whole-System Reality
While in vitro assays are invaluable for screening, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism. In vivo studies, typically conducted in rodent models like rats, are essential to understand the true pharmacokinetic profile and metabolic fate of a compound.
Predicted Metabolic Pathways for this compound
Based on established metabolic pathways for cysteine S-conjugates and specific data on S-benzyl-L-cysteine, we can construct a predictive map of its fate in vivo.[6][7][8]
-
N-Acetylation: The free amino group of the cysteine moiety is a prime candidate for N-acetylation by N-acetyltransferases (NATs), a common Phase II metabolic reaction. This would result in the formation of N-acetyl-S-benzyl-L-cysteine, often referred to as a mercapturic acid, which is typically more water-soluble and readily excreted in urine. The metabolism of the structural analog S-allyl-L-cysteine is dominated by this pathway.[9][10]
-
C-S Bond Cleavage (The β-Lyase Pathway): A crucial and toxicologically significant pathway for many cysteine S-conjugates involves cleavage of the carbon-sulfur bond by enzymes known as cysteine S-conjugate β-lyases (C-S lyases).[8] This reaction would break down this compound into pyruvate, ammonia, and the highly reactive benzyl thiol .
-
Metabolism of Benzyl Thiol: Benzyl thiol itself is not the final product. It would be further metabolized, likely through oxidation to benzoic acid, which is then conjugated with glycine to form hippuric acid , a major metabolite that is efficiently cleared in the urine. This exact pathway has been demonstrated in rats for S-benzyl-L-cysteine.[6][11]
Caption: Predicted major in vivo metabolic pathways of this compound.
Comparative Pharmacokinetics: Insights from S-Allyl-L-cysteine
While direct pharmacokinetic data for this compound is unavailable, examining a closely related analog, S-allyl-L-cysteine (SAC), provides a valuable template for the types of parameters measured and the potential outcomes of an in vivo study. SAC differs by having an allyl group instead of a benzyl group attached to the sulfur.
A study in rats provides key pharmacokinetic parameters for SAC following oral administration.[10]
| Pharmacokinetic Parameter | Value (for S-allyl-L-cysteine in rats) | Description |
| Dose | 5 mg/kg (oral) | The amount of compound administered. |
| Bioavailability (F%) | 98% | The fraction of the drug that reaches systemic circulation.[10] |
| Tmax (hours) | ~0.5 hours | Time to reach maximum plasma concentration. |
| Major Metabolites | N-acetyl-SAC, N-acetyl-SAC sulfoxide | Indicates N-acetylation and S-oxidation are key pathways.[10] |
| Primary Excretion Route | Urine (as metabolites) | The main route of elimination from the body.[10] |
This table presents pharmacokinetic data for the analog S-allyl-L-cysteine in rats, illustrating the key metrics for an in vivo study.[10]
Causality and Experimental Choices: The choice of an oral route of administration is critical for compounds intended as oral therapeutics, as it assesses absorption and first-pass metabolism. Intravenous administration is also typically included to provide a baseline for 100% bioavailability. The use of LC-MS/MS is non-negotiable for its ability to sensitively and selectively quantify both the parent drug and its metabolites in complex biological matrices like plasma and urine.[12][13]
Summary and Recommendations for the Researcher
Evaluating the stability of a novel compound like this compound requires a multi-faceted approach that progresses from high-throughput in vitro screens to definitive in vivo studies.
-
Start with In Vitro: Begin with a liver microsomal stability assay using both rat and human microsomes to assess susceptibility to Phase I metabolism and identify potential species differences. A low clearance in this assay is a positive sign.
-
Consider Plasma Stability: A simple incubation in plasma can also be performed to check for degradation by plasma esterases or other enzymes.
-
Predict and Search for Metabolites: Based on the predicted pathways, develop analytical methods to look for N-acetyl-S-benzyl-L-cysteine and downstream metabolites of benzyl thiol, such as hippuric acid, in your in vivo samples.
-
Conduct a Pilot In Vivo PK Study: A pilot pharmacokinetic study in rats is the gold standard. It will provide crucial data on oral bioavailability, clearance rate, and the true metabolic fate of this compound, confirming or refuting the predictions based on its analogs.
By following this logical progression, researchers can build a comprehensive stability profile for this compound, enabling informed decisions in the complex but rewarding journey of drug discovery and development.
References
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Richardson, K. A., Edwards, V. T., Jones, B. C., & Hutson, D. H. (1991). Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine. Xenobiotica, 21(3), 371-382. [Link]
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Tateishi, M. (1983). Metabolism and toxication of cysteine conjugates. Journal of the Toxicological Sciences, 8(3), 245-258. [Link]
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Cooper, A. J., & Pinto, J. T. (2008). Cysteine S-conjugate β-lyases: important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino Acids, 34(4), 523-547. [Link]
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Richardson, K. A., Edwards, V. T., Jones, B. C., & Hutson, D. H. (1991). Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine. Taylor & Francis Online. [Link]
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Brüsewitz, G., Cameron, B. D., Chasseaud, L. F., Görler, K., Hawkins, D. R., Koch, H., & Mennicke, W. H. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. Biochemical Journal, 162(1), 99-107. [Link]
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Zielińska, S., Sionkowska, A., & Kaczmarek, B. (2023). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. International Journal of Molecular Sciences, 24(13), 10887. [Link]
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Wikipedia. (n.d.). Cysteine. [Link]
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Lee, J. H., Kim, J. H., Kim, J. H., Lee, S. H., Kim, S. K., & Lee, M. G. (2015). Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. Drug Metabolism and Disposition, 43(5), 711-719. [Link]
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Mennicke, W. H., Görler, K., & Krumbiegel, G. (1988). The Metabolism of Benzyl Isothiocyanate and Its Cysteine Conjugate in Guinea-Pigs and Rabbits. Xenobiotica, 18(4), 441-447. [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
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D'Atri, V., Le-Gac, S., Eeltink, S., & Colas, O. (2019). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 12(3), 128. [Link]
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Ploch, S., Wójcik, M., & Wszołek, K. (2018). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. International Journal of Molecular Sciences, 19(11), 3358. [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
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ResearchGate. (n.d.). S-Benzyl-L-cysteine. [Link]
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Ferrarese, O., Marchiosi, R., & Foletto, M. P. (2024). Exploring S-Benzyl-L-Cysteine as an O-acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Ba. Preprints.org. [Link]
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ResearchGate. (2025). S-Benzyl-L-cysteine Based Schiff bases Containing Peptide Groups: Design, Synthesis, Characterization, Cyclic Voltammetry, Antimicrobial and Molecular Docking Studies. [Link]
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Fass, D. (2008). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Methods in Enzymology, 443, 259-278. [Link]
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Richardson, P. F. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 10(2), 85-92. [Link]
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Evotec. (n.d.). Microsomal Stability. [Link]
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Amano, H., Kazamori, D., Itoh, K., & Morihara, N. (2016). Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption. The Journal of Nutrition, 146(2), 456S-459S. [Link]
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Elfarra, A. A., & Hwang, I. Y. (1990). In Vivo Metabolites of S-(2-benzothiazolyl)-L-cysteine as Markers of in Vivo Cysteine Conjugate Beta-Lyase and Thiol Glucuronosyl Transferase Activities. Drug Metabolism and Disposition, 18(6), 917-922. [Link]
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Comparative analysis of S-Benzyl-L-cysteinol and S-trityl-L-cysteine in peptide synthesis
Introduction: The Critical Role of Cysteine Protection
In the intricate world of peptide synthesis, the amino acid cysteine presents a unique set of challenges and opportunities. Its thiol side chain is a powerful nucleophile, essential for forming the disulfide bonds that define the tertiary structure and biological activity of many peptides and proteins, from hormones like oxytocin to complex neurotoxins.[1][2] However, this same reactivity makes the thiol group susceptible to a host of undesirable side reactions during synthesis, including oxidation, alkylation, and racemization.[3][4]
Effective protection of the cysteine thiol is therefore not merely a procedural step but a cornerstone of a successful synthesis strategy. The choice of protecting group dictates the conditions for its removal, influences the overall yield and purity of the final peptide, and enables complex orthogonal strategies for regioselective disulfide bond formation.[5]
This guide provides an in-depth comparative analysis of two of the most well-established thiol protecting groups: the S-benzyl (Bzl) group, a classic choice often associated with Boc-based strategies, and the S-trityl (Trt) group, the workhorse of modern Fmoc-based solid-phase peptide synthesis (SPPS).[1][6] We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Note: This guide focuses on the protection of the amino acid L-cysteine. While the prompt mentioned S-Benzyl-L-cysteinol, this amino alcohol is not typically incorporated into a growing peptide chain. The comparison will therefore center on the standard protected L-cysteine derivatives used in peptide synthesis.
Chemical Foundations of S-Benzyl and S-Trityl Protecting Groups
The fundamental difference between the Bzl and Trt groups lies in the stability of the carbocation formed during their acid-catalyzed cleavage. This difference in stability directly dictates the acidity required for their removal, which is the most critical factor in their application.[7]
-
S-Trityl (Triphenylmethyl, Trt): The trityl group is attached to the sulfur atom via a thioether linkage.[8] Upon acidolysis, it cleaves to form the trityl cation. This carbocation is highly stabilized by resonance delocalization across its three phenyl rings, making it exceptionally stable.[9] Consequently, the S-Trt group is highly acid-labile and can be removed with mild acidic conditions, most commonly trifluoroacetic acid (TFA), which is the standard reagent used for final cleavage in Fmoc-SPPS.[10]
-
S-Benzyl (Bzl): The benzyl group is also a thioether protecting group.[] However, the benzyl carbocation formed upon its cleavage is significantly less stable than the trityl cation.[7] As a result, the S-Bzl group is much more stable to acid. It is resistant to the repetitive TFA treatments used for Nα-Boc removal in Boc-SPPS but requires very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for its complete removal.[6][12]
Head-to-Head Comparison: S-Trityl vs. S-Benzyl in Modern Peptide Synthesis
The choice between Trt and Bzl protection for cysteine is primarily dictated by the overall synthetic strategy, specifically the choice between Fmoc/tBu and Boc/Bzl chemistry.
| Feature | S-Trityl (Trt) | S-Benzyl (Bzl) |
| Primary Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).[1] | Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).[6] |
| Cleavage Conditions | Mild Acid: Standard TFA cleavage cocktails (e.g., 95% TFA).[8][10] | Strong, Harsh Acid: Anhydrous HF, TFMSA.[12] |
| Orthogonality | Compatible with other highly acid-labile groups (e.g., Mmt) and stable groups (e.g., Acm, tBu) for multi-disulfide peptides.[5][13] | Primarily used in a differential acid lability scheme with Boc. Less versatile for complex orthogonal syntheses in Fmoc strategies.[6] |
| Side Reaction Risk | Retritylation: The liberated Trt cation can re-alkylate the free thiol or other nucleophilic residues (e.g., Trp). Mitigated by scavengers like triisopropylsilane (TIS).[10][14] | S-Benzylation: Benzyl cations generated during cleavage can cause S-alkylation.[15] Requires effective scavengers. |
| Racemization | Lower risk of racemization compared to some other protecting groups.[3] | Generally low risk during coupling. |
| β-Elimination | C-terminal Cys(Trt) is preferred over Cys(Acm) to reduce base-induced β-elimination during Fmoc removal.[1] | Less of a concern in Boc-SPPS due to the absence of a strong base like piperidine for Nα-deprotection. |
| Overall Yield & Purity | Generally high yields and purity are achievable with optimized cleavage cocktails.[16] | Can provide high yields, but harsh cleavage conditions may degrade sensitive peptides, impacting overall purity.[12][17] |
Experimental Considerations and Causality
The Logic of Cleavage Cocktails
Simply applying acid is insufficient for clean deprotection. The carbocations generated during cleavage are highly reactive electrophiles that can lead to a variety of side products.[15][18] This is why a "cleavage cocktail" containing scavengers is essential.
For S-Trityl-L-Cysteine: The primary concern is the reversibility of the deprotection, where the stable trityl cation reattaches to the nucleophilic thiol.[10]
-
Why Triisopropylsilane (TIS)? TIS is the scavenger of choice for Trt deprotection.[9] It acts as a hydride donor, irreversibly reducing the trityl cation to the inert hydrocarbon triphenylmethane, thereby driving the equilibrium towards the deprotected state and preventing retritylation.[9][10] Water is also included to scavenge other potential carbocations.
// Explanatory edges Trt_cation -> Peptide_Cys_SH [label="Re-alkylation\n(Side Reaction)", style=dashed, color="#EA4335", constraint=false]; } dot Caption: S-Trityl cleavage and the crucial role of TIS as a scavenger.
For S-Benzyl-L-Cysteine: The challenge here is the sheer strength of the acid required.
-
Why Hydrogen Fluoride (HF)? HF is one of the few reagents strong enough to efficiently cleave the stable S-benzyl bond. This process generates benzyl cations that can alkylate the deprotected thiol or other sensitive residues like tryptophan and methionine.[15] Therefore, scavengers like anisole or thioanisole are included to trap these carbocations. The use of HF requires specialized, hazardous-gas handling equipment and is a significant drawback of the Boc/Bzl strategy.[17]
Experimental Protocols
Protocol 1: Incorporation and Deprotection of Fmoc-L-Cys(Trt)-OH in SPPS
This protocol outlines the standard procedure for using S-trityl protected cysteine in an automated or manual Fmoc-SPPS workflow.
A. Coupling of Fmoc-L-Cys(Trt)-OH
-
Resin Preparation: Start with a pre-swollen Fmoc-deprotected peptide-resin in an appropriate reaction vessel.
-
Activation: In a separate vial, dissolve Fmoc-L-Cys(Trt)-OH (3-5 eq.), a coupling agent like HBTU (3-5 eq.), and a base such as DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
B. Final Cleavage and Deprotection
-
Resin Preparation: After synthesis is complete, wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard, robust mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (H₂O) .[19]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Incubate at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise into a large volume of ice-cold diethyl ether.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Wash the pellet with cold ether, dry the crude peptide, and purify using reverse-phase HPLC.
-
Validation: Confirm the identity and purity of the peptide using LC-MS analysis. The mass should correspond to the fully deprotected peptide.
// Nodes Start [label="Start:\nFmoc-Deprotected Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Activate [label="Activate Fmoc-Cys(Trt)-OH\n(HBTU/DIPEA in DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Couple [label="Couple to Resin\n(1-2 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF, DCM)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Kaiser [label="Kaiser Test", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash\n(DMF, DCM)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; NextCycle [label="Couple Next Amino Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalCleavage [label="Final Cleavage\n(TFA/TIS/H2O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precipitate [label="Precipitate in Ether", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify (HPLC) &\nValidate (LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nPure Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Activate; Activate -> Couple; Couple -> Kaiser; Kaiser -> Wash1 [label="Negative"]; Kaiser -> Couple [label="Positive"]; Wash1 -> Deprotect; Deprotect -> Wash2; Wash2 -> NextCycle; Wash1 -> FinalCleavage [label="Final Residue"]; FinalCleavage -> Precipitate; Precipitate -> Purify; Purify -> End; } dot Caption: Standard workflow for incorporating Cys(Trt) in Fmoc-SPPS.
Protocol 2: Conceptual Cleavage of S-Benzyl-L-Cysteine in Boc-SPPS
This protocol is provided for comparative understanding. Note: This procedure involves extremely hazardous materials (HF) and must only be performed by trained personnel with specialized equipment.
-
Synthesis: The peptide is assembled on the resin using Nα-Boc protected amino acids. The S-benzyl group on cysteine remains stable during the repetitive TFA deprotection steps for the Boc group.[6]
-
HF Apparatus: The dried peptide-resin is placed in a reaction vessel made of HF-resistant polymer (e.g., Kel-F) within a specialized HF cleavage apparatus.
-
Scavenger Addition: An appropriate scavenger, such as anisole, is added to the vessel.
-
HF Distillation: Anhydrous hydrogen fluoride is carefully distilled into the reaction vessel at low temperature (typically -5 to 0 °C).
-
Cleavage Reaction: The reaction is stirred at approximately 0 °C for 1-2 hours. The strong acid cleaves the S-benzyl group and other benzyl-based protecting groups, and cleaves the peptide from the resin.
-
HF Removal: The HF is removed by vacuum distillation.
-
Peptide Isolation: The remaining residue is washed with cold ether to remove scavengers and cleaved protecting groups, and the crude peptide is precipitated and dried.
-
Purification & Validation: The peptide is purified by HPLC and validated by LC-MS.
Conclusion and Recommendations
The comparative analysis of S-trityl and S-benzyl protecting groups for cysteine reveals a clear divergence in their application, driven by their differing acid lability.
-
S-Trityl-L-cysteine is the undisputed standard for modern Fmoc-SPPS . Its mild cleavage conditions are highly compatible with the overall strategy, preserving the integrity of sensitive peptides. The primary challenge, retritylation, is well-understood and effectively managed with scavengers like TIS. Its compatibility with a range of other protecting groups also makes it ideal for the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds.[13]
-
S-Benzyl-L-cysteine remains a legacy protecting group, primarily of use within the Boc/Bzl-SPPS framework .[6] While robust, its reliance on hazardous strong acids like HF for cleavage makes it less desirable and less common in modern research labs, which have largely transitioned to the milder and more versatile Fmoc chemistry.[12][17]
For researchers, scientists, and drug development professionals engaged in peptide synthesis, Fmoc-L-Cys(Trt)-OH is the recommended building block for the vast majority of applications. It offers a superior balance of stability, mild deprotection, and compatibility with orthogonal synthesis schemes, leading to higher purity and yield for a wider range of peptide targets.
References
- Benchchem. Orthogonal Protection Strategies: A Comparative Guide to N-Boc-S-benzyl-D-cysteine in Peptide Synthesis.
-
Payne, R. J., & Lummis, P. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9647-9694. Available from: [Link]
-
Zhang, W., et al. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 27(9), 2975. Available from: [Link]
- Benchchem. A Comparative Guide to Cysteine Protection Strategies in Solid-Phase Peptide Synthesis.
-
Hiskey, R. G., & Adams, J. B. (1967). Sulfur-containing polypeptides. VII. Synthesis of S-trityl-L-cysteine peptides using acid labile amino and carboxy protective groups. The Journal of Organic Chemistry, 32(9), 2744-2748. Available from: [Link]
- Benchchem. Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists.
- Fields, G. B., & Noble, R. L. (1990). 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. International Journal of Peptide and Protein Research, 35(3), 161-214. (This is a general reference, a more specific one on cleavage is better).
- Benchchem. Technical Support Center: Optimization of Cleavage Conditions for Cys(Bzl)-Containing Peptides.
-
Pearson, D. A., et al. (1993). Reduction of cysteine-S-protecting groups by triisopropylsilane. Tetrahedron Letters, 34(47), 7697-7700. Available from: [Link]
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-
Advent Chembio. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. Available from: [Link]
-
Amblard, M., et al. (2016). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 20(8), 1538-1545. Available from: [Link]
-
Chem-Impex. Z-S-benzyl-L-cysteine. Available from: [Link]
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- Benchchem. Applications of S-Benzyl Protected Cysteine in Peptide Drug Discovery: A Detailed Overview.
-
ResearchGate. Cysteine protecting groups: applications in peptide and protein science. Available from: [Link]
-
Han, Y., & Giralt, E. (2016). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. The Journal of organic chemistry, 81(17), 7789–7796. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Góngora-Benítez, M., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5431-5447. Available from: [Link]
-
ResearchGate. Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?. Available from: [Link]
-
Guzmán, F., et al. (2018). Yield and purity of the synthesized peptides by the three protocols. MethodsX, 5, 126-133. Available from: [Link]
-
Camble, R., et al. (1968). Amino-acids and Peptides. XXIX. The Use of S-benzylthiomethyl-L-cysteine in Peptide Synthesis: Synthesis of Glutathione and Homoglutathione. Journal of the Chemical Society C: Organic, 1219-1224. Available from: [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Available from: [Link]
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AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available from: [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363. Available from: [Link]
-
Reverter, D., et al. (2019). Investigation of Impurities in Peptide Pools. Separations, 6(3), 36. Available from: [Link]
-
Amblard, M., et al. (2009). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of S-Benzyl-L-cysteinol's Role in Cellular Apoptosis and Autophagy Pathways
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized role of S-Benzyl-L-cysteinol (SBC) in modulating the critical cellular pathways of apoptosis and autophagy. Drawing from established methodologies and the known activities of structurally similar compounds, we present a comparative analysis, detailed experimental protocols, and the scientific rationale necessary for a rigorous evaluation of SBC's potential as a novel therapeutic agent or research tool.
Introduction: The Quest for Novel Pathway Modulators
The intricate signaling networks governing cellular life and death, such as apoptosis and autophagy, are central to human health and disease. The identification of novel small molecules that can precisely modulate these pathways is a cornerstone of modern drug discovery. This compound (SBC), a derivative of the amino acid cysteine, presents an intriguing candidate for investigation.[1][2][3][4] While direct evidence of its role in mammalian apoptosis and autophagy is nascent, its structural analogs, such as S-allyl-L-cysteine (SAC) and S-allylmercapto-L-cysteine (SAMC) found in garlic, are known to induce apoptosis in various cancer cell lines.[5][6][7][8]
This guide, therefore, is built upon the hypothesis that SBC may share these pro-apoptotic and potentially pro-autophagic properties. We will compare this hypothesized action with two well-characterized pathway modulators: Staurosporine, a potent inducer of apoptosis, and Rapamycin, a specific inducer of autophagy. Our objective is to provide a self-validating system of inquiry, enabling researchers to systematically investigate and confirm the cellular effects of this compound.
Part 1: Comparative Mechanistic Analysis
A thorough understanding of the established mechanisms of reference compounds is crucial for contextualizing and validating the effects of a novel agent like SBC.
This compound (SBC): A Hypothesized Modulator of Apoptosis
Based on the activities of its analogs, we hypothesize that SBC induces apoptosis primarily through the intrinsic (mitochondrial) pathway. The proposed mechanism suggests that SBC may suppress pro-survival signals, leading to the activation of the apoptotic cascade.
-
Inhibition of Pro-Survival Signaling: Structurally similar S-allyl-L-cysteine (SAC) has been shown to inhibit the PI3K/AKT signaling pathway in bladder cancer cells.[6] The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation, and its inhibition can lower the threshold for apoptosis.[9][][11][12]
-
Induction of Mitochondrial Apoptosis: The downstream consequence of inhibiting survival pathways is often the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.[5][8]
Alternative 1: Staurosporine - The Pan-Kinase Inhibitor Apoptosis Inducer
Staurosporine is a widely used tool for inducing apoptosis in a broad range of cell types.[13][14] Its mechanism, while not entirely specific, is potent and well-documented.
-
Mechanism of Action: Staurosporine is a non-selective protein kinase inhibitor.[14][15] By inhibiting a wide array of kinases, including protein kinase C (PKC) and others crucial for cell survival signaling, it effectively shuts down pro-survival pathways, leading to the activation of both the intrinsic and extrinsic apoptotic cascades. The induction of apoptosis can occur within a few hours of treatment.[2][15]
Alternative 2: Rapamycin - The mTORC1 Inhibitor Autophagy Inducer
Rapamycin is the gold-standard pharmacological inducer of autophagy, valued for its high specificity.
-
Mechanism of Action: Rapamycin forms a complex with the intracellular receptor FKBP12. This complex then binds to and inhibits the mechanistic Target of Rapamycin Complex 1 (mTORC1).[16][17][18] mTORC1 is a central negative regulator of autophagy.[19][20] Its inhibition by rapamycin mimics a state of cellular starvation, relieving the suppressive phosphorylation of the ULK1 complex and allowing the initiation of autophagosome formation.[16][17]
Signaling Pathway Diagram
Caption: General workflow for validating the effects of SBC on cellular pathways.
Protocol 1: Validating Apoptosis Induction by SBC
Objective: To quantify the extent of apoptosis induced by SBC in a selected cell line, using Staurosporine as a positive control.
Rationale: This protocol uses Annexin V/Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells). This is complemented by a direct measurement of executioner caspase-3 activity.
Methodology:
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa or Jurkat) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment:
-
Prepare a dose-response range of SBC (e.g., 1, 5, 10, 20 mM).
-
Prepare a positive control of Staurosporine (1 µM).
-
Prepare a vehicle control (e.g., DMSO or sterile water, depending on SBC's solvent).
-
Replace the culture medium with fresh medium containing the respective treatments.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24 hours). A 6-hour incubation should be used for the Staurosporine positive control.
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains detached, potentially apoptotic cells).
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected supernatant, centrifuge, and wash the cell pellet with cold PBS.
-
-
Annexin V/PI Staining (Flow Cytometry):
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide solution according to the manufacturer's protocol (e.g., from BD Biosciences).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
-
Caspase-3 Activity Assay:
-
In parallel, lyse a separate set of treated cells and measure Caspase-3 activity using a colorimetric assay kit (e.g., based on the cleavage of DEVD-pNA substrate). Follow the manufacturer's instructions.
-
Protocol 2: Validating Autophagy Induction by SBC
Objective: To determine if SBC induces autophagy by measuring key biochemical markers, using Rapamycin as a positive control.
Rationale: The conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. Additionally, the degradation of the sequestosome 1 (p62/SQSTM1) protein, which is incorporated into autophagosomes and degraded upon fusion with lysosomes, serves as a marker of autophagic flux (the complete process of autophagy).
Methodology:
-
Cell Plating: Seed a suitable cell line (e.g., MCF-7 or U-87 MG) in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Prepare a dose-response range of SBC (e.g., 1, 5, 10 mM).
-
Prepare a positive control of Rapamycin (100 nM). [21] * Prepare a vehicle control.
-
Optional but Recommended: To measure autophagic flux, include a set of wells for each condition co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the final 2-4 hours of incubation. This will block the degradation of LC3-II and p62, leading to their accumulation if autophagy is induced.
-
-
Incubation: Incubate cells for 24 hours.
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3B and p62/SQSTM1. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize the p62 levels to the loading control. A significant increase in the LC3-II/LC3-I ratio and a decrease in p62 levels (in the absence of lysosomal inhibitors) indicate autophagy induction.
Conclusion
The validation of a novel compound's role in complex cellular pathways is a meticulous but essential process. While this compound remains a molecule of hypothesized function in apoptosis and autophagy, the framework provided in this guide offers a clear and scientifically rigorous path to its characterization. By drawing parallels with its known analogs and employing robust, well-controlled experimental designs with established comparators like Staurosporine and Rapamycin, researchers can effectively elucidate the true biological activity of SBC. The successful validation of its role could unlock new avenues for therapeutic intervention and provide the scientific community with a valuable new tool to probe the fundamental processes of cell life and death.
References
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Induction of apoptosis by S-allylmercapto-L-cysteine, a biotransformed garlic derivative, on a human gastric cancer cell line. PubMed. [Link]
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Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells. PMC - NIH. [Link]
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Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization. PubMed Central. [Link]
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S-allyl-l-cysteine (SAC) protects hepatocytes from alcohol-induced apoptosis. PubMed. [Link]
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Staurosporine induces different cell death forms in cultured rat astrocytes. PubMed Central. [Link]
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Staurosporine. G-Biosciences. [Link]
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S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. MDPI. [Link]
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of S-Benzyl-L-cysteinol
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step that ensures the safety of personnel, the integrity of the laboratory, and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of S-Benzyl-L-cysteinol. While this compound is a valuable building block in many synthetic pathways, its journey from benchtop to final disposition requires careful consideration and adherence to established protocols.
This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions for this and other chemical wastes in your laboratory.
Understanding this compound: A Profile for Disposal
Based on data for S-Benzyl-L-cysteine, this compound is expected to be a white, solid, odorless powder.[1][2] A key property influencing its environmental fate is its likely solubility in water.[1][2] This means that improper disposal, such as discarding it in a drain, could lead to its mobilization in aqueous systems.[1][2]
| Property | Anticipated Characteristic | Implication for Disposal |
| Physical State | Solid Powder | Low risk of inhalation unless aerosolized. Spills are managed by sweeping.[1][2] |
| Hazard Classification | Not classified as hazardous under OSHA 29 CFR 1910.1200 or GHS.[3][4][5] | While not federally regulated as hazardous, it must be disposed of as a chemical waste, not in regular trash.[4] |
| Solubility | Likely soluble in water.[1][2] | High potential for mobility in the environment; do not dispose of down the drain .[1] |
| Thermal Decomposition | May release irritating gases and vapors, such as oxides of nitrogen and sulfur.[1][3] | Avoid incineration unless conducted in a licensed hazardous waste facility with appropriate off-gas scrubbing. |
The Core of Compliance: Hazardous Waste Determination
The cornerstone of any chemical disposal procedure is the hazardous waste determination.[6] This is a mandatory step for every waste stream generated in a laboratory, as stipulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Even though S-Benzyl-L-cysteine is not a listed hazardous waste, a generator must still determine if the waste exhibits any hazardous characteristics.[8]
The process is a logical progression to ensure that the waste is managed in a way that is protective of human health and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling S-Benzyl-L-cysteinol
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of discovery. While S-Benzyl-L-cysteinol is a valuable compound, its handling necessitates a meticulous approach to personal protection. This guide moves beyond mere checklists to instill a deep, causal understanding of the protective measures required. It is structured to provide not just procedural steps, but the scientific rationale that underpins them, ensuring a self-validating system of safety in your laboratory.
Hazard Analysis: A Precautionary Approach
This compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS).[1] Safety Data Sheets (SDS) may not list specific hazard pictograms or signal words. However, a crucial point noted by suppliers is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. This lack of comprehensive data demands that we operate under the precautionary principle . We must assume the potential for uncharacterized hazards and handle the substance with the diligence afforded to more definitively hazardous materials.
Our operational plan is therefore built on mitigating the following potential risks:
-
Inhalation: As a fine powder, this compound can become airborne, especially during weighing and transfer.[2] Inhaling airborne particulates of any kind should be minimized.
-
Eye Contact: Dust particles can cause mechanical irritation to the eyes. While rabbit eye irritation tests were negative, a related compound, L-cysteine hydrochloride, is known to cause serious eye irritation.[3]
-
Skin Contact: Although skin irritation tests were negative, prolonged or repeated contact with any chemical should be avoided to prevent potential sensitization or absorption.[2]
-
Combustibility: The compound is a combustible solid. When finely distributed and whirled up as dust, a potential for dust explosion may be assumed.[4]
| Hazard ID | Description | Primary Route of Exposure | Recommended Control Measure |
| Dust Inhalation | Fine powder can become airborne during handling. | Respiratory | Use of engineering controls (fume hood) and respiratory protection when needed. |
| Eye Contact | Airborne particles may contact eyes. | Ocular | Use of chemical safety goggles. |
| Skin Contact | Direct handling or spills can lead to skin exposure. | Dermal | Use of a lab coat and nitrile gloves. |
| Combustion | Finely dispersed dust presents an explosion risk. | N/A | Avoid dust generation; eliminate ignition sources. |
The Last Line of Defense: Selecting Your PPE
While engineering controls like a chemical fume hood or a ventilated balance enclosure are the primary means of exposure prevention, Personal Protective Equipment (PPE) serves as the critical final barrier.
-
Eye and Face Protection: The potential for airborne dust makes eye protection mandatory.
-
Causality: Chemical safety goggles are essential as they form a seal around the eyes, offering superior protection from airborne particulates compared to standard safety glasses.
-
Protocol: Wear ANSI Z87.1-compliant or equivalent (e.g., EN166) chemical safety goggles whenever handling the solid compound.[2][5]
-
-
Skin and Body Protection:
-
Lab Coat: A clean, buttoned lab coat prevents the contamination of personal clothing.
-
Gloves: Nitrile gloves are the standard for handling most laboratory chemicals. They provide adequate protection against incidental contact.
-
Causality: Gloves prevent dermal absorption and sensitization. Powder-free gloves are recommended to avoid contaminating the work area.[6]
-
Protocol: Always wear nitrile gloves when handling this compound. Inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected, and always before leaving the laboratory or touching common surfaces (doorknobs, keyboards).[6]
-
-
-
Respiratory Protection:
-
Causality: Respiratory protection is warranted when engineering controls are insufficient to prevent the generation of dust. This is most common when weighing or transferring large quantities of the powder.
-
Protocol: For procedures likely to generate dust (e.g., weighing outside a ventilated enclosure), a NIOSH-approved N95 respirator is recommended.[7][8] An N95 respirator filters at least 95% of airborne particles and provides a necessary layer of protection.[8] Remember, proper fit-testing is required for effective respirator use.[7]
-
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol ensures that safety measures are integrated into the entire workflow, from preparation to cleanup.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for safe handling of this compound.
Step 1: Preparation and Area Setup
-
Designate your work area, preferably within a certified chemical fume hood.
-
Ensure the work surface is clean and uncluttered.
-
Assemble all necessary equipment: this compound container, spatulas, weigh boats, solvents, glassware, and waste containers.
-
Assemble your required PPE: chemical safety goggles, lab coat, and nitrile gloves. Have an N95 respirator available if you anticipate generating dust.
Step 2: Donning PPE (The Correct Sequence) The order is critical to prevent cross-contamination.
-
Lab Coat: Put on and fully button.
-
Respirator (if needed): Perform a user seal check.
-
Goggles: Position securely on your face.
-
Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.[6]
Step 3: Handling the Compound
-
Perform all manipulations that may generate dust, such as weighing and transferring the solid, inside the fume hood.
-
Open the container slowly.
-
Use a spatula to carefully transfer the powder. Avoid dropping or tapping the spatula, which can aerosolize the powder.
-
If dissolving, add the solvent to the solid slowly to prevent splashing.
-
Keep the container of this compound tightly closed when not in use.[2]
Step 4: Doffing PPE (The Correct Sequence) This sequence is designed to remove the most contaminated items first and to protect your face and hands.
-
Gloves: Remove gloves using a glove-to-glove technique (peel one off with the other gloved hand, then use the clean hand to remove the second from the inside). Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton and remove by rolling it outwards, ensuring the contaminated exterior is contained. Hang it in its designated location or dispose of it if it's a disposable gown.
-
Goggles: Remove by handling the strap, not the front.
-
Respirator (if used): Remove by handling the straps. Do not touch the front of the respirator.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Spill and Disposal Plans
Emergency Spill Response: In the event of a small spill of solid this compound:
-
Alert others in the immediate area.
-
Wearing your full PPE (gloves, goggles, lab coat), gently cover the spill with absorbent pads to prevent further dispersal.
-
Carefully sweep or scoop the solid material into a designated waste container. Do not dry sweep , as this will generate dust.[4] If necessary, lightly moisten the material with water to minimize dust.
-
Clean the affected area thoroughly.
-
Dispose of all cleanup materials as hazardous waste.
Waste Disposal Protocol: Proper disposal is a critical component of the chemical handling lifecycle.
-
Chemical Waste: Unused or waste this compound must be disposed of in accordance with local, state, and federal regulations. Do not mix it with other waste streams.[3]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[3]
By integrating this comprehensive safety framework into your daily operations, you build a culture of trust and responsibility, ensuring that our innovative work in drug development is always grounded in the highest standards of laboratory safety.
References
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Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine. Retrieved from [Link]
-
PubChem. (n.d.). S-benzyl-L-cysteine. National Center for Biotechnology Information. Retrieved from [Link]
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NIOSH. (2009). Personal Protective Equipment for Use in Handling Hazardous Drugs. DHHS (NIOSH) Publication No. 2009–106. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]
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Bluvalt. (2023). BICSL-Personal-Protective-Equipment-PPE & PAPR 2023.pdf. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
